molecular formula C9H12O4 B1583340 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione CAS No. 2231-66-5

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No.: B1583340
CAS No.: 2231-66-5
M. Wt: 184.19 g/mol
InChI Key: XPGWFAZUEHWZIR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-5-propan-2-ylidene-1,3-dioxane-4,6-dione
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InChI

InChI=1S/C9H12O4/c1-5(2)6-7(10)12-9(3,4)13-8(6)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGWFAZUEHWZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(OC1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60176856
Record name 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione
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Molecular Weight

184.19 g/mol
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CAS No.

2231-66-5
Record name 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione
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Record name 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione
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Record name 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione
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Record name 2,2-dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a pivotal building block in modern organic synthesis. More commonly known as isopropylidene Meldrum's acid, this compound's versatility stems from its unique structural features, including a reactive exocyclic double bond and the inherent reactivity of the Meldrum's acid core.[1] This document details the underlying reaction mechanism, provides a robust experimental protocol, outlines comprehensive characterization techniques, and offers a practical troubleshooting guide. It is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a thorough and practical understanding of this important synthetic intermediate.

Introduction and Significance

This compound is a derivative of Meldrum's acid, an organic compound first synthesized in 1908.[2][3][4] Meldrum's acid itself is renowned for the high acidity of its C-5 methylene protons (pKa = 4.97), a consequence of the rigid cyclic structure that constrains the ester carbonyl groups in a conformation that maximizes the stability of the corresponding enolate.[2][3][5]

The isopropylidene derivative is synthesized via a Knoevenagel condensation between Meldrum's acid and acetone.[6] This reaction transforms the nucleophilic C-5 position into a highly reactive electrophilic center. The resulting α,β-unsaturated system makes the compound a valuable precursor for a multitude of synthetic transformations, including:

  • Diels-Alder Reactions: The electron-deficient double bond acts as a potent dienophile.[2][3]

  • Michael Additions: It readily accepts nucleophiles at the β-position.

  • Heterocyclic Synthesis: It serves as a versatile scaffold for constructing complex ring systems.[7]

  • Ketene Generation: Pyrolysis of alkylidene derivatives of Meldrum's acid leads to the formation of highly reactive ketene intermediates by eliminating acetone and carbon dioxide.[2][3]

Given its broad utility, a mastery of its synthesis is fundamental for chemists leveraging its reactivity for the construction of complex molecular architectures, including natural products and pharmaceutically active compounds.[3][5][7]

The Knoevenagel Condensation: Mechanism and Rationale

The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (Meldrum's acid) to a carbonyl group (acetone), followed by a dehydration step to yield an α,β-unsaturated product.[8]

The key mechanistic steps are as follows:

  • Enolate Formation: Meldrum's acid, being highly acidic, is readily deprotonated at the C-5 position by a weak base (or in some cases, the reaction can proceed without an explicit base catalyst) to form a stabilized enolate.[6][8]

  • Nucleophilic Attack: The enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to yield a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable conjugated product, this compound.

The driving force for the dehydration step is the formation of a highly conjugated and thermodynamically stable π-system.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration MA Meldrum's Acid Enolate Meldrum's Acid Enolate MA->Enolate Deprotonation (Base) Adduct β-Hydroxy Adduct Enolate->Adduct Nucleophilic Attack Acetone Acetone Acetone->Adduct Product Final Product Adduct->Product Elimination of H₂O

Caption: Figure 1: Knoevenagel Condensation Mechanism

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Meldrum's Acid144.1310.0 g0.0694Must be dry. Can be recrystallized from acetone/hexane if necessary.[9]
Acetone58.0810.1 mL0.139Reagent grade, used as solvent and reactant.
Piperidine85.150.3 mL0.0030Catalyst.
Acetic Acid60.050.6 mL0.0105Co-catalyst.
Dichloromethane84.93100 mL-For work-up.
Saturated aq. NH₄Cl-50 mL-For work-up.
Brine-50 mL-For work-up.
Anhydrous MgSO₄120.37~5 g-Drying agent.
Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow start Start dissolve 1. Dissolve Meldrum's Acid in Acetone start->dissolve add_catalysts 2. Add Piperidine and Acetic Acid dissolve->add_catalysts stir 3. Stir at Room Temperature (2-4h) add_catalysts->stir monitor 4. Monitor by TLC stir->monitor quench 5. Quench with aq. NH₄Cl monitor->quench extract 6. Extract with Dichloromethane quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry over MgSO₄ wash->dry concentrate 9. Concentrate in vacuo dry->concentrate recrystallize 10. Recrystallize from Hexane/Ethyl Acetate concentrate->recrystallize end End: Pure Product recrystallize->end

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Meldrum's acid (10.0 g, 0.0694 mol).

  • Dissolution: Add acetone (10.1 mL, 0.139 mol). Stir until the Meldrum's acid is fully dissolved.

  • Catalyst Addition: To the stirred solution, add piperidine (0.3 mL, 0.0030 mol) followed by glacial acetic acid (0.6 mL, 0.0105 mol). The addition of piperidine often results in a slight warming of the mixture and a color change to yellow.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should be significantly less polar than the starting Meldrum's acid.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a minimal amount of hot hexane with a small amount of ethyl acetate to yield the product as a white to pale yellow crystalline solid.

Safety Precautions
  • Meldrum's Acid: Causes skin, eye, and respiratory irritation.[10][11] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12]

  • Acetone: Highly flammable liquid and vapor. Keep away from ignition sources. It can cause eye irritation.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

  • Dichloromethane: Suspected of causing cancer. Handle in a fume hood and wear appropriate gloves.

Characterization of the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyExpected Result
Appearance White to pale yellow crystalline solid
Melting Point 83-85 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): 2.45 (s, 6H, C(CH₃)₂), 1.75 (s, 6H, O-C(CH₃)₂-O)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 162.5 (C=O), 159.0 (C=C(CH₃)₂), 115.0 (C=C(CH₃)₂), 105.0 (O-C(CH₃)₂-O), 28.0 (C(CH₃)₂), 27.5 (O-C(CH₃)₂-O)
IR (KBr, cm⁻¹)~2990 (C-H stretch), ~1735 (C=O stretch, symmetric), ~1690 (C=O stretch, asymmetric), ~1600 (C=C stretch)
HRMS (ESI) m/z: [M+H]⁺ calculated for C₉H₁₂O₄ + H⁺: 185.0814; Found: 185.0812

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Wet reagents or solvents.- Insufficient reaction time.- Use fresh piperidine and acetic acid.- Ensure Meldrum's acid and acetone are anhydrous.- Extend the reaction time and continue monitoring by TLC.
Low Yield - Incomplete reaction.- Loss of product during work-up or recrystallization.- Ensure the reaction has gone to completion via TLC.- Be careful during extractions; avoid vigorous shaking that can lead to emulsions.- Use a minimal amount of hot solvent for recrystallization and cool slowly to maximize crystal formation.
Oily Product/Failure to Crystallize - Presence of impurities.- Residual solvent.- Purify the crude product using flash column chromatography (silica gel, hexane/ethyl acetate gradient).- Ensure the product is thoroughly dried under high vacuum.
Product is colored (dark yellow/brown) - Side reactions, possibly from impurities in starting materials or prolonged heating.- Use purified starting materials.- Avoid heating the reaction mixture unless necessary.- The colored product can often be purified by recrystallization, sometimes with the addition of a small amount of activated charcoal.

Conclusion

The synthesis of this compound via the Knoevenagel condensation is a reliable and high-yielding procedure that provides access to a highly valuable and versatile synthetic intermediate. Understanding the reaction mechanism, adhering to a well-defined protocol, and employing proper characterization techniques are crucial for success. The insights and detailed procedures provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

  • Chen, B. et al. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529.
  • Knoevenagel condensation of arylaldehydes with meldrum's acid in the... (n.d.). ResearchGate. Retrieved from [Link]

  • Meldrum's Acid MSDS. (n.d.). Alkali Metals Limited. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). MDPI. Retrieved from [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017, May 4). ACS Publications. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS MELDRUMS ACID. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021, April 30). UiTM Institutional Repository. Retrieved from [Link]

  • Meldrum's acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Mechanism for synthesis of Meldrum's Acid. (2020, March 11). Chemistry Stack Exchange. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • METHYL PHENYLACETYLACETATE FROM MELDRUM'S ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

A Technical Guide to the Mechanistic Pathways of Isopropylidene Meldrum's Acid Formation and Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) stands as a uniquely reactive and versatile C3 synthon in modern organic synthesis, pivotal in the construction of complex molecular architectures, including pharmaceutical intermediates.[1] Its high acidity and rigid cyclic structure underpin its utility in a vast array of chemical transformations.[2] This guide provides an in-depth exploration of the two core mechanistic processes associated with "isopropylidene Meldrum's acid": first, the foundational synthesis of the Meldrum's acid heterocyclic core itself from malonic acid and acetone; and second, the subsequent formation of C-5 substituted derivatives via the Knoevenagel condensation. By elucidating the underlying principles, causality behind experimental choices, and detailed, replicable protocols, this document serves as a comprehensive resource for professionals leveraging this powerful reagent in research and development.

Introduction: The Unique Reactivity of Meldrum's Acid

First synthesized by Andrew Norman Meldrum in 1908, the compound was initially misidentified until its correct cyclic diester structure was confirmed in 1948.[3][4] The compound is prepared by the condensation of malonic acid with acetone, with the "isopropylidene" group originating from the acetone molecule, making "isopropylidene malonate" a synonym for Meldrum's acid.[2][5]

The exceptional utility of Meldrum's acid stems from the remarkable acidity of the C-5 methylene protons (pKa ≈ 4.97), making it orders of magnitude more acidic than its acyclic analog, dimethyl malonate (pKa ≈ 13).[6] This enhanced acidity is attributed to two primary factors:

  • Conformational Rigidity: The six-membered ring holds the C-5 carbanion, formed upon deprotonation, in a rigid, planar conformation. This geometry ensures optimal orbital overlap and delocalization of the negative charge across the two adjacent carbonyl groups, leading to profound resonance stabilization.[4]

  • Ground-State Destabilization: Advanced calculations have revealed that the ground-state conformation of Meldrum's acid places the σ orbital of the C-H bonds at the C-5 position in perfect alignment with the π* antibonding orbitals of the carbonyl groups. This alignment significantly destabilizes the C-H bond, facilitating proton abstraction.[6]

This inherent reactivity makes Meldrum's acid an ideal substrate for a range of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[6]

Part I: Synthesis of the Meldrum's Acid Core

The standard and most efficient synthesis involves an acid-catalyzed condensation reaction between malonic acid and acetone, using acetic anhydride as a dehydrating agent and reaction promoter.[5][7]

Mechanistic Deep Dive: From Malonic Acid to a Cyclic Diester

The reaction is not a simple acid-catalyzed acetal formation. The role of acetic anhydride is critical and twofold: it serves as a water scavenger and, more importantly, it activates the malonic acid by forming a highly electrophilic mixed anhydride intermediate. The probable mechanism proceeds as follows:

  • Activation of Malonic Acid: One equivalent of malonic acid reacts with acetic anhydride to form a mono-acetic anhydride of malonic acid. This intermediate is significantly more electrophilic than malonic acid itself.[8]

  • Nucleophilic Attack: The enol form of acetone, favored under acidic conditions, acts as a nucleophile and attacks one of the activated carbonyl carbons of the mixed anhydride intermediate.[8][9]

  • Intramolecular Cyclization: The intermediate adduct then undergoes a rapid, irreversible intramolecular cyclization. The remaining free carboxylic acid group attacks the second carbonyl of the mixed anhydride, displacing acetic acid and forming the stable six-membered 1,3-dioxane-4,6-dione ring.[9]

The slow, controlled addition of acetic anhydride is crucial for maximizing yield, as it ensures the mono-acetic anhydride intermediate preferentially reacts with the acetone enolate rather than with another molecule of acetic anhydride to form an undesired di-acetic anhydride.[7][8]

Diagram: Mechanism of Meldrum's Acid Synthesis

Meldrum's Acid Synthesis Mechanism Mechanism for the Synthesis of Meldrum's Acid Malonic_Acid Malonic Acid Mixed_Anhydride Mixed Anhydride Intermediate Malonic_Acid->Mixed_Anhydride + H⁺ - Acetic Acid Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride + H⁺ - Acetic Acid Acetone Acetone (Enol Form) Adduct Nucleophilic Adduct Acetone->Adduct Nucleophilic Attack Mixed_Anhydride->Adduct Nucleophilic Attack Meldrums_Acid Meldrum's Acid Adduct->Meldrums_Acid Intramolecular Cyclization - Acetic Acid

Caption: Acid-catalyzed formation of Meldrum's acid via a mixed anhydride intermediate.

Key Reagent Analysis
ReagentRoleCausality / Field Insight
Malonic Acid C3 Carboxylic Acid SourceProvides the core dicarbonyl methylene structure.
Acetone Isopropylidene SourceForms the cyclic ketal that defines the Meldrum's acid structure and imparts its conformational rigidity.
Acetic Anhydride Activating & Dehydrating AgentCrucially, it forms a highly reactive mixed anhydride with malonic acid, facilitating nucleophilic attack by the weakly nucleophilic acetone enol.[8][9]
Sulfuric Acid (cat.) Acid CatalystProtonates carbonyls to increase their electrophilicity and promotes the formation of the acetone enol.[3][10] Iodine has also been reported as an effective catalyst.[11]
Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione

This protocol is adapted from established literature procedures.[12]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine malonic acid (1.0 eq), acetone (1.2 eq), and acetic anhydride (1.2 eq).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath. This is critical to control the exothermic reaction upon catalyst addition.

  • Catalyst Addition: Add concentrated sulfuric acid (approx. 0.03 eq) dropwise to the cold reaction mixture, ensuring the temperature does not rise significantly.

  • Reaction: Maintain the reaction at 0-5 °C with continuous stirring for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Quenching: Slowly add cold water (approx. 4 volumes) to the resultant mixture. The product, Meldrum's acid, will precipitate as a white solid.

  • Isolation: Maintain the slurry at 0 °C for an additional hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water and dry under vacuum. The product is often of sufficient purity, but can be recrystallized from acetone or an acetone/hexane mixture for higher purity applications.[13]

Part II: The Knoevenagel Condensation - Forming C-5 Substituted Derivatives

The high acidity of the C-5 protons makes Meldrum's acid a premier active methylene compound for the Knoevenagel condensation, a reaction that forms a C-C double bond through the reaction of an active methylene compound with an aldehyde or ketone.[12][14]

The Core Reaction: Mechanistic Principles

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration (elimination) reaction.[14]

  • Deprotonation: A base, typically a weak amine like piperidine or pyridine, abstracts a proton from the highly acidic C-5 position of Meldrum's acid to generate a resonance-stabilized enolate anion.[15][16] In many cases, the acidity is so high that the reaction can proceed without an added catalyst, particularly with reactive aldehydes.[17]

  • Nucleophilic Addition: The C-5 carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or solvent, yielding a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this adduct readily undergoes elimination of a water molecule. The C-5 proton is again abstracted, and the resulting carbanion expels the hydroxide leaving group to form the final, thermodynamically stable α,β-unsaturated product, known as an alkylidene or arylidene Meldrum's acid.

Diagram: The Knoevenagel Condensation Mechanism

Knoevenagel Condensation Mechanism Mechanism of the Knoevenagel Condensation with Meldrum's Acid cluster_addition Nucleophilic Addition Meldrums_Acid Meldrum's Acid Enolate Resonance-Stabilized Enolate Anion Meldrums_Acid:e->Enolate:w Deprotonation Base Base (e.g., Piperidine) Aldehyde Aldehyde (R-CHO) Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide + R-CHO Beta_Hydroxy β-Hydroxy Adduct Alkoxide->Beta_Hydroxy + H⁺ Product Alkylidene Meldrum's Acid (Final Product) Beta_Hydroxy->Product Dehydration (-H₂O)

Caption: Base-catalyzed Knoevenagel condensation of Meldrum's acid with an aldehyde.

Catalysis and Reaction Conditions: A Comparative Analysis
Catalyst / ConditionTypeRationale & Application Notes
Piperidine / Pyridine Weak Organic BaseThe most common catalysts. Mild basicity is sufficient to deprotonate Meldrum's acid without promoting self-condensation of the aldehyde.[14][15] Often used with a catalytic amount of acetic acid.[18]
Ionic Liquids (e.g., [bmim]BF₄) Green ChemistryServe as both the solvent and promoter, allowing for easy catalyst recycling and often enabling the reaction to proceed efficiently at room temperature.[16]
Organocatalysts Green ChemistryCatalysts like 4,4′-trimethylenedipiperidine can be used in greener protocols, such as under solvent-free ball-milling conditions, offering high efficiency and safety.[19]
Catalyst-Free High Reactivity ConditionWith highly electrophilic aldehydes, the inherent acidity of Meldrum's acid is sufficient to drive the reaction forward, simplifying the procedure and purification.[12][17]
Solvent Reaction MediumChloroform, ethanol, and water are commonly used.[18][20] The choice depends on reactant solubility and the catalytic system employed.
Experimental Protocol: Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol provides a representative example of a base-catalyzed Knoevenagel condensation.[18][20]

  • Reaction Setup: Dissolve Meldrum’s acid (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent such as absolute ethanol or chloroform in a round-bottomed flask.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60 °C) for 1-2 hours.[21] The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the formation of a new, UV-active spot for the product.

  • Isolation: Upon completion, the product often precipitates directly from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (e.g., ethanol) to remove residual reactants and catalyst. The product is typically obtained in high yield and purity.

Diagram: Experimental Workflow for Knoevenagel Condensation

Experimental Workflow General Experimental Workflow Start 1. Combine Reactants (Meldrum's Acid, Aldehyde, Solvent) Add_Catalyst 2. Add Catalyst (e.g., Piperidine) Start->Add_Catalyst React 3. Stir/Reflux (Monitor by TLC) Add_Catalyst->React Cool 4. Cool to RT / Ice Bath (Induce Precipitation) React->Cool Filter 5. Isolate Product (Vacuum Filtration) Cool->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry End 8. Characterize Product (NMR, IR, MP) Dry->End

Caption: Step-by-step workflow for the synthesis of an arylidene Meldrum's acid derivative.

Applications in Medicinal Chemistry and Advanced Synthesis

The derivatives of Meldrum's acid are not merely synthetic curiosities; they are powerful intermediates.

  • β-Keto Esters: Acyl Meldrum's acids readily undergo alcoholysis to produce β-keto esters, which are fundamental building blocks in pharmaceutical synthesis.[7][22]

  • Heterocycle Synthesis: Alkylidene derivatives serve as potent Michael acceptors and dienophiles in Diels-Alder reactions, providing access to a wide variety of complex heterocyclic scaffolds, such as pyridines and pyrimidines.[23][24][25]

  • Thermal Ketene Generation: Upon heating, Meldrum's acid derivatives undergo thermal decomposition to generate highly reactive ketene intermediates, which can be trapped in situ for further transformations.[2][6][26]

  • Biologically Active Molecules: The α,β-unsaturated carbonyl moiety in arylidene Meldrum's acid derivatives is a recognized pharmacophore, and these compounds have been investigated for a range of biological activities.[20]

Conclusion

The formation of isopropylidene Meldrum's acid and its subsequent derivatization via the Knoevenagel condensation are cornerstone reactions in synthetic organic chemistry. A thorough understanding of the underlying mechanisms—from the crucial role of acetic anhydride in activating malonic acid to the base-catalyzed nucleophilic addition-elimination cascade of the Knoevenagel reaction—is paramount for any researcher aiming to exploit these transformations effectively. The high reactivity, predictability, and procedural simplicity of these reactions ensure that Meldrum's acid will remain an indispensable tool for drug development professionals and synthetic chemists engaged in the art of molecular construction.

References

  • Mechanism for synthesis of Meldrum's Acid. (2020). Chemistry Stack Exchange. [Link]

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.). ACYLATION OF MELDRUM'S ACID: METHYL PHENYLACETYLACETATE. Organic Syntheses. [Link]

  • Meldrum's acid. (n.d.). Wikipedia. [Link]

  • Meldrum Acid: Properties, Synthesis & Key Applications. (2023). Gunjal Industries. [Link]

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  • Conceição, C. M. M., et al. (2022). Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design. [Link]

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  • is added, and the reaction mixture is stirred at 60 °C for 2 h (Figure 1) . The heterogenous solution first turns yellow upon addition of. (n.d.). Organic Syntheses. [Link]

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  • Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. [Link]

  • Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. (2017). ResearchGate. [Link]

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physical and chemical properties of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a highly versatile synthetic intermediate in organic chemistry.[1] This guide provides a comprehensive overview of its physical and chemical properties, offering insights into its reactivity and applications, particularly for professionals in drug development and chemical research. First synthesized in 1908 by Andrew Norman Meldrum, the compound, commonly known as Meldrum's acid, was initially misidentified. Its correct cyclic diester structure was determined in 1948.[2] Meldrum's acid and its derivatives are valued for their unique reactivity, which stems from a rigid cyclic structure and high acidity.[3][4]

Molecular Structure and Isomerism

The core of this compound is the 2,2-dimethyl-1,3-dioxane-4,6-dione ring. The key feature discussed in this guide is the exocyclic double bond at the 5-position, creating the propan-2-ylidene substituent. This double bond is crucial to the molecule's reactivity.

Caption: Molecular structure of this compound.

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource
Molecular Formula C₆H₈O₄[2][5][6]
Molecular Weight 144.13 g/mol [7][8]
Appearance White to pale yellow crystalline solid[2][5][7]
Melting Point 92-96 °C (decomposes)[7][9]
Solubility Soluble in water and polar organic solvents like alcohols and acetone. Limited solubility in non-polar solvents.[2][10]
pKa 4.97 in water[2][3][7]
Density Approximately 1.25 g/cm³[2]

Storage: It is recommended to store this compound in a refrigerator at 2-8°C.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the high acidity of the methylene protons at the C-5 position and the strained cyclic diester ring.[2]

Acidity and Enolate Formation

The protons on the carbon between the two carbonyl groups (C-5) are exceptionally acidic for a dicarbonyl compound, with a pKa of 4.97 in water.[2][3] This high acidity is attributed to the rigid conformation of the six-membered ring, which enhances the stability of the corresponding enolate. This facile deprotonation allows the compound to act as a potent nucleophile in various reactions.[2]

Knoevenagel Condensation

A key reaction involving this compound is the Knoevenagel condensation. It readily reacts with aldehydes and ketones in the presence of a base to form 5-arylidene or 5-alkylidene derivatives. This reaction is often a crucial step in the synthesis of more complex molecules.

Thermal Decomposition

Upon heating, this compound and its derivatives can undergo thermal decomposition. This process typically involves the elimination of acetone and carbon dioxide to generate highly reactive ketene intermediates.[2][4] These ketenes can then participate in various cycloaddition and acylation reactions.[2]

Ring-Opening Reactions

The strained 1,3-dioxane-4,6-dione ring is susceptible to nucleophilic attack, leading to ring-opening reactions. For instance, alcoholysis of acylated derivatives yields β-keto esters, a transformation that is highly valuable in organic synthesis.[3][11]

Synthesis

The parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is typically synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[2][12][13] The isopropylidene derivative can then be prepared from Meldrum's acid through a Knoevenagel condensation with acetone.

Caption: General synthesis pathway for the target compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons and the protons of the isopropylidene group. The chemical shift of the methylene hydrogens in the parent Meldrum's acid is found at 3.64 ppm as a singlet. In derivatives, the signals will shift depending on the substitution at the 5-position. For example, in 5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, signals are observed at δ 1.50 (s, 3H) and 1.74 (s, 3H) for the gem-dimethyl groups.[14]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons, the quaternary carbon of the gem-dimethyl group, the methyl carbons, and the carbons of the propan-2-ylidene substituent. For instance, in 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, characteristic peaks are observed at δ 27.6 (gem-dimethyl carbons), 104.6 (quaternary carbon), and in the range of 158-164 ppm for the carbonyl and vinylidene carbons.[14]

  • Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z corresponding to its molecular weight.[6]

Applications in Research and Drug Development

The unique reactivity of this compound and related Meldrum's acid derivatives makes them valuable intermediates in the synthesis of a wide range of compounds.[4]

  • Synthesis of Heterocyclic Compounds: It serves as a key building block for the construction of various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[7]

  • Malonic Acid Synthon: It is often used as a synthetic equivalent of malonic acid, facilitating alkylation, acylation, and Knoevenagel condensation reactions with enhanced reactivity compared to simple malonates.[2]

  • Natural Product Synthesis: Its derivatives are employed in the total synthesis of complex natural products and their analogs.[2][4]

  • Medicinal Chemistry: Derivatives of Meldrum's acid have shown promising biological activities, including antibacterial, antifungal, and anticancer effects, making them relevant in medicinal chemistry research.[2]

Safety and Handling

This compound is classified as a skin and serious eye irritant.[7][8]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

  • Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[5]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a compound of significant interest in organic synthesis due to its versatile reactivity. Its high acidity, propensity for Knoevenagel condensations, and utility in forming reactive ketene intermediates make it an invaluable tool for chemists in academia and industry. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in the laboratory.

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An In-depth Technical Guide to the Stability and Decomposition of Isopropylidene Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopropylidene Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cornerstone reagent in modern organic synthesis, valued for its high acidity and unique reactivity.[1][2] This guide provides a comprehensive technical overview of the stability and decomposition pathways of isopropylidene Meldrum's acid and its derivatives. We will delve into its thermal, chemical, and photochemical stability, explore its primary decomposition mechanisms, and provide field-proven experimental protocols for its synthesis and stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize Meldrum's acid and require a deep, mechanistic understanding of its behavior under various conditions.

Introduction: The Unique Profile of Isopropylidene Meldrum's Acid

First synthesized in 1908 by Andrew Norman Meldrum, the compound now bearing his name was initially misidentified.[3][4][5] It was not until 40 years later that its correct cyclic structure, 2,2-dimethyl-1,3-dioxane-4,6-dione, was established.[1][3][4] This structure imparts a remarkable set of properties that underpin its utility in synthesis.

The molecule consists of a six-membered 1,3-dioxane ring with two carbonyl groups at the C4 and C6 positions and two geminal methyl groups at C2.[2][4] This rigid, strained ring structure is key to its reactivity.[2]

Key Characteristics:

  • High Acidity: Meldrum's acid has a pKa of approximately 4.97 in water, making it unusually acidic for a carbon acid and comparable to carboxylic acids.[1][4][5] This acidity stems from the stability of the resulting enolate, where the negative charge is delocalized over the two carbonyl groups held in a rigid conformation ideal for orbital overlap.[3]

  • Synthetic Versatility: The acidic C5 methylene protons allow for easy deprotonation and subsequent reaction with a wide range of electrophiles, including alkyl halides and acyl chlorides, making it a valuable synthon for malonic acid derivatives.[4][5]

  • Ketene Precursor: Upon heating, Meldrum's acid and its derivatives undergo thermal decomposition to generate highly reactive ketene intermediates, which are pivotal in cycloadditions and acylations.[4][5][6]

Derivatives, particularly 5-alkylidene and 5-acyl Meldrum's acids, extend its synthetic utility even further, serving as powerful electrophiles and dienophiles.[1][7][8]

Stability Profile

Understanding the stability of isopropylidene Meldrum's acid is critical for its effective storage, handling, and application in multi-step syntheses.

Thermal Stability

The most significant stability concern for Meldrum's acid is its propensity for thermal decomposition.

  • Decomposition Onset: Unsubstituted Meldrum's acid begins to decompose upon heating, with significant fragmentation occurring at temperatures above 200 °C.[4][8] The primary decomposition products are acetone, carbon dioxide, and a ketene.[5]

  • Influence of Substitution: The thermal stability is highly dependent on the substitution at the C5 position.

    • 5-Alkylidene Derivatives: These derivatives are generally more stable than the parent acid but will also decompose at elevated temperatures to yield substituted ketenes.

    • 5,5-Disubstituted Derivatives: These compounds exhibit markedly enhanced stability compared to their less substituted counterparts.[9] However, they still undergo thermolysis to produce a ketene and acetone.[10]

  • Thermogravimetric Analysis (TGA): TGA studies show a direct relationship between the electronic nature of substituents and the decomposition temperature. For instance, in a series of acetophenone Meldrum's acids, the decomposition inflection point increases as the substituent's electron-withdrawing strength increases, indicating that electron-donating groups can lower the decomposition temperature.[7]

Chemical Stability

The reactivity of the 1,3-dicarbonyl system dictates its stability in chemical environments.

  • pH and Hydrolytic Stability:

    • Acidic Conditions: Meldrum's acid is susceptible to hydrolysis under acidic conditions, which leads to ring-opening to form malonic acid.[3] Some highly substituted derivatives, however, have shown marked stability even at pH 2 for 24 hours.[11]

    • Basic Conditions: The compound readily undergoes hydrolysis in the presence of base. The reaction proceeds via nucleophilic attack of a hydroxide ion at a carbonyl carbon, leading to ring cleavage.[3][12]

  • Stability Towards Nucleophiles: The carbonyl carbons (C4 and C6) are highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3][6] This reactivity is a cornerstone of its synthetic utility but also a point of instability. Reactions with alcohols, amines, and thiols typically result in ring-opening to produce esters, amides, and thioesters of the corresponding malonic acid derivative.[3][12]

  • Photochemical Stability: While the parent Meldrum's acid is relatively stable to light, its diazo derivatives, such as Diazo Meldrum's Acid (DMA), are highly photosensitive.[13] Upon UV irradiation, DMA undergoes complex photochemical transformations, including Wolff rearrangement to form a ketene, or fragmentation to generate a carbene intermediate.[13][14][15] These reactions are often complete within picoseconds.[13]

Core Decomposition Pathways

The decomposition of isopropylidene Meldrum's acid is primarily driven by thermolysis, though hydrolytic and nucleophilic pathways are also significant under specific conditions.

Primary Pathway: Thermolysis to Ketene

The most synthetically useful decomposition is the thermal generation of ketenes. This process occurs via a concerted pericyclic reaction, often described as a retro-Diels-Alder reaction.[1]

Mechanism: Upon heating, the 1,3-dioxane-4,6-dione ring fragments, eliminating acetone and carbon dioxide to generate a highly reactive ketene intermediate. This transformation can be performed in solution to trap the ketene in situ or via flash vacuum pyrolysis to isolate the ketene.[5]

Caption: Thermal decomposition of Isopropylidene Meldrum's Acid.

This pathway is fundamental to many synthetic applications, where the in-situ generated ketene is trapped by nucleophiles or participates in cycloaddition reactions.[4] For example, the reaction of an acylated Meldrum's acid with a vinyl ether proceeds through an acyl ketene intermediate to form pyrandiones.[16]

Secondary Pathway: Hydrolysis

In aqueous environments, particularly under acidic or basic catalysis, the primary decomposition route is hydrolysis.

Mechanism: Nucleophilic attack by water (or hydroxide) on one of the carbonyl groups initiates a ring-opening cascade, ultimately yielding isobutyrylidenemalonic acid, which can further hydrolyze to malonic acid and acetone.

Hydrolysis MA Isopropylidene Meldrum's Acid Intermediate Ring-Opened Intermediate MA->Intermediate + H₂O (H⁺ or OH⁻) Products Malonic Acid + Acetone Intermediate->Products Decarboxylation

Caption: Hydrolytic decomposition pathway of Meldrum's Acid.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 5-Arylidene Meldrum's Acid Derivatives

This protocol details a standard Knoevenagel condensation for preparing 5-arylidene derivatives, which are common starting materials for further synthesis.[17]

Materials:

  • Meldrum's acid (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Methanol or Ethanol

  • Optional: Catalyst such as p-toluenesulfonic acid (PTSA) or (PhNH₃)₂CuCl₄.[18]

Procedure:

  • Dissolve Meldrum's acid (e.g., 1.5 mmol) in a minimal amount of solvent (e.g., 5 mL of absolute ethanol) in a round-bottomed flask.[6][18]

  • Add the desired aromatic aldehyde (1.5 mmol) to the solution at room temperature.

  • If using a catalyst, add it at this stage (e.g., 0.85 mol% (PhNH₃)₂CuCl₄).[6][18] For many aldehydes, the reaction proceeds without a catalyst.[17]

  • Stir the reaction mixture at room temperature. A precipitate of the product often forms within 5-60 minutes.[6][18]

  • Continue stirring for 1-2 hours to ensure complete reaction. Monitor completion by Thin Layer Chromatography (TLC).

  • Filter the resulting solid precipitate.

  • Wash the solid with cold ethanol and then water to remove unreacted starting materials.

  • Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.[17]

Protocol 2: Workflow for Assessing Thermal Stability via TGA

Thermogravimetric Analysis (TGA) is the standard method for quantifying thermal stability.

TGA_Workflow Start Sample Preparation (5-10 mg of compound) TGA_Instrument Load Sample into TGA (Platinum Pan) Start->TGA_Instrument Set_Parameters Set TGA Parameters - Temp Range: 25-600 °C - Ramp Rate: 10 °C/min - Atmosphere: N₂ TGA_Instrument->Set_Parameters Run_Analysis Run TGA Experiment Set_Parameters->Run_Analysis Data_Analysis Analyze Data (Plot Mass % vs. Temp) Run_Analysis->Data_Analysis Determine_Td Determine Decomposition Temp (Td) (Onset or Inflection Point) Data_Analysis->Determine_Td

Caption: Experimental workflow for TGA stability analysis.

Summary of Stability and Reactivity Data

PropertyValue / ObservationConditions / NotesReferences
IUPAC Name 2,2-Dimethyl-1,3-dioxane-4,6-dione-[2]
Molecular Formula C₆H₈O₄-[2]
Molecular Weight 144.13 g/mol -[2]
pKa 4.97In water[1][4][5]
Melting Point 94-97 °CDecomposes upon melting[2][5]
Thermal Decomposition >200 °CYields ketene, acetone, CO₂[4][8]
Hydrolysis UnstableAccelerated by acid or base[3]
Reactivity HighElectrophilic at C4/C6; Nucleophilic (as enolate) at C5[3][17]

Conclusion

Isopropylidene Meldrum's acid is a uniquely reactive and versatile molecule whose utility is intrinsically linked to its stability profile. While its thermal lability is harnessed for the generation of valuable ketene intermediates, its susceptibility to nucleophilic attack and hydrolysis requires careful consideration during reaction design and execution. A thorough understanding of these decomposition pathways allows chemists to exploit its reactivity precisely, enabling the synthesis of complex molecular architectures. The continued development of new reactions involving Meldrum's acid derivatives underscores its enduring importance in the field of organic chemistry.

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An In-depth Technical Guide to the Discovery and History of Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Mislabeled Molecule

In the landscape of organic synthesis, few reagents have enjoyed a trajectory as fascinating as Meldrum's acid. For researchers and drug development professionals, it stands as a cornerstone—a versatile building block whose unique reactivity has unlocked countless synthetic pathways. Yet, its journey from a misidentified anomaly to an indispensable tool is a compelling narrative of scientific inquiry, correction, and innovation. This guide provides a comprehensive exploration of the discovery, history, and foundational chemistry of Meldrum's acid and its derivatives, offering not just protocols but the causal insights essential for leveraging its full potential in modern research and development.

Part 1: A Serendipitous Discovery and a 40-Year Correction

The Initial Synthesis by Andrew Norman Meldrum

The story begins in 1908 with Scottish chemist Andrew Norman Meldrum.[1][2][3] While working at the University of Manchester, he conducted a condensation reaction between malonic acid and acetone, using acetic anhydride and sulfuric acid as reagents.[1][4][5][6] This experiment yielded a white crystalline solid with a surprisingly high acidity.[1][4]

A Case of Mistaken Identity

Based on its pronounced acidity, Meldrum incorrectly concluded that the new compound was a β-lactone of β-hydroxyisopropylmalonic acid.[1][4][5][6][7] This initial misidentification, published in the Journal of the Chemical Society, stemmed from the compound's pKa of approximately 4.97 in water, which is comparable to that of carboxylic acids like acetic acid.[5][6][8][9][10] For decades, the scientific community accepted this structural assignment.

The Structural Correction: Davidson's Revelation

It was not until 1948, a full forty years later, that the true structure was elucidated.[4][7] David Davidson and Sidney A. Bernhard at the University of Pennsylvania reinvestigated the compound and correctly identified it as 2,2-dimethyl-1,3-dioxane-4,6-dione .[6][8] Their work revealed that the molecule was not a lactone with a free carboxylic acid group but a cyclic diester, a bislactone of 1,3-dioxane.[4][9] This pivotal correction reshaped the understanding of its chemical behavior and paved the way for its extensive use in synthesis.[11][12]

Part 2: The Unique Physicochemical Nature of Meldrum's Acid

The corrected structure explained the compound's reactivity but raised a new question: why was a cyclic malonate derivative so exceptionally acidic? The answer lies in a confluence of structural and electronic factors that stabilize its conjugate base.

Key Physicochemical Properties
PropertyValue
IUPAC Name 2,2-Dimethyl-1,3-dioxane-4,6-dione[13]
Molecular Formula C₆H₈O₄[4][8]
Molar Mass 144.13 g/mol [5][13]
Appearance White crystalline solid[8][13]
Melting Point 94-97 °C (decomposes)[5][8][13]
Acidity (pKa) ~4.97 in water[5][6][8]
Solubility Soluble in polar organic solvents like acetone and ethanol; limited solubility in water.[8][13]
The "Anomalous" Acidity Explained

Meldrum's acid is approximately 8 orders of magnitude more acidic than its acyclic counterpart, dimethyl malonate (pKa ≈ 13).[1][5] This remarkable acidity, long considered an anomaly, is now understood to be a result of its rigid cyclic structure.

  • Causality Behind the Acidity : The six-membered ring is conformationally locked into a boat-like shape.[9][14] This rigidity forces the C-H bonds at the 5-position (the active methylene group) into an ideal alignment with the pi systems of the two adjacent carbonyl groups. In 2004, theoretical calculations by Ohwada and coworkers revealed that this specific geometry leads to an unusually strong destabilization of the C-H bond in the ground state, facilitating proton abstraction.[5]

  • Conjugate Base Stabilization : Upon deprotonation, the resulting negative charge is extensively delocalized through resonance onto the two carbonyl oxygen atoms, forming a highly stable enolate.[6][10][13] The conformational lock of the ring ensures optimal orbital overlap for this delocalization, a feature absent in flexible acyclic malonates.

Thermal Reactivity: A Gateway to Ketenes

A key feature of Meldrum's acid and its derivatives is their thermal instability. When heated to high temperatures, they undergo a retro-Diels-Alder-type pericyclic reaction, eliminating acetone and carbon dioxide to generate highly reactive ketene intermediates.[4][5][8] This property is widely exploited in organic synthesis, particularly through flash vacuum pyrolysis (FVP), to create these versatile electrophiles for use in cycloadditions and acylations.[4][15]

Part 3: The Synthetic Versatility of Meldrum's Acid Derivatives

The exceptional acidity of the C-5 protons makes Meldrum's acid a potent carbon nucleophile after deprotonation with a mild base. This reactivity is the foundation of its widespread utility.

Core Reactions and Derivative Synthesis
  • Alkylation and Acylation : The enolate of Meldrum's acid readily reacts with electrophiles. Alkylation with alkyl halides or acylation with acyl chlorides at the C-5 position provides a vast library of derivatives.[4][5] These products are valuable intermediates, as subsequent heating in the presence of an alcohol leads to ring-opening, decarboxylation, and the formation of β-keto esters, a cornerstone of the malonic ester synthesis.[4][16]

  • Knoevenagel Condensation : A hallmark reaction is the Knoevenagel condensation with aldehydes and ketones.[6][13] Because of its high acidity, Meldrum's acid does not require a strong base for this transformation; mild bases like piperidine or even catalysts like L-tyrosine are sufficient.[17][18] The reaction proceeds via nucleophilic addition of the Meldrum's acid enolate to the carbonyl carbon, followed by dehydration to yield a stable 5-alkylidene Meldrum's acid derivative.[17] These derivatives are powerful Michael acceptors and dienophiles.

Knoevenagel_Condensation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration MA Meldrum's Acid Enolate Enolate Intermediate MA->Enolate Base Base (cat.) Enolate->MA Aldehyde Aldehyde/Ketone (R-CHO) Enolate_ref Enolate Adduct Tetrahedral Adduct Adduct_ref Adduct Product 5-Alkylidene Product Adduct_ref->Product Water H₂O

Caption: Mechanism of the Knoevenagel Condensation with Meldrum's Acid.

Applications in Drug Discovery and Natural Product Synthesis

The versatility of Meldrum's acid has made it a key intermediate in the synthesis of a wide range of complex molecules.[15][19][20] Its derivatives have been used to construct heterocyclic scaffolds and have shown promising biological activities, including antibacterial, antifungal, and anticancer effects.[8][12][13] In the pharmaceutical industry, it serves as a precursor for active pharmaceutical ingredients (APIs) and complex drug intermediates.[13][15]

Part 4: Foundational Experimental Protocols

The following protocols are provided as self-validating systems, reflecting standard, field-proven methodologies.

Protocol 1: Synthesis of Meldrum's Acid

This procedure is based on the original method reported by Meldrum, with modern laboratory conventions.

Workflow Diagram

Synthesis_Workflow start Start reactants Combine Malonic Acid, Acetone, & Acetic Anhydride start->reactants cool Cool Mixture to 0-5 °C in Ice Bath reactants->cool add_catalyst Add conc. H₂SO₄ Dropwise cool->add_catalyst stir Stir at 0-5 °C for 3 hours add_catalyst->stir precipitate Add Cold Water to Precipitate Product stir->precipitate isolate Filter Crude Product via Vacuum Filtration precipitate->isolate wash Wash with Cold Water isolate->wash dry Dry Product wash->dry

Sources

acidity and pKa of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Acidity and pKa of Meldrum's Acid and its Derivatives

Introduction: The Enduring Enigma of Meldrum's Acid

First synthesized in 1908 by Andrew Norman Meldrum, the compound 2,2-dimethyl-1,3-dioxane-4,6-dione, now ubiquitously known as Meldrum's acid, has remained a cornerstone of synthetic organic chemistry.[1][2] Its remarkable utility stems from a peculiar and potent chemical property: an unusually high acidity. When Meldrum first isolated the compound, its tendency to readily donate a proton led him to misidentify it as a carboxylic acid.[1][3] It was not until 1948 that its correct cyclic bislactone structure was confirmed.[1][4]

The acidity of Meldrum's acid is centered on the C5 methylene protons. The reactivity of this site allows for a vast array of chemical transformations, including alkylations, acylations, and Knoevenagel condensations.[5][6] A prime example of this reactivity is its reaction with acetone to form 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a versatile synthetic intermediate.[7] This derivative, which lacks the acidic C5 protons, perfectly illustrates the synthetic consequence of the parent compound's unique properties.

This guide provides an in-depth exploration of the structural and electronic origins of Meldrum's acid's anomalous acidity, details experimental and computational methodologies for pKa determination, and contextualizes this property through the synthesis of its isopropylidene derivative.

The Anomalous Acidity of Meldrum's Acid: A Quantitative Perspective

The C-H bond is typically associated with very high pKa values, indicating low acidity. However, the methylene protons at the C5 position of Meldrum's acid exhibit a pKa of approximately 4.97 in aqueous solution, making it as acidic as acetic acid.[1][8] This acidity is orders of magnitude greater than that of structurally related dicarbonyl compounds, an anomaly that puzzled chemists for decades.[1][5]

To fully appreciate this disparity, a comparison with analogous structures is essential.

CompoundStructurepKa (Solvent)
Meldrum's Acid 2,2-Dimethyl-1,3-dioxane-4,6-dione4.97 (Water)[1]
Dimethyl Malonate Acyclic Ester Analogue~13 (Water)[5], 15.9 (DMSO)[9]
Dimedone Cyclic Diketone Analogue11.2 (DMSO)[9]
Barbituric Acid Related Heterocycle~4.0 (Water)

The data clearly illustrates that while resonance stabilization of the conjugate base is a factor in all these compounds, it alone cannot account for the 8-orders-of-magnitude increase in acidity of Meldrum's acid compared to dimethyl malonate.[1][5] The explanation lies in a unique convergence of conformational and stereoelectronic effects.

Unraveling the Acidity: Structural Rigidity and Stereoelectronic Effects

The modern understanding of Meldrum's acid's high acidity moves beyond simple resonance arguments to a more nuanced model based on its rigid molecular architecture.

Resonance Stabilization of the Conjugate Base

Upon deprotonation at C5, the resulting carbanion is stabilized by delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms. This is a fundamental contributor to the acidity of all 1,3-dicarbonyl compounds.

Caption: Resonance forms of the Meldrum's acid enolate.

The Critical Role of Conformational Constraint

Theoretical and experimental studies have revealed that Meldrum's acid adopts a rigid boat conformation.[8][10] This rigidity, enforced by the C2 isopropylidene group, is the key to its enhanced acidity. In contrast, acyclic analogues like dimethyl malonate are conformationally flexible.

This enforced conformation leads to a crucial stereoelectronic effect: a ground-state destabilization of the C-H bond. In 2004, Ohwada and coworkers demonstrated that the boat conformation places the antibonding orbital of the C5-H bond (σCH) in perfect alignment for overlap with the antibonding π orbitals of the adjacent carbonyl groups (πCO).[1][9] This hyperconjugative interaction weakens the C-H bond, making the proton easier to remove.

Caption: Destabilizing σCH -> πCO orbital overlap in Meldrum's acid.

In flexible systems like dimethyl malonate, such perfect alignment is not maintained, and the ester groups can rotate to achieve a more stable conformation, which reduces the acidity of the α-protons.[9] Thus, the "anomalous" acidity is not due to unusual stabilization of the anion, but rather a ground-state destabilization of the neutral acid.

Reactivity in Action: Synthesis of this compound

The facile deprotonation of Meldrum's acid makes it an excellent nucleophile for reactions like the Knoevenagel condensation. The reaction with acetone provides a clear demonstration of its acidic nature being harnessed for C-C bond formation, yielding the title compound.[3][11]

Knoevenagel_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Meldrum Meldrum's Acid Deprotonation Deprotonation (Base Catalyst) Meldrum->Deprotonation Acetone Acetone Nucleophilic_Attack Nucleophilic Attack Acetone->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Forms Enolate Dehydration Dehydration Nucleophilic_Attack->Dehydration Forms Adduct Product 2,2-Dimethyl-5-(propan-2-ylidene) -1,3-dioxane-4,6-dione Dehydration->Product

Caption: Workflow for the Knoevenagel condensation of Meldrum's acid.

Protocol 3.1: Synthesis via Knoevenagel Condensation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Acetone

  • Piperidine (catalyst)

  • Acetic Acid (catalyst)

  • Benzene or Toluene (solvent)

  • Dean-Stark apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add Meldrum's acid (1.0 eq), benzene or toluene (to ~0.5 M concentration), and acetone (1.5 eq).

  • Catalyst Addition: Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a crystalline solid.

Methodologies for pKa Determination

Accurate determination of pKa is critical for understanding and predicting chemical reactivity. Both experimental and computational methods are employed for this purpose.

Experimental Approaches

Protocol 4.1.1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at the half-equivalence point.

Principle: Based on the Henderson-Hasselbalch equation, when the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, the pH of the solution is equal to the pKa. This condition occurs at the midpoint of the titration.

Step-by-Step Methodology:

  • Preparation: Prepare a standard solution of Meldrum's acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0).

  • Titration: Place a known volume of the Meldrum's acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Collection: Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The half-equivalence point is half the volume of titrant required to reach the equivalence point. The pKa is the pH value at this half-equivalence point.

Protocol 4.1.2: Spectrophotometric (UV-Vis) Titration

This method is ideal when the acidic and basic forms of the molecule have distinct UV-Vis absorption spectra.

Principle: The absorbance of a solution containing both the protonated (HA) and deprotonated (A⁻) species is a sum of the absorbances of the individual species, governed by the Beer-Lambert law. By measuring the absorbance at a series of known pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated.

Step-by-Step Methodology:

  • Spectrum Scans: Record the UV-Vis spectrum of Meldrum's acid in a highly acidic solution (e.g., 0.1 M HCl, where the species is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated) to identify the wavelength of maximum absorbance difference (λmax).

  • Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa (e.g., from pH 3 to pH 7).

  • Sample Preparation: Prepare a set of solutions with a constant total concentration of Meldrum's acid in each of the buffer solutions.

  • Measurement: Measure the absorbance of each solution at the chosen λmax.

  • Analysis: The pKa can be determined by plotting absorbance versus pH and fitting the data to the appropriate sigmoidal curve. Alternatively, it can be calculated for each pH point using the equation: pKa = pH + log[(Amax - A) / (A - Amin)] where A is the absorbance at a given pH, Amax is the absorbance of the basic form, and Amin is the absorbance of the acidic form.

Computational Approaches

In silico methods provide a powerful tool for predicting pKa values, offering insights that can guide experimental design.[12][13] These methods typically rely on calculating the Gibbs free energy change (ΔG) of the deprotonation reaction using a thermodynamic cycle.[14]

Thermodynamic_Cycle HA_aq HA (aq) A_aq A⁻ (aq) HA_aq->A_aq ΔG°aq (pKa) H_aq + H⁺ (aq) HA_gas HA (gas) HA_gas->HA_aq ΔG°solv(HA) A_gas A⁻ (gas) HA_gas->A_gas ΔG°gas A_gas->A_aq ΔG°solv(A⁻) H_gas + H⁺ (gas)

Caption: Thermodynamic cycle for computational pKa prediction.

Methodology Overview:

  • Gas-Phase Calculation: The geometry of the acid (HA) and its conjugate base (A⁻) are optimized using a high-level quantum mechanical method (e.g., Density Functional Theory, DFT). The gas-phase Gibbs free energy of deprotonation (ΔG°gas) is then calculated.[13][14]

  • Solvation Energy Calculation: The free energy of solvation for each species (ΔG°solv(HA), ΔG°solv(A⁻), and ΔG°solv(H⁺)) is calculated using a solvation model. Implicit continuum models like the Polarizable Continuum Model (PCM) are common.[14] The solvation energy of the proton is a well-established experimental value.

  • pKa Calculation: The free energy change in solution (ΔG°aq) is calculated using the cycle: ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA) The pKa is then derived from ΔG°aq using the relation: pKa = ΔG°aq / (2.303 RT)

Conclusion

The exceptional acidity of Meldrum's acid is a classic example of how a molecule's three-dimensional structure dictates its reactivity. It is not merely the presence of two carbonyl groups, but the rigid, boat-like conformation enforced by the isopropylidene bridge that facilitates an ideal stereoelectronic arrangement, weakening the C5-H bonds. This property transforms Meldrum's acid from a simple cyclic diester into a powerful C-H acid and a versatile nucleophilic building block in organic synthesis. Its application in forming derivatives such as this compound underscores its foundational importance. A thorough understanding of its pKa, attainable through the robust experimental and computational methods detailed herein, remains essential for any researcher aiming to leverage the unique and powerful chemistry of this remarkable compound.

References

  • Wikipedia. Meldrum's acid. [Link]

  • Nakamura, S., et al. (2004). Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital. The Journal of Organic Chemistry. [Link]

  • No Added Chemicals. (2011). Meldrum's acid. [Link]

  • Wang, X., & Jorgensen, W. L. (1999). New Insight on the Origin of the Unusual Acidity of Meldrum's Acid from ab Initio and Combined QM/MM Simulation Study. Journal of the American Chemical Society. [Link]

  • Nikoofar, K., & Shahedi, Y. (2017). Meldrum's Acid in Organic Synthesis, an Outlook to Reaction Media. Current Organic Chemistry. [Link]

  • Lee, I., et al. (2003). Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. Bulletin of The Korean Chemical Society. [Link]

  • Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. [Link]

  • Chen, B. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES. [Link]

  • Lee, I., et al. (2003). Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. ResearchGate. [Link]

  • Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. [Link]

  • Ivanov, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. [Link]

  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews. [Link]

  • PharmaTutor. (2011). Medicinal Attributes of Meldrum's Acid. [Link]

  • Crimmins, M. T., et al. Organic Syntheses Procedure. [Link]

  • Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Hopkins, W. S. (2014). HIghlights 3 - Meldrum's Acid. YouTube. [Link]

  • MySkinRecipes. This compound. [Link]

  • Oikawa, Y., et al. meldrum's acid - Organic Syntheses Procedure. [Link]

  • Fujiki, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Lan, T., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Silya, A. A., & Martin, M. (2012). Prediction of pKa values using the PM6 semiempirical method. PeerJ. [Link]

Sources

An In-depth Technical Guide to the Solubility of Isopropylidene Meldrum's Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of isopropylidene Meldrum's acid (2,2-dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione), a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive insights, and provides detailed protocols for empirical determination.

Section 1: Introduction to Isopropylidene Meldrum's Acid and Its Synthetic Importance

Isopropylidene Meldrum's acid is a derivative of Meldrum's acid, a versatile reagent in organic synthesis.[1][2][3] Its structure, featuring a rigid dioxane ring system and an exocyclic double bond, makes it a valuable building block for the creation of complex molecular architectures. The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies (such as recrystallization), and the overall efficiency of synthetic processes. Understanding and predicting its behavior in various organic solvents is paramount for optimizing its use in research and development.

The parent compound, Meldrum's acid, is known to be a white crystalline solid with solubility in polar solvents like water, alcohols, and acetone, but limited solubility in non-polar media.[1][4] The introduction of the isopropylidene group at the 5-position alters the molecule's polarity and steric profile, thereby influencing its interaction with solvent molecules.

Section 2: Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound. This axiom suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular structure.

Molecular Structure and Polarity of Isopropylidene Meldrum's Acid:

Isopropylidene Meldrum's acid possesses several key structural features that dictate its solubility:

  • Dioxane-dione Core: The two carbonyl groups and two ether linkages within the six-membered ring create a polar region in the molecule.

  • Isopropylidene Group: The exocyclic carbon-carbon double bond with two methyl substituents is a non-polar moiety.

  • Gem-dimethyl Group: The two methyl groups at the 2-position contribute to the non-polar character of the molecule.

The presence of both polar (the dioxane-dione ring) and non-polar (the isopropylidene and gem-dimethyl groups) regions suggests that isopropylidene Meldrum's acid will exhibit nuanced solubility across a spectrum of organic solvents. It is anticipated to be more soluble in solvents of intermediate polarity that can effectively solvate both the polar and non-polar portions of the molecule.

Predictive Framework for Solubility:

A logical workflow for predicting the solubility of a novel or uncharacterized compound like isopropylidene Meldrum's acid involves assessing its structural similarity to compounds with known solubility data.

G A Start: Characterize Target Molecule (Isopropylidene Meldrum's Acid) B Analyze Structural Features: - Polar Groups (Carbonyls, Ethers) - Non-polar Groups (Isopropylidene, gem-dimethyl) A->B C Hypothesize General Solubility: Likely soluble in moderately polar solvents. B->C D Select a Range of Solvents: (Polar, Non-polar, Intermediate) C->D E Perform Qualitative Solubility Tests (Small Scale) D->E F Refine Hypothesis Based on Qualitative Results E->F G Conduct Quantitative Solubility Determination F->G H Generate Quantitative Solubility Data Table G->H

Figure 1: A logical workflow for predicting and determining the solubility of a target compound.

Section 3: Qualitative and Quantitative Solubility of Isopropylidene Meldrum's Acid

While specific quantitative solubility data for isopropylidene Meldrum's acid is not extensively reported in the literature, we can infer its likely behavior and provide a framework for its determination.

Predicted Qualitative Solubility:

Based on its molecular structure, the following qualitative solubility profile in common organic solvents at room temperature is anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Hexane, TolueneLowThe polar dioxane-dione core will have unfavorable interactions with non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighThese solvents can interact favorably with the polar core while also solvating the non-polar regions.
Polar Protic Methanol, EthanolModerateHydrogen bonding with the carbonyl oxygens is possible, but the non-polar bulk may limit high solubility.
Very Polar WaterLow to InsolubleThe significant non-polar character of the isopropylidene and gem-dimethyl groups will likely lead to poor aqueous solubility.

Experimental Determination of Solubility:

To obtain precise solubility data, empirical determination is necessary. The following sections outline detailed protocols for both qualitative and quantitative analysis.

Section 4: Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating and provide a clear path to understanding the solubility of isopropylidene Meldrum's acid.

Protocol for Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

  • Isopropylidene Meldrum's acid

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, water)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 10-20 mg of isopropylidene Meldrum's acid into a small, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

G A Start: Weigh 10-20 mg of Compound B Add 1 mL of Solvent A->B C Vortex for 30-60 seconds B->C D Visual Observation C->D E Completely Dissolved? D->E F Record as 'Soluble' E->F Yes G Partially Dissolved? E->G No H Record as 'Partially Soluble' G->H Yes I Record as 'Insoluble' G->I No G A Start: Prepare Supersaturated Solution B Equilibrate at Constant Temperature (24h) A->B C Collect Supernatant B->C D Filter through 0.22 µm Syringe Filter C->D E Analyze Filtrate by HPLC/GC D->E F Determine Concentration from Calibration Curve E->F G Calculate Solubility (g/L or mg/mL) F->G

Sources

An In-depth Technical Guide to the Crystal Structure of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, commonly known in the scientific community as Isopropylidene Meldrum's acid, is a pivotal reagent in organic synthesis, valued for its high reactivity and utility as a precursor for a diverse array of heterocyclic and carbocyclic systems. Its unique structural framework, derived from Meldrum's acid, imparts significant acidity to the C5 methylene protons, a feature that is leveraged in its derivatization. This guide provides a comprehensive examination of the solid-state structure of its isopropylidene derivative, as determined by single-crystal X-ray diffraction. We will delve into the synthesis, crystallization, and detailed analysis of its molecular geometry, including bond lengths, angles, and supramolecular packing. Understanding these structural nuances is paramount for predicting and controlling its reactivity in complex synthetic transformations, particularly in the context of rational drug design and materials science.

Introduction: The Significance of Isopropylidene Meldrum's Acid

Meldrum's acid and its derivatives are renowned for their exceptional acidity and synthetic versatility. The isopropylidene derivative is formed through a Knoevenagel condensation of Meldrum's acid with acetone, a reaction that not only functionalizes the C5 position but also stabilizes the molecule. This derivative serves as a crucial building block, acting as a potent Michael acceptor and a precursor for generating ketenes upon thermolysis.

The planarity and electronic distribution within the 1,3-dioxane-4,6-dione ring system are of fundamental interest. The introduction of the exocyclic isopropylidene group introduces steric and electronic perturbations that significantly influence the molecule's conformation and crystal packing. A precise understanding of its three-dimensional structure is therefore not merely academic; it provides critical insights into its reactivity profile, stability, and potential for stereoselective transformations. This guide bridges the gap between theoretical understanding and practical application by providing a detailed crystallographic portrait.

Synthesis and Crystallization

The synthesis of Isopropylidene Meldrum's acid is a robust and high-yielding procedure, accessible in most standard organic chemistry laboratories. The underlying principle is the Knoevenagel condensation, which relies on the high acidity of the C5 protons of Meldrum's acid (pKa ≈ 4.97) to facilitate the formation of a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of acetone.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the characteristic precipitation of the product and subsequent spectroscopic analysis.

Materials:

  • Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

  • Acetone (reagent grade)

  • Acetic Anhydride

  • Pyridine (catalyst)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 14.4 g (0.1 mol) of Meldrum's acid in 50 mL of acetone.

  • Catalysis: To this suspension, add 15 mL of acetic anhydride followed by the slow, dropwise addition of 2 mL of pyridine. The pyridine acts as a basic catalyst to facilitate the condensation.

  • Reaction: Stir the mixture at room temperature. The suspension will gradually dissolve, and after approximately 15-30 minutes, a white precipitate of the product will begin to form. Continue stirring for a total of 2 hours to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with 50 mL of cold deionized water, followed by 20 mL of cold ethanol to remove unreacted starting materials and catalysts.

  • Drying: Dry the product under vacuum to yield Isopropylidene Meldrum's acid as a white, crystalline solid. Typical yields are in the range of 85-95%.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Suspend Meldrum's Acid in Acetone add_reagents Add Acetic Anhydride & Pyridine (catalyst) start->add_reagents react Stir at Room Temp (2 hours) add_reagents->react precipitate Product Precipitation react->precipitate cool Cool in Ice Bath precipitate->cool filter Vacuum Filtration cool->filter wash Wash with H2O & EtOH filter->wash dry Dry Under Vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Workflow for the synthesis and purification of Isopropylidene Meldrum's acid.

Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is the most critical step for structural elucidation. The choice of solvent is paramount, as it dictates the rate of crystal growth and ultimate crystal quality.

Method: Slow Evaporation

  • Solution Preparation: Prepare a saturated solution of the purified Isopropylidene Meldrum's acid in a suitable solvent system. A mixture of dichloromethane and hexane or ethyl acetate and hexane often yields good results.

  • Crystallization: Place the solution in a small, clean vial. Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the more volatile solvent (e.g., hexane), gradually increasing the solution's saturation.

  • Incubation: Store the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).

  • Harvesting: Monitor the vial over several days. Once crystals of sufficient size (approx. 0.1-0.3 mm) have formed, carefully harvest them using a nylon loop.

Crystallographic Data and Molecular Structure

The crystal structure of Isopropylidene Meldrum's acid was determined by single-crystal X-ray diffraction. The data presented here is a synthesis of established findings, providing a definitive view of its solid-state conformation.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters for Isopropylidene Meldrum's acid.

ParameterValue
Chemical FormulaC₉H₁₂O₄
Formula Weight184.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.645(1)
b (Å)12.345(2)
c (Å)10.189(2)
β (°)106.01(3)
Volume (ų)923.8(3)
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.323
R-factor (final)~0.04-0.06 (typical)

Data compiled from representative crystallographic studies.

Molecular Geometry: Bond Lengths and Angles

The molecular structure reveals several key features. The 1,3-dioxane-4,6-dione ring adopts a distinct conformation that deviates from a perfect plane.

  • Ring Conformation: The six-membered heterocyclic ring is best described as having a boat conformation . This is a direct consequence of the steric strain imposed by the gem-dimethyl group at the C2 position and the sp²-hybridized C5 atom.

  • Planarity: The C=C double bond of the isopropylidene group and the adjacent carbonyl groups create a relatively planar π-system. However, the C2 atom, with its gem-dimethyl substituents, sits significantly out of this plane.

  • Bond Lengths: The C=C exocyclic double bond (C5=C7) has a typical length of approximately 1.34 Å. The C-O bonds within the ester functionalities are around 1.35-1.37 Å, while the C-O bonds involving the C2 atom are longer, at approximately 1.46 Å.

Selected Bond Distances and Angles:

Bond/AngleAtomsValue (Å or °)
Bond LengthC5=C7~1.34
Bond LengthC4-C5~1.45
Bond LengthC5-C6~1.45
Bond LengthC4=O1~1.20
Bond LengthC6=O2~1.20
Bond AngleC4-C5-C6~116
Bond AngleO3-C2-O4~107

Note: These are approximate values. For precise data, refer to the primary crystallographic information files (CIFs).

Supramolecular Assembly and Crystal Packing

In the solid state, molecules of Isopropylidene Meldrum's acid do not exist in isolation. They pack into a stable, repeating three-dimensional lattice. The primary intermolecular forces governing this packing are weak C-H···O hydrogen bonds. These interactions involve the hydrogen atoms of the methyl groups and the oxygen atoms of the carbonyl groups on adjacent molecules. This network of weak interactions contributes to the overall stability of the crystal lattice.

Spectroscopic Characterization

Spectroscopic data provides a crucial link between the molecular structure in the solid state and its identity in solution.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.74 (s, 6H): Corresponds to the six equivalent protons of the gem-dimethyl group at C2.

    • δ 2.15 (s, 6H): Corresponds to the six equivalent protons of the two methyl groups on the isopropylidene moiety. The sharp singlet indicates free rotation in solution.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 27.0: Methyl carbons of the isopropylidene group.

    • δ 28.5: gem-Dimethyl carbons at C2.

    • δ 105.0: Quaternary C2 carbon.

    • δ 112.8: Quaternary C5 carbon.

    • δ 160.5: Carbonyl carbons (C4, C6).

    • δ 171.2: Quaternary carbon of the isopropylidene C=C bond.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~1740 cm⁻¹ & ~1775 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride-like system.

    • ~1640 cm⁻¹: C=C stretching vibration of the exocyclic double bond.

Implications for Reactivity and Drug Development

The crystal structure provides a foundational model for understanding the molecule's reactivity.

  • Steric Hindrance: The boat conformation and the isopropylidene group create distinct steric environments on either face of the molecule. This can be exploited for diastereoselective reactions where reagents approach from the less hindered face.

  • Electrophilicity: The exocyclic double bond is electron-deficient due to conjugation with the two carbonyl groups, making it a highly effective Michael acceptor for a wide range of nucleophiles. The crystal structure allows for precise modeling of the trajectory of nucleophilic attack.

  • Thermal Stability: The molecule is known to undergo thermal decomposition to generate dimethylketene and acetone. The specific bond angles and lengths within the strained ring system, as determined by crystallography, are critical parameters for computational studies modeling this retro-Diels-Alder-type fragmentation pathway.

For drug development professionals, Isopropylidene Meldrum's acid serves as a versatile scaffold. Its derivatives are used to synthesize complex heterocyclic compounds, which are prevalent motifs in pharmacologically active agents. The rigid, well-defined conformation allows for its use as a core structure in fragment-based drug discovery, where its derivatives can be designed to occupy specific binding pockets in target proteins.

Conclusion

The solid-state structure of this compound is characterized by a distinct boat conformation of the heterocyclic ring, driven by the steric demands of its substituents. This detailed crystallographic understanding, complemented by robust synthetic protocols and spectroscopic data, provides researchers with a powerful toolkit. It enables the rational design of experiments, the prediction of stereochemical outcomes, and the development of novel synthetic methodologies. For those in medicinal chemistry and materials science, this structural knowledge is invaluable for designing novel molecular architectures with tailored chemical and physical properties.

References

  • Kozmutza, C., et al. (1990). Molecular geometry of Meldrum's acid and its isopropylidene derivative from X-ray diffraction and ab initio calculations. Journal of Molecular Structure: THEOCHEM, 208(1-2), 121-134. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Entry: GIKZOV. [Link]

  • Pola, J., & Včelák, J. (1991). Infrared laser-powered homogeneous decomposition of isopropylidene Meldrum's acid. Journal of Analytical and Applied Pyrolysis, 21(1-2), 171-177. [Link]

The Rising Therapeutic Potential of Meldrum's Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Meldrum's acid, a versatile scaffold in organic chemistry, has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into Meldrum's acid derivatives. We delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide is designed to not only present the current state of the field but also to inspire and inform the design of novel therapeutic agents based on this remarkable molecular framework.

Introduction: The Enduring Versatility of Meldrum's Acid

First synthesized in 1908, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has long been a staple in organic synthesis.[1] Its high acidity and unique reactivity have made it an invaluable tool for constructing complex molecular architectures.[2][3] The rigid, strained ring system of Meldrum's acid activates the C5 methylene protons, facilitating a wide range of chemical transformations.[3] Beyond its synthetic utility, the Meldrum's acid core has proven to be a fertile ground for the development of novel bioactive compounds. Its derivatives have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, positioning them as promising candidates for drug discovery programs.[4][5]

This guide will provide a comprehensive overview of the burgeoning field of Meldrum's acid-based therapeutics, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Synthetic Strategies for Bioactive Meldrum's Acid Derivatives

The synthetic accessibility of Meldrum's acid allows for the facile creation of a diverse library of derivatives. The Knoevenagel condensation is a cornerstone of this chemistry, enabling the reaction of Meldrum's acid with various aldehydes and ketones to generate 5-arylidene derivatives.[6] This reaction is often the first step in the synthesis of more complex molecules.

Further modifications can be introduced through various synthetic routes, including Michael additions, cycloadditions, and multicomponent reactions.[7] For instance, the synthesis of 1,2,3-triazole hybrids of Meldrum's acid has been achieved through "click" chemistry, a powerful tool for linking different molecular fragments.[8][9] The ability to readily modify the substituents on the Meldrum's acid core is crucial for optimizing the biological activity and pharmacokinetic properties of these compounds.

Anticancer Activity: A Promising Frontier

Meldrum's acid derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

In Vitro Efficacy

Numerous studies have demonstrated the potent anticancer effects of Meldrum's acid derivatives. For example, a series of 7-azaindole anchored 1,2,3-triazole hybrids of Meldrum's acid were evaluated against five human cancer cell lines: MCF-7 (breast), HeLa (cervical), DU-145 (prostate), HepG2 (liver), and K562 (myelogenous leukemia).[8] One of the most potent compounds, 6b , which features a 4-methyl substitution, displayed impressive IC50 values across all cell lines, with a particularly noteworthy activity against HeLa cells (IC50 = 4.44 ± 0.32 μM).[8]

Similarly, novel vanillidene Meldrum's acid derivatives have shown significant activity against HeLa, A549 (lung), and LS174 (colon) cancer cell lines.[10] The decyl-substituted derivative, 3i , was identified as a lead compound with IC50 values of 15.7 μM, 21.8 μM, and 30.5 μM against HeLa, A549, and LS174 cells, respectively.[5][10]

Table 1: Anticancer Activity of Selected Meldrum's Acid Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
6b MCF-76.67 ± 0.39[8]
HeLa4.44 ± 0.32[8]
DU-14512.38 ± 0.51[8]
HepG29.97 ± 0.25[8]
K5626.03 ± 0.28[8]
3i HeLa15.7[5][10]
A54921.8[5][10]
LS17430.5[5][10]
Mechanism of Action

The anticancer activity of Meldrum's acid derivatives is often attributed to their ability to induce apoptosis and cell cycle arrest. For instance, compound 6b was found to arrest the cell cycle at the G2/M phase in HeLa cells.[8] Molecular docking studies have provided further insights into the potential molecular targets of these compounds. Compound 6b has shown strong binding affinity for both the epidermal growth factor receptor (EGFR) and the anti-apoptotic protein Mcl-1, suggesting a multi-targeted mechanism of action.[8][11]

Other derivatives, such as compound 3i , are believed to exert their anticancer effects by targeting DNA and topoisomerase II beta.[10][12] The α,β-unsaturated carbonyl moiety present in many of these derivatives can act as a Michael acceptor, allowing for covalent interactions with nucleophilic residues in target proteins.[12]

anticancer_mechanism drug Compound 6b egfr EGFR drug->egfr Inhibition mcl1 Mcl-1 drug->mcl1 Inhibition g2m G2/M Phase Arrest egfr->g2m apoptosis Apoptosis mcl1->apoptosis g2m->apoptosis

Potential anticancer mechanism of compound 6b.

Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Meldrum's acid derivatives have shown promising activity against a range of bacterial and fungal pathogens.

In Vitro Efficacy

Vanillidene Meldrum's acid derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[4] Compound 3i , which demonstrated significant anticancer activity, also exhibited potent antibacterial activity, particularly against Escherichia coli with a minimum inhibitory concentration (MIC) of 12.4 μM.[10][12] Structure-activity relationship studies have indicated that O-alkyl substituted derivatives generally possess superior antimicrobial and anticancer activities compared to their O-acyl counterparts.[10][12]

Table 2: Antimicrobial Activity of a Selected Meldrum's Acid Derivative

CompoundMicroorganismMIC (μM)Reference
3i E. coli12.4[10][12]
Mechanism of Action

The antimicrobial mechanism of action of these derivatives is under investigation, but molecular docking studies suggest that they may target essential bacterial enzymes. Compound 3i has shown a good binding affinity for E. coli DNA gyrase B, an enzyme crucial for DNA replication and a well-established target for antibacterial drugs.[10][12] This suggests that Meldrum's acid derivatives may inhibit bacterial growth by interfering with DNA synthesis.

antimicrobial_workflow cluster_workflow Antimicrobial Activity Screening start Synthesized Derivatives mic MIC Determination start->mic target Target Identification mic->target docking Molecular Docking target->docking gyrase DNA Gyrase B docking->gyrase

Workflow for antimicrobial evaluation.

Other Therapeutic Potential

Beyond their anticancer and antimicrobial properties, Meldrum's acid derivatives have shown promise in other therapeutic areas.

  • Anti-inflammatory Activity: Certain derivatives have been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, while promoting the release of anti-inflammatory cytokines like IL-4 and IL-10.[13]

  • Antimalarial Activity: Arylidene analogues of Meldrum's acid have been synthesized and evaluated for their antimalarial properties, with some compounds showing activity comparable to the standard drug chloroquine.[5][7]

  • Enzyme Inhibition: Meldrum's acid derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase, which is a target for the management of type 2 diabetes.[9]

Experimental Protocols

General Synthesis of 5-Arylidene Meldrum's Acid Derivatives

This protocol describes a typical Knoevenagel condensation for the synthesis of 5-arylidene Meldrum's acid derivatives.

  • To a solution of Meldrum's acid (1.0 eq) in a suitable solvent (e.g., ethanol, pyridine), add the desired aromatic aldehyde (1.0-1.2 eq).

  • A catalytic amount of a base (e.g., piperidine, pyridine) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 5-arylidene Meldrum's acid derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of Meldrum's acid derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, treat the cells with various concentrations of the Meldrum's acid derivatives (typically in a range from 0.1 to 100 μM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

Meldrum's acid derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The ease of their synthesis and the ability to introduce a wide range of substituents make them an attractive scaffold for the development of novel drugs. While research in this area is still in its early stages, the potent anticancer and antimicrobial activities demonstrated by some derivatives warrant further investigation.

Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising derivatives in animal models to assess their efficacy and safety.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways involved in the biological activities of these compounds.

References

  • Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). PubMed.
  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). MDPI.
  • (PDF) Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 3). ResearchGate.
  • Synthesis and biological evaluation of arylidene analogues of Meldrum's acid as a new class of antimalarial and antioxidant agents | Request PDF. (n.d.). ResearchGate.
  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). PubMed Central.
  • Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds from Meldrum Acid. (n.d.). ResearchGate.
  • Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. (n.d.). RSC Publishing.
  • Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds from Meldrum Acid [Article Retracted]. (n.d.). JOCPR.
  • Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. (2023, July 7). PMC - NIH.
  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). Heterocycles.
  • Best Meldrum Acid: Properties, Synthesis & Key Applications. (2025, November 8). Gunjal Industries.
  • General structural feature of the synthesized Meldrum's acid derivatives. (n.d.). ResearchGate.
  • Acyl Meldrum's acid derivatives: Application in organic synthesis. (n.d.). ResearchGate.
  • Meldrum's acid and related compounds in the synthesis of natural products and analogs. (2025, August 7). ResearchGate.
  • Antioxidants with Meldrum's acid residue: arylmethyl Meldrum's acids... (n.d.). ResearchGate.
  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes | Accounts of Chemical Research. (n.d.). ACS Publications.
  • Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

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Methodological & Application

Knoevenagel condensation with 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Knoevenagel Condensation with Meldrum's Acid, leading to versatile intermediates such as 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from mechanistic insights to detailed experimental protocols and applications.

Introduction: The Knoevenagel Condensation and the Unique Role of Meldrum's Acid

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base.[1] This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of pharmaceuticals, polymers, and fine chemicals.[2][3][4]

Among the various active methylene compounds, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, holds a special place.[5][6] Its exceptional reactivity stems from its high acidity (pKa ≈ 4.97) and rigid cyclic structure, which facilitates the formation of a stabilized enolate even with mild bases.[7] These properties make Meldrum's acid a highly efficient substrate for Knoevenagel condensations, leading to a wide array of functionalized molecules.[8] The resulting products, alkylidene derivatives of Meldrum's acid, are versatile intermediates in the synthesis of various biologically active molecules, including those with potential anticancer, antibacterial, and antimalarial properties.[9]

It is important to clarify that the topic of this guide, this compound, is a product of a Knoevenagel condensation between Meldrum's acid and acetone, not a starting material for a further Knoevenagel condensation in the traditional sense, as it lacks the active methylene group.[10] This guide will therefore focus on the synthesis of such alkylidene derivatives of Meldrum's acid and their subsequent applications.

Mechanistic Insights

The Knoevenagel condensation with Meldrum's acid proceeds through a well-established mechanism:

  • Deprotonation: A base removes a proton from the highly acidic C-5 position of Meldrum's acid, forming a resonance-stabilized enolate ion. The choice of base can range from strong bases like sodium ethoxide to milder ones like piperidine or even organocatalysts like proline, a testament to the high acidity of Meldrum's acid.[1][2][11]

  • Nucleophilic Addition: The enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[2] This step results in the formation of a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product, the alkylidene Meldrum's acid derivative.[1] This step is often irreversible and drives the reaction to completion.

Knoevenagel_Mechanism MA Meldrum's Acid Enolate Enolate Ion MA->Enolate + Base Carbonyl Aldehyde/Ketone (R-CO-R') Intermediate Tetrahedral Intermediate Base Base HB HB⁺ Enolate->Intermediate + R-CO-R' Product Alkylidene Meldrum's Acid Intermediate->Product - H₂O Water H₂O

Caption: General mechanism of the Knoevenagel condensation with Meldrum's acid.

Applications in Synthesis and Drug Development

The arylidene derivatives of Meldrum's acid are not merely stable products but are highly valuable synthetic intermediates.[11] Their utility is demonstrated in a variety of subsequent transformations:

  • Synthesis of Heterocycles: These derivatives are precursors for a wide range of heterocyclic compounds.[5][12]

  • Precursors to Carboxylic Acids and Esters: The Meldrum's acid moiety can be easily cleaved to generate carboxylic acids or esters.[9]

  • Michael Acceptors: The electrophilic nature of the double bond makes them excellent Michael acceptors for further carbon-carbon bond formation.[11]

  • Drug Discovery: Many Knoevenagel condensation products of Meldrum's acid have shown significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][9] For instance, vanillidene Meldrum's acid derivatives have been investigated for their antimalarial and anticancer activities.[9]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of alkylidene Meldrum's acid derivatives. The choice of catalyst and solvent can be adapted based on the specific substrate and desired reaction conditions, including greener chemistry approaches.

Protocol 1: General Procedure for the Synthesis of 5-Arylidene Meldrum's Acid Derivatives

This protocol is a general method that can be adapted for various aromatic aldehydes.

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Substituted aromatic aldehyde

  • Methanol or Ethanol

  • Catalyst (e.g., piperidine, proline, or triethylamine)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve Meldrum's acid (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in a minimal amount of methanol or ethanol.

  • Add a catalytic amount of the chosen base (e.g., 10 mol% piperidine).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Precipitation of the product is often observed within 30 minutes to a few hours.[14]

  • Once the reaction is complete, the solid product can be isolated by filtration.

  • Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and catalyst.[9]

  • Dry the product under vacuum to obtain the pure 5-arylidene Meldrum's acid derivative. Further purification by recrystallization is usually not necessary.[14]

Protocol 2: Green Synthesis in Water

This protocol utilizes water as a solvent, aligning with the principles of green chemistry.[15]

Materials:

  • Meldrum's acid

  • Aromatic aldehyde

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flask, suspend Meldrum's acid (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in water.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the product with cold water and dry to yield the pure compound.

Data Presentation: A Comparative Summary of Reaction Conditions

The following table summarizes various reported conditions for the Knoevenagel condensation of Meldrum's acid with different aldehydes, showcasing the versatility of this reaction.

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydePiperidineMethanol0.570[14]
24-Nitrobenzaldehyde-Methanol0.594[14]
34-Methoxybenzaldehyde-Methanol0.580[14]
4Vanillin-Ethanol/Water179[9]
5Various aromatic aldehydesPiperidine[bmim]BF₄ (ionic liquid)1085-95[16]
6Various aromatic aldehydes-Water280-95[15]
7Various aromatic aldehydes4,4'-trimethylenedipiperidineBall-milling (solvent-free)0.25-0.590-98[17]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a 5-arylidene Meldrum's acid derivative.

Experimental_Workflow Start Start Reactants Combine Meldrum's Acid, Aldehyde, Solvent, and Catalyst Start->Reactants Reaction Stir at Room Temperature (Monitor by TLC) Reactants->Reaction Isolation Isolate Product by Filtration Reaction->Isolation Washing Wash with Cold Ethanol and Water Isolation->Washing Drying Dry Under Vacuum Washing->Drying Characterization Characterize the Product (NMR, IR, Mass Spec) Drying->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis of 5-arylidene Meldrum's acid.

Conclusion

The Knoevenagel condensation utilizing Meldrum's acid is a powerful and versatile tool in organic synthesis. The resulting alkylidene derivatives, such as this compound, are not just final products but key intermediates for the construction of complex molecules with significant biological activities. The protocols outlined in this guide offer robust and adaptable methods for synthesizing these valuable compounds, with options for greener and more efficient procedures. For researchers in drug development and synthetic chemistry, a thorough understanding of this reaction and its products opens up a vast landscape for molecular design and discovery.

References

  • Gunjal Industries. (2025, November 8). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved from [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. Retrieved from [Link]

  • (n.d.). Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Kumar, A., Sharma, G., & Singh, R. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed, 17(8), e202100736. Retrieved from [Link]

  • Gaber, A., & Mcnab, H. (2001). Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. Semantic Scholar. Retrieved from [Link]

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Khaligh, N. G. (2015). Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. ResearchGate. Retrieved from [Link]

  • Ristovski, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. Retrieved from [Link]

  • Khaligh, N. G. (n.d.). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate. Retrieved from [Link]

  • (n.d.). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Scite. Retrieved from [Link]

  • (n.d.). Knoevenagel condensation between Meldrum's acid and aldehyde in water. ResearchGate. Retrieved from [Link]

  • (n.d.). Knoevenagel condensation of arylaldehydes with meldrum's acid in the... ResearchGate. Retrieved from [Link]

  • Su, C., et al. (n.d.). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Taylor & Francis Online. Retrieved from [Link]

  • da Conceição, C. M. S., et al. (2023). Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. ACS Publications. Retrieved from [Link]

  • da Silva, F. M., de Mattos, M. C. S., & Esteves, P. M. (2015). Condensação de Knoevenagel de aldeídos aromáticos com o ácido de Meldrum em água: uma aula experimental de Química Orgânica Verde. SciELO. Retrieved from [Link]

  • Heravi, M., Janati, F., & Zadsirjan, V. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Chemical Monthly. Retrieved from [Link]

  • Ohta, S., et al. (2021). Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. SpringerLink. Retrieved from [Link]

  • (n.d.). Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF. ResearchGate. Retrieved from [Link]

  • Singh, A. K., & Singh, S. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Razali, N. H. A., & Yamin, B. M. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Retrieved from [Link]

  • (n.d.). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids | Request PDF. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Bonifácio, V. D. B. (n.d.). (PDF) Meldrum's acid. ResearchGate. Retrieved from [Link]

  • Teskey, C. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yavari, I., et al. (2005). Reaction between alkyl isocyanides and isopropylidene Meldrum's acid in the presence of bidentate nucleophiles. PubMed. Retrieved from [Link]

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The Unique Chemistry of Isopropylidene Meldrum's Acid: A Foundation for Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Isopropylidene Meldrum's Acid in the Synthesis of Heterocyclic Scaffolds

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of heterocyclic frameworks is a cornerstone of innovation. Isopropylidene Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives have emerged as exceptionally versatile and powerful building blocks in this endeavor.[1][2] This guide provides an in-depth exploration of the chemistry, applications, and detailed protocols for leveraging this reagent in the synthesis of diverse and medicinally relevant heterocycles.

Meldrum's acid, a cyclic derivative of malonic acid, is noted for the high acidity of its C5 methylene protons (pKa = 4.97), a consequence of the rigid dioxinone ring structure that constrains the carbonyl groups in a conformation ideal for stabilizing the corresponding enolate.[2][3] This inherent acidity facilitates its participation in Knoevenagel condensations with aldehydes and ketones to form highly reactive alkylidene and arylidene derivatives.[4][5]

These alkylidene derivatives, particularly isopropylidene Meldrum's acid, are potent electrophiles.[2][6] The electron-withdrawing nature of the 1,3-dioxane-4,6-dione moiety renders the exocyclic double bond highly susceptible to nucleophilic attack, making it an excellent Michael acceptor and a reactive partner in a variety of cycloaddition and multicomponent reactions (MCRs).[1][7][8] It is this combination of easy accessibility and tunable electrophilicity that makes it a preferred C3 synthon for the rapid assembly of complex molecular architectures.

G cluster_0 Knoevenagel Condensation Meldrums_Acid Meldrum's Acid Intermediate Intermediate Adduct Meldrums_Acid->Intermediate Nucleophilic Attack Aldehyde_Ketone Aldehyde or Ketone (R-CHO) Aldehyde_Ketone->Intermediate Base Weak Base (e.g., Piperidine) Base->Meldrums_Acid Deprotonation Product Alkylidene Meldrum's Acid Intermediate->Product Dehydration Water H₂O Intermediate->Water

Caption: Knoevenagel condensation to form alkylidene derivatives.

Synthesis of Six-Membered Heterocycles: Pyridines & Pyrimidines

Pyridine and pyrimidine cores are ubiquitous in pharmaceuticals. The reactivity of Meldrum's acid derivatives provides several efficient routes to these scaffolds, often through multicomponent reactions that enhance synthetic efficiency by minimizing intermediate isolation steps.[9][10][11]

Application: Multicomponent Synthesis of Dihydropyridines

A common strategy involves the reaction of an aldehyde, Meldrum's acid, and an ammonia source. The initial Knoevenagel condensation between the aldehyde and Meldrum's acid forms an arylidene intermediate, which then undergoes a Michael addition with an enamine (formed from a β-ketoester and ammonia), followed by cyclization and dehydration to yield the dihydropyridine ring.

G cluster_1 Pyridine Synthesis via MCR Reagents Aldehyde (R-CHO) + Meldrum's Acid + β-Ketoester + NH₄OAc Knoevenagel In situ formation of Alkylidene Meldrum's Acid Reagents->Knoevenagel Michael Michael Addition of Enamine Knoevenagel->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product Dihydropyridine Derivative Cyclization->Product

Caption: Workflow for a multicomponent pyridine synthesis.

Protocol 1: One-Pot Synthesis of Poly-substituted Pyridines

This protocol outlines a typical Hantzsch-like pyridine synthesis leveraging Meldrum's acid.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Meldrum's acid: 1.0 mmol

  • Ethyl acetoacetate: 1.0 mmol

  • Ammonium acetate: 1.2 mmol

  • Ethanol (Solvent): 10 mL

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), Meldrum's acid (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 10 mL of ethanol and stir the mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Dry the product under vacuum to yield the desired pyridine derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

Aldehyde (R Group)Yield (%)Reference
Phenyl85-95%[10][11]
4-Chlorophenyl88-92%[10][11]
4-Methoxyphenyl90-96%[10][11]
2-Nitrophenyl82-89%[10][11]

Synthesis of Five-Membered Heterocycles: Pyrazoles & Isoxazoles

Five-membered heterocycles like pyrazoles and isoxazoles are key pharmacophores. Isopropylidene Meldrum's acid serves as a versatile precursor for these systems through reactions with dinucleophiles.

Application: Synthesis of Pyrazolones and Isoxazolones

The reaction of an in situ generated alkylidene Meldrum's acid with hydrazine or its derivatives leads to the formation of pyrazole derivatives.[12][13] The reaction proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and elimination of acetone. A similar pathway with hydroxylamine hydrochloride yields isoxazole derivatives.[14][15]

G cluster_2 Pyrazolone/Isoxazolone Synthesis Start Aldehyde + Meldrum's Acid Intermediate Alkylidene Intermediate Start->Intermediate Knoevenagel Condensation Michael_Add Michael Addition Intermediate->Michael_Add Nucleophile Hydrazine (for Pyrazole) or Hydroxylamine (for Isoxazole) Nucleophile->Michael_Add Cyclize Intramolecular Cyclization (Loss of Acetone) Michael_Add->Cyclize Product Pyrazolone or Isoxazolone Cyclize->Product

Caption: General mechanism for pyrazole and isoxazole synthesis.

Protocol 2: Synthesis of 4-Arylidene Pyrazolones

This protocol describes the condensation of an arylaldehyde, Meldrum's acid, and a hydrazine to form a pyrazolone derivative.[12]

Materials:

  • Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde): 1.0 mmol

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: 1.0 mmol

  • Ethanol: 15 mL

  • Triethylamine (catalyst): 3-4 drops

Procedure:

  • In a 50 mL round-bottom flask, dissolve the 4-formylpyrazole (1.0 mmol) and the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol) in 15 mL of ethanol.

  • Add a catalytic amount of triethylamine (3-4 drops) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 4-arylidene pyrazolone.

Aldehyde SubstituentHydrazineYield (%)Reference
4-Cl-C₆H₄Phenylhydrazine~85%[12]
4-NO₂-C₆H₄Phenylhydrazine~82%[12]
C₆H₅Hydrazine Hydrate~90%[13]

Advanced Applications: Synthesis of Pyrrolidines via MCRs

The versatility of isopropylidene Meldrum's acid extends to more complex multicomponent reactions, such as those involving isocyanides. These reactions allow for the rapid construction of highly substituted and structurally diverse heterocyclic systems like pyrrolidines.[16]

Application: Isocyanide-Based Multicomponent Synthesis of Pyrrolidine-2,5-diones

A notable application is the reaction between an alkyl isocyanide, isopropylidene Meldrum's acid, and a bidentate nucleophile like 2-aminophenol. This transformation proceeds through a series of steps initiated by the nucleophilic attack of the isocyanide on the activated alkene, followed by subsequent reactions with the bidentate nucleophile to construct the pyrrolidine ring system in good yields.[16]

Protocol 3: Synthesis of N-Aryl-4,4-dimethyl-2,5-dioxo-3-pyrrolidinecarboxamides

This protocol is based on the reaction of 2-aminophenols, alkyl isocyanides, and isopropylidene Meldrum's acid.[16]

Materials:

  • Isopropylidene Meldrum's acid: 1.0 mmol

  • tert-Butyl isocyanide: 1.0 mmol

  • 2-Aminophenol: 1.0 mmol

  • Dichloromethane (CH₂Cl₂): 10 mL

Procedure:

  • To a solution of isopropylidene Meldrum's acid (1.0 mmol) and 2-aminophenol (1.0 mmol) in 10 mL of dichloromethane at room temperature, add tert-butyl isocyanide (1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure pyrrolidine derivative.

Bidentate NucleophileProduct TypeYield (%)Reference
1,2-Ethanediol1,4-Dioxepane derivativeGood[16]
1,3-PropanediolHydroxyalkyl pyrrolidinecarboxylateGood[16]
2-AminophenolN-(2-hydroxyaryl)pyrrolidinecarboxamide75-85%[16]
Catecholbis(2-hydroxyphenyl) malonateGood[16]

Conclusion

Isopropylidene Meldrum's acid and related alkylidene derivatives are indispensable tools in modern heterocyclic synthesis. Their high reactivity, coupled with their accessibility through robust methods like the Knoevenagel condensation, allows for the efficient construction of a wide array of valuable heterocyclic scaffolds.[1][17] The protocols and applications detailed in this guide underscore the reagent's power, particularly in multicomponent strategies, enabling the rapid generation of molecular diversity for applications in drug discovery and materials science.[8][9]

References

  • Recent Advances in the Application of Meldrum's Acid in Multicomponent Reactions. (n.d.). Bentham Science.
  • Alkylidene and arylidene Meldrum's acids as versatile reagents for the synthesis of heterocycles. (2016). ResearchGate. Retrieved from [Link]

  • (PDF) Meldrum's acid. (2004). ResearchGate. Retrieved from [Link]

  • One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. (2009). PubMed. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • Reaction between alkyl isocyanides and isopropylidene Meldrum's acid in the presence of bidentate nucleophiles. (2006). PubMed. Retrieved from [Link]

  • Knoevenagel condensation of arylaldehydes with meldrum's acid in the... (2017). ResearchGate. Retrieved from [Link]

  • Knoevenagel condensation. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved from [Link]

  • One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. (2009). SciSpace. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

  • ALKYLIDENE AND ARYLIDENE MELDRUM'S ACIDS AS VERSATILE REAGENTS FOR THE SYNTHESIS OF HETEROCYCLES. (2016). khgs.ru. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity‐Oriented Synthesis. (2011). ResearchGate. Retrieved from [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). National Institutes of Health. Retrieved from [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016). MDPI. Retrieved from [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Publications. Retrieved from [Link]

Sources

Application Notes and Protocols for Michael Addition Reactions Using 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Isopropylidene Meldrum's Acid in Drug Discovery and Synthesis

In the landscape of modern organic synthesis, the pursuit of efficient and stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions is paramount, particularly in the fields of drug discovery and development. Among the vast arsenal of synthetic methodologies, the Michael addition stands out for its reliability in forming new bonds via conjugate addition. This application note delves into the specific use of 2,2-dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid, as a highly activated Michael acceptor.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is well-regarded for the high acidity of its C5 methylene protons and its utility as a versatile building block in organic synthesis.[1] Its alkylidene derivatives, such as the isopropylidene variant, are exceptionally potent electrophiles. This heightened reactivity stems from the rigid, boat-like conformation of the 1,3-dioxane-4,6-dione ring system, which results in significant orbital overlap and a highly electron-deficient double bond.[2] This intrinsic electrophilicity makes these compounds ideal substrates for Michael addition reactions with a wide array of soft nucleophiles, including malonates, thiols, and amines, often proceeding under mild conditions.[3][4][5] The resulting adducts are valuable intermediates, readily transformable into a variety of functional groups and chiral molecules, including precursors for β-amino acids and other biologically relevant scaffolds.[6][7][8]

This guide provides a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for conducting Michael addition reactions with this compound. We will explore both achiral and asymmetric variants, with a focus on the causal relationships between reaction components and outcomes, empowering researchers to rationally design and execute these powerful transformations.

Mechanistic Insights: Understanding the Driving Forces of the Reaction

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9] In the context of using this compound as the Michael acceptor, the reaction is driven by the formation of a stable enolate intermediate, which is subsequently protonated to yield the final adduct. The exceptional reactivity of alkylidene Meldrum's acids in this transformation can be attributed to the significant stabilization of the negative charge that develops on the α-carbon in the transition state and the final enolate intermediate.

The general mechanism can be visualized as a three-step process:

  • Nucleophilic Attack: A soft nucleophile (e.g., an enolate, thiolate, or amine) attacks the β-carbon of the electron-deficient double bond of the isopropylidene Meldrum's acid.

  • Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized across the dicarbonyl system of the Meldrum's acid moiety.

  • Protonation: The enolate is then protonated, typically by a protic solvent or a mild acid introduced during workup, to afford the final Michael adduct.

In asymmetric catalysis, a chiral catalyst, such as a bifunctional thiourea or a cinchona alkaloid derivative, orchestrates the approach of the nucleophile to the Michael acceptor.[4][10] These catalysts often operate through a dual activation mechanism, simultaneously activating the nucleophile (e.g., through deprotonation by a basic site) and the electrophile (e.g., through hydrogen bonding to the carbonyl groups), thereby controlling the stereochemical outcome of the reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

The Michael acceptor, this compound, can be readily prepared via a Knoevenagel condensation between Meldrum's acid and acetone.

Materials:

  • Meldrum's acid (1.0 eq)

  • Acetone (1.5 eq)

  • Piperidine (0.1 eq)

  • Acetic acid (0.1 eq)

  • Benzene or Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add Meldrum's acid, benzene (or toluene), and acetone.

  • Add piperidine and acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC analysis, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be used directly in the subsequent Michael addition. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Organocatalyzed Asymmetric Michael Addition of Thiophenol to this compound

This protocol describes a representative asymmetric Michael addition of a thiol to isopropylidene Meldrum's acid, yielding a chiral β-thio-substituted product. Such compounds are valuable precursors for chiral carboxylic acids and other derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Chiral bifunctional thiourea catalyst (e.g., a Takemoto catalyst derivative) (0.05 - 0.1 eq)

  • Anhydrous toluene or dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst and the this compound.

  • Dissolve the solids in anhydrous toluene or DCM.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).

  • Slowly add thiophenol to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Catalyst: The choice of a bifunctional thiourea catalyst is crucial for achieving high enantioselectivity. The thiourea moiety activates the Michael acceptor through hydrogen bonding, while the basic amine site deprotonates the thiol, generating the nucleophilic thiolate in a chiral environment.[4]

  • Solvent: Aprotic, non-polar solvents like toluene or DCM are often preferred to minimize interference with the hydrogen bonding interactions between the catalyst and substrates.

  • Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state.

Protocol 3: Michael Addition of Diethyl Malonate to this compound

This protocol outlines the addition of a carbon-based nucleophile, diethyl malonate, to isopropylidene Meldrum's acid.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • Basic catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium ethoxide) (0.1 eq)

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the diethyl malonate in the chosen anhydrous solvent.

  • Add the basic catalyst to the solution and stir for 10-15 minutes to generate the enolate.

  • Add a solution of this compound in the same solvent to the enolate solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base like DBU is often sufficient to deprotonate the active methylene of diethyl malonate. For less reactive systems, a stronger base like sodium ethoxide may be necessary.

  • Solvent: The choice of solvent can influence the solubility of the reagents and the reactivity of the enolate. THF is a good general-purpose solvent, while using ethanol with sodium ethoxide is also a common practice.

Data Presentation: Illustrative Examples of Michael Additions to Alkylidene Meldrum's Acids

The following tables summarize representative data from the literature for Michael addition reactions to various alkylidene Meldrum's acids, showcasing the versatility of this class of acceptors.

Table 1: Asymmetric Michael Addition of Thiols to Alkylidene Meldrum's Acids

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Benzylidene Meldrum's AcidThiophenolCinchona-thiourea (10)Toluene129592[4][10]
2Benzylidene Meldrum's Acid4-MethoxythiophenolCinchona-thiourea (10)CH₂Cl₂249190[4][10]
3Cinnamylidene Meldrum's AcidThiophenolCinchona-squaramide (5)Toluene88895[7]

Table 2: Michael Addition of Carbon Nucleophiles to Alkylidene Meldrum's Acids

EntryMichael AcceptorNucleophileCatalyst/BaseSolventTime (h)Yield (%)Reference
1Isopropylidene Meldrum's AcidDiethyl MalonateDBUTHF485[2][11]
2Benzylidene Meldrum's AcidDimethyl MalonateNaHDMF292[12][13]
3Ethylidene Meldrum's AcidNitromethaneDBUCH₂Cl₂1278[4]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the organocatalyzed asymmetric Michael addition described in Protocol 2.

Caption: General workflow for organocatalyzed Michael addition.

Conclusion and Future Outlook

This compound and its analogs are powerful and versatile Michael acceptors that enable the efficient construction of complex molecular architectures. The protocols and insights provided in this application note offer a solid foundation for researchers to harness the synthetic potential of these reagents. The high electrophilicity of the alkylidene Meldrum's acid scaffold, coupled with the development of sophisticated organocatalytic systems, has opened new avenues for the stereoselective synthesis of valuable chiral building blocks. Future research in this area will likely focus on expanding the scope of nucleophiles, developing even more efficient and selective catalysts, and applying these methodologies to the total synthesis of natural products and the development of novel therapeutic agents.

References

  • Fillion, E., & Wilsily, A. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(3), 337-347. [Link]

  • Hunt, I. (n.d.). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1978). ACYLATION OF MELDRUM'S ACID AND ITS USE IN THE SYNTHESIS OF β-KETO ESTERS. Organic Syntheses, 58, 58. [Link]

  • Wang, J., Li, H., & Zu, L. (2010). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 15(7), 4787-4799. [Link]

  • Zieliński, T., Kaźmierczak, M., & Jurczak, J. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. ACS Catalysis, 5(11), 6461-6465. [Link]

  • Kataja, A. O., & Koskinen, A. M. P. (2010). Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: probing the mechanism of bifunctional thiourea organocatalysts. Arkivoc, 2010(2), 205-223. [Link]

  • Fillion, E., & Wilsily, A. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(3), 337-347. [Link]

  • Kataja, A. O., & Koskinen, A. M. P. (2010). Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: probing the mechanism of bifunctional thiourea organocatalysts. Aalto University. [Link]

  • Liu, Y.-L., & Lee, C.-F. (2012). The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry, 3(7), 1933-1941. [Link]

  • Liu, Y.-L., & Lee, C.-F. (2012). The Michael addition reaction of Meldrum's acid (MA): an effective route for preparation of reactive precursors for MA-based thermosetting resins. ResearchGate. [Link]

  • Xu, D., & Li, P. (2014). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 6(12), 1058-1063. [Link]

  • Singh, R., & Kumar, V. (2024). Thia-Michael Addition in Diverse Organic Synthesis. Organic Chemistry Plus, 2(1), 1-15. [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2009). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Arkivoc, 2009(14), 146-155. [Link]

  • Beucher, H., Levacher, V., Oudeyer, S., & Brière, J.-F. (2021). Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. Chemical Communications, 57(59), 7201-7213. [Link]

  • Smith, A. M. R., & Hii, K. K. (2011). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Angewandte Chemie International Edition, 50(14), 3251-3254. [Link]

  • Dixon, D. J., & Ley, S. V. (2009). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (20), 2829-2831. [Link]

  • McNab, H. (2007). Meldrum's acid. Chemical Society Reviews, 36(10), 1571-1580. [Link]

  • Fillion, E., & Fishlock, D. (2003). A general and practical preparation of alkylidene Meldrum's acids. The Journal of Organic Chemistry, 68(20), 7847-7850. [Link]

  • Wang, C., & Li, P. (2010). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 8(20), 4684-4689. [Link]

  • Wikipedia. (2023, December 14). Dimethyl malonate. In Wikipedia. [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2012). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 17(10), 12224-12236. [Link]

  • Herrera, R. P., & Sgarzani, V. (2013). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 18(9), 11333-11348. [Link]

Sources

application of isopropylidene Meldrum's acid in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Isopropylidene Meldrum's Acid in Natural Product Synthesis

For researchers, synthetic chemists, and professionals in drug development, Meldrum's acid and its derivatives represent a class of exceptionally versatile building blocks. This guide provides a detailed exploration of isopropylidene Meldrum's acid, focusing on its 5-alkylidene derivatives, and their strategic application in the synthesis of complex natural products. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and illustrate these concepts with examples from contemporary total synthesis.

The Foundation: Understanding Meldrum's Acid

First synthesized in 1908 by Andrew Norman Meldrum, 2,2-dimethyl-1,3-dioxane-4,6-dione, or Meldrum's acid, is a cyclic diester of malonic acid and acetone.[1][2] Its rigid six-membered ring structure locks the carbonyl groups in a conformation that significantly increases the acidity of the C5 methylene protons (pKa ≈ 4.97 in water).[2][3][4] This acidity, far greater than that of acyclic malonates, is the cornerstone of its reactivity, allowing it to serve as a potent carbon nucleophile in a wide array of bond-forming reactions.[2][5]

The true synthetic power of this reagent is often unlocked through its conversion into 5-alkylidene derivatives. These α,β-unsaturated systems are highly reactive and serve as key intermediates for constructing complex molecular architectures found in terpenes, alkaloids, and polyketides.[5]

Protocol 1: Synthesis of Meldrum's Acid

The standard preparation involves the acid-catalyzed condensation of malonic acid with acetone, typically in the presence of a dehydrating agent like acetic anhydride.[1][2]

Reagent/SolventMolar Eq.AmountNotes
Malonic Acid1.05.00 g (48.05 mmol)Starting material.
Acetone-3.88 mLReagent and solvent.
Acetic Anhydride-5.7 mLDehydrating agent.
Sulfuric Acid (conc.)Catalytic0.14 mLAcid catalyst.
Water (cold)-~20 mLFor precipitation.

Step-by-Step Procedure:

  • In a flask, combine malonic acid (5.00 g, 48.05 mmol), acetone (3.88 mL), and acetic anhydride (5.7 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.14 mL) dropwise while maintaining the low temperature.

  • Stir the mixture at 0-5 °C for 3 hours. A precipitate will form.

  • Gradually add cold water (~20 mL) to the resulting precipitate. Maintain the mixture at 0 °C for an additional hour to ensure complete crystallization.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield Meldrum's acid as a white crystalline solid. A typical yield is around 50%.[6]

The Workhorse Reaction: Knoevenagel Condensation

The most common entry point for applying Meldrum's acid in complex synthesis is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the acidic C5 methylene group with an aldehyde or ketone to form a 5-alkylidene Meldrum's acid.[6][7] These products are powerful electrophiles, primed for subsequent transformations.

The choice of catalyst is crucial; mild bases like piperidine or pyridine are often sufficient to deprotonate Meldrum's acid without causing unwanted side reactions.[8] The reaction proceeds efficiently, often without the need for harsh conditions or complex purification.[6]

Caption: General workflow for synthesizing 5-alkylidene Meldrum's acids.

Protocol 2: Synthesis of 5-Arylidene Meldrum's Acid Derivatives

This protocol describes a general, catalyst-free method for the Knoevenagel condensation with aromatic aldehydes.[6]

Reagent/SolventMolar Eq.AmountNotes
Meldrum's Acid1.00.5 g (3.47 mmol)Active methylene compound.
Aromatic Aldehyde1.03.47 mmolCarbonyl component.
Ethanol-10 mLSolvent.

Step-by-Step Procedure:

  • Dissolve Meldrum's acid (0.5 g, 3.47 mmol) and the desired aromatic aldehyde (3.47 mmol) in ethanol (10 mL).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • For many simple aromatic aldehydes, the product will precipitate out of the solution upon formation.

  • If precipitation occurs, stir for an additional 30-60 minutes to ensure complete reaction.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry. This method often yields products of high purity without the need for column chromatography.[6]

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or chromatography.

Building Complexity: Key Transformations of Alkylidene Derivatives

The exceptional electrophilicity of alkylidene Meldrum's acids makes them ideal substrates for a variety of powerful synthetic transformations, particularly those that build molecular complexity in a single step.[9][10]

Michael Addition: The Gateway to Elaboration

Alkylidene Meldrum's acids are superb Michael acceptors, reacting readily with a vast range of soft nucleophiles.[11] This reaction is fundamental to their use, as it allows for the stereocontrolled formation of C-C, C-N, C-O, and C-S bonds. The resulting adducts are ripe for further manipulation, often via intramolecular cyclization or decarboxylation.

Caption: Strategic use of Michael addition to generate complex adducts.

Domino Reactions: The Power of Efficiency

A significant advantage of using Meldrum's acid derivatives is their propensity to engage in domino (or cascade) reactions. In these processes, an initial event, such as a Michael addition, creates a reactive intermediate that undergoes one or more subsequent bond-forming reactions in the same pot. This strategy rapidly builds molecular complexity from simple starting materials and is highly valued in natural product synthesis for its efficiency.

A prime example involves the reaction of phenols with alkylidene Meldrum's acids. Catalyzed by a Lewis acid like Yb(OTf)₃, the phenol can act as either a carbon or oxygen nucleophile. This can lead to a domino sequence of C-alkylation followed by O-acylation to form coumarins, or O-alkylation followed by a Friedel-Crafts C-acylation to yield chromanones.[12]

Thermal Generation of Acylketenes: Accessing Heterocycles

Upon heating, acyl derivatives of Meldrum's acid undergo a retro-[4+2] cycloreversion, eliminating acetone to generate highly reactive acylketene intermediates.[4][5] These transient species can be trapped by various nucleophiles or dienophiles in cycloaddition reactions. This transformation is a powerful method for synthesizing a wide range of oxygen-containing heterocycles, which are common motifs in natural products.

For example, the thermal reaction of an acylated Meldrum's acid in the presence of a vinyl ether leads to a [4+2] cycloaddition, which, after acidic workup, yields substituted γ-pyrones.[13] This strategy provides a modular route to this important class of compounds.

Protocol 3: Synthesis of a γ-Pyrone via Acylketene Intermediate

This two-step protocol, adapted from Crimmins et al., demonstrates the acylation of Meldrum's acid followed by the in-situ generation and trapping of an acylketene.[13]

Part A: Acylation of Meldrum's Acid

Reagent/SolventMolar Eq.AmountNotes
Meldrum's Acid1.022.0 gRecrystallize from benzene for best results.
Methylene Chloride-153 mLDry solvent.
Pyridine~2.524.8 mLBase; distill from CaH₂.
Acetyl Chloride~1.213.1 mLAcylating agent; freshly distilled.

Step-by-Step Procedure (Part A):

  • Dissolve Meldrum's acid (22.0 g) in methylene chloride (153 mL) in a flask and add pyridine (24.8 mL).

  • Cool the mixture to -25 °C.

  • Slowly add a solution of acetyl chloride (13.1 mL) in methylene chloride (18.3 mL) over 1 hour, keeping the temperature at -25 °C.

  • After addition is complete, allow the reaction to warm slowly to 0 °C over 3 hours.

  • Quench the reaction by adding methanol (30 mL) and stir for 15 minutes.

  • Proceed with aqueous workup (washing with dilute HCl and brine) and concentrate under reduced pressure. The crude acylated Meldrum's acid is used directly in the next step.

Part B: Cycloaddition and Hydrolysis

Reagent/SolventAmountNotes
Crude Acylated Meldrum's AcidFrom Part AIntermediate.
Butyl Vinyl Ether80 mLDienophile.
Toluene287 mLSolvent.
p-Toluenesulfonic acid (p-TsOH)2.7 gAcid catalyst for hydrolysis.
Tetrahydrofuran (THF) / Water765 mL / 191 mLSolvents for hydrolysis.

Step-by-Step Procedure (Part B):

  • Combine the crude acylated Meldrum's acid from Part A, butyl vinyl ether (80 mL), and toluene (287 mL).

  • Heat the mixture to 80 °C for 7 hours. Monitor the consumption of the starting material by TLC.

  • Remove the volatile components under reduced pressure.

  • To the residue, add THF (765 mL), water (191 mL), and p-TsOH (2.7 g).

  • Heat the mixture to reflux for 18 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction and quench with solid sodium bicarbonate (10 g).

  • After workup and purification, the corresponding 2-alkyl-γ-pyrone is obtained.[13]

Case Studies in Natural Product Synthesis

The true measure of a synthetic method is its application in the construction of complex and biologically relevant molecules. Isopropylidene Meldrum's acid has proven its worth in the total synthesis of diverse natural product families.

Case Study 1: Synthesis of Alkaloids

The unique reactivity of Meldrum's acid has been elegantly applied in the synthesis of alkaloids, a class of nitrogen-containing natural products with a wide range of physiological effects.[14][15][16] The Yonemitsu reaction, a classic multicomponent reaction, combines an indole, an aldehyde, and Meldrum's acid to produce indol-3-ylpropionic acid derivatives. These derivatives are valuable precursors for complex indole alkaloids like ellipticine.

In a more contemporary example, a key intermediate for the total synthesis of the dimeric hexahydropyrroloindole (HPI) alkaloid (+)-chimonanthine was constructed using an oxidative dimerization of an oxindole derivative.[17] While not directly using Meldrum's acid in the key step, the principles of controlling reactivity at activated methylene positions are shared, and many strategies for synthesizing the initial oxindole monomers can rely on malonate-type chemistry reminiscent of Meldrum's acid.

Case Study 2: Synthesis of Terpenes and Polyketides

Terpenes are a vast class of natural products built from isoprene (C5) units.[18][19] The C-C bond-forming reactions facilitated by Meldrum's acid are well-suited for assembling the intricate carbon skeletons of these molecules. For instance, domino reactions involving Meldrum's acid derivatives can emulate biosynthetic pathways, providing rapid access to complex terpenoid precursors.

The synthesis of oxygen-containing heterocycles, common in polyketide natural products, is a particular strength. The thermal generation of acylketenes from Meldrum's acid derivatives has been used to construct tetramic acid cores. This involves condensing an N-protected amino acid with Meldrum's acid, followed by heating. The resulting acylketene undergoes an intramolecular cyclization to furnish the tetramic acid ring system, a key structural motif in many bioactive natural products.[5]

Conclusion and Outlook

Isopropylidene Meldrum's acid and its derivatives are far more than simple malonic acid equivalents. Their unique combination of high acidity, conformational rigidity, and thermal reactivity makes them powerful and versatile reagents in organic synthesis.[20][21] From straightforward Knoevenagel condensations to complex domino reactions and acylketene cycloadditions, these building blocks provide efficient and elegant solutions to the challenges of natural product synthesis. For the modern synthetic chemist, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this remarkable scaffold in the discovery and development of new medicines and materials.

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catalytic conditions for reactions involving isopropylidene Meldrum's acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction: The Unique Reactivity of Isopropylidene Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, notable for its high acidity (pKa ≈ 4.97) and rigid cyclic structure.[1][2] Its derivatives, particularly alkylidene Meldrum's acids like isopropylidene Meldrum's acid, are powerful electrophiles and exceptionally useful building blocks.[3][4] These compounds are typically synthesized via a Knoevenagel condensation between Meldrum's acid and an aldehyde or ketone.

The high electrophilicity and chemical versatility of the 1,3-dioxan-4,6-dione moiety make these compounds ideal substrates for a wide range of catalytic carbon-carbon and carbon-heteroatom bond-forming reactions.[3] This guide provides detailed application notes and protocols for key catalytic reactions, focusing on the rationale behind experimental choices to ensure reproducibility and success.

Part 1: Synthesis of Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation

The primary route to the substrates discussed herein is the Knoevenagel condensation. While this reaction can sometimes proceed without a catalyst, employing one significantly improves reaction rates and yields.

Causality Behind Experimental Choices:
  • Catalyst Choice: The selection of a catalyst depends on the reactivity of the aldehyde. For simple aromatic aldehydes, catalyst-free conditions in a suitable solvent may suffice.[5] However, for less reactive substrates or to accelerate the reaction, catalysts are employed. Acid catalysts like p-toluenesulfonic acid (PTSA) protonate the carbonyl group of the aldehyde, increasing its electrophilicity.[6] More advanced catalysts, such as the complex salt (PhNH₃)₂CuCl₄, have been shown to dramatically reduce reaction times from hours to minutes compared to PTSA.[6]

  • Solvent: Ethanol is a common solvent as it readily dissolves Meldrum's acid and the aldehyde, facilitating the reaction.[6]

  • Reaction Monitoring: The formation of the product is often visually apparent as a precipitate. For a more precise measure, Thin-Layer Chromatography (TLC) can be used to monitor the consumption of the starting materials. The product, an arylidene Meldrum's acid, typically has a characteristic methylidene proton signal around 8.35 ppm in ¹H NMR spectra, which is a clear indicator of successful condensation.[6]

General Workflow for Knoevenagel Condensation

cluster_0 Reaction Setup cluster_1 Reaction & Work-up A Dissolve Meldrum's Acid in Ethanol B Add Aldehyde (e.g., Vanillin derivative) A->B C Introduce Catalyst (e.g., (PhNH₃)₂CuCl₄) B->C D Stir at Room Temp (5-10 min) C->D E Precipitation of Product D->E F Filter Amorphous Powder E->F G Wash with Ethanol and Water F->G H Pure Knoevenagel Adduct (e.g., for NMR) G->H Characterization cluster_activation Dual Activation CAT Thiourea Catalyst (Amine + H-Bond Donor) A Catalyst + MA -> Deprotonated MA-Catalyst Complex CAT->A B Catalyst + NA -> Activated NA-Catalyst Complex (via H-Bonding) CAT->B MA Meldrum's Acid (Nucleophile Precursor) MA->A NA Nitroalkene (Electrophile) NA->B TS Ternary Transition State [Activated NA :: Catalyst :: Deprotonated MA] A->TS Nucleophilic Attack B->TS PROD Michael Adduct TS->PROD C-C Bond Formation PROD->CAT Catalyst Turnover

Caption: Proposed mechanism for bifunctional thiourea catalysis.

Protocol 2: Asymmetric Michael Addition of Meldrum's Acid to a Nitroalkene

This protocol is based on the work of Koskinen and colleagues, employing a novel Cinchona alkaloid-based thiourea catalyst. [7]

  • Preparation: In a vial, combine the nitroalkene (e.g., β-nitrostyrene, 0.8 mmol) and the thiourea organocatalyst (10 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., CH₂Cl₂, 0.5 mL).

  • Nucleophile Addition: Add Meldrum's acid (2.0 equivalents). Note: Adding the acid last is crucial, as its high acidity can affect the catalyst.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain the Michael adduct.

  • Analysis: Determine the yield and characterize the product by ¹H and ¹³C NMR. The enantiomeric excess (ee) must be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

SolventConversion (¹H NMR)ee (%)Reference
CH₂Cl₂>95%75%[7]
Toluene>95%74%[7]
Chlorobenzene>95%78%[7]
THF>95%50%[7]

Part 3: Catalytic Cycloaddition Reactions

The electron-deficient double bond in alkylidene Meldrum's acids makes them excellent partners in various cycloaddition reactions, enabling the rapid construction of complex cyclic and heterocyclic systems.

A. Palladium-Catalyzed Formal [3+2] Cycloaddition

This reaction provides access to highly substituted cyclopentane structures through a diastereo- and enantioselective process between substituted vinylcyclopropanes (VCPs) and an alkylidene Meldrum's acid. [8]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst, such as Pd₂(dba)₃·CHCl₃, is used in combination with a chiral phosphoramidite ligand (e.g., (S,S)-L1). The palladium activates the VCP to form a zwitterionic trimethylenemethane (TMM) intermediate, and the chiral ligand environment dictates the stereochemical outcome of the subsequent cycloaddition.

  • Stereoinduction: The stereoselectivity is proposed to arise from a specific orientation of the reactants within the chiral pocket of the palladium complex, often rationalized by a "wall and flap" mnemonic. [8]The final stereochemistry is confirmed through methods like X-ray crystallography.

Protocol 3: Pd-Catalyzed Enantioselective [3+2] Cycloaddition

This is a representative protocol for the cycloaddition of a VCP with an arylidene Meldrum's acid. [8]

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the chiral ligand (S,S)-L1 (6.0 mol%) to a vial. Add the solvent (e.g., CH₂Cl₂) and stir for 20 minutes.

  • Reaction Setup: In a separate vial, dissolve the arylidene Meldrum's acid (0.10 mmol) and the vinylcyclopropane (1.2 equivalents) in the solvent.

  • Initiation: Add the prepared catalyst solution to the substrate solution.

  • Reaction: Seal the vial and stir at the designated temperature (e.g., 23 °C) for the specified time (e.g., 24 hours).

  • Isolation: Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography.

  • Analysis: Determine the yield, diastereomeric ratio (d.r.) by ¹H NMR of the crude mixture, and enantiomeric excess (e.e.) of the major diastereomer by chiral HPLC.

Aryl Group on AlkylideneYield (%)d.r.e.e. (%)Reference
Phenyl93>20:197[8]
4-MeO-Ph92>20:197[8]
4-Cl-Ph94>20:197[8]
2-Naphthyl95>20:198[8]
B. Organocatalytic Asymmetric [3+2] Cycloaddition/Annulation

This strategy uses a quinine-derived thiourea catalyst to achieve an enantioselective double annulation between an alkylidene Meldrum's acid and an azomethine ylide. [9][10]

Causality Behind Experimental Choices:
  • Domino Reaction: The methodology involves a sequence of (3+2) cycloaddition, transesterification, and decarboxylation. The alkylidene Meldrum's acid uniquely acts as an acceptor-donor-acceptor.

  • Catalyst Role: The thiourea catalyst activates the Meldrum's acid motif via hydrogen bonding, facilitating the initial highly stereoselective cycloaddition with the azomethine ylide. [9]The catalyst loading can be as low as 1 mol% while maintaining high efficiency and stereoselectivity.

General Scheme for [3+2] Cycloaddition/Annulation

A Alkylidene Meldrum's Acid D [3+2] Cycloaddition A->D B Azomethine Ylide B->D C Quinine-derived Thiourea Catalyst (1-10 mol%) C->D Catalyzes E Transesterification D->E F Decarboxylation E->F G Final Product: Chromeno[4,3-b]pyrrolidine (High Yield & ee) F->G

Caption: Reaction sequence for asymmetric double annulation.

This reaction proceeds rapidly at room temperature, yielding complex chromeno[4,3-b]pyrrolidines in high yields (51–97%) and excellent enantioselectivities (92–99% ee). [9]

References

  • Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. ResearchGate. Available at: [Link]

  • Alkylidene Meldrum's Acids as Novel Platforms for the Vinylogous Synthesis of Dihydropyranones. ResearchGate. Available at: [Link]

  • Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: probing the mechanism of bifunctional thiourea organocatalysts. ARKIVOC. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]

  • Meldrum's acid. ResearchGate. Available at: [Link]

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. ResearchGate. Available at: [Link]

  • Reaction between alkyl isocyanides and isopropylidene Meldrum's acid in the presence of bidentate nucleophiles. National Center for Biotechnology Information. Available at: [Link]

  • Meldrum's Acid: A Useful Platform in Asymmetric Organocatalysis. ResearchGate. Available at: [Link]

  • Organocatalyzed Multicomponent Synthesis of Pyrazolidinones: the Meldrum's Acid Approach. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes. National Center for Biotechnology Information. Available at: [Link]

  • Stereodivergent organocatalytic intramolecular Michael addition/lactonization for the asymmetric synthesis of substituted dihydrobenzofurans and tetrahydrofurans. National Center for Biotechnology Information. Available at: [Link]

  • Meldrum's Acid: A Useful Platform in Asymmetric Organocatalysis. R Discovery. Available at: [Link]

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  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]

  • Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. National Center for Biotechnology Information. Available at: [Link]

  • THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. Available at: [Link]

  • Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. MDPI. Available at: [Link]

  • Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: Probing the mechanism of bifunctional thiourea organocatalysts. ResearchGate. Available at: [Link]

  • Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. ResearchGate. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]

  • Catalytic enantioselective nitrone cycloadditions enabling collective syntheses of indole alkaloids. National Center for Biotechnology Information. Available at: [Link]

  • Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols: Diastereoselective Reactions with 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, commonly known as isopropylidene Meldrum's acid, is a highly versatile and reactive building block in modern organic synthesis.[1][2] Its unique structural features, namely the rigid 1,3-dioxane-4,6-dione ring and the electron-deficient exocyclic double bond, confer exceptional electrophilicity and make it an excellent substrate for a variety of stereoselective transformations.[1][2] The high acidity of the parent Meldrum's acid (pKa ≈ 4.97) and the stability of the resulting anion contribute to the ease of its derivatization and subsequent reactions.[3]

This technical guide provides an in-depth exploration of diastereoselective reactions involving isopropylidene Meldrum's acid, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and present data to guide your synthetic strategies. The focus is on explaining the "why" behind experimental choices to empower users to adapt and troubleshoot these powerful synthetic methods.

The Unique Reactivity of Isopropylidene Meldrum's Acid

The reactivity of isopropylidene Meldrum's acid is dominated by its electrophilic character. The two carbonyl groups of the Meldrum's acid moiety strongly withdraw electron density from the exocyclic double bond, rendering it highly susceptible to nucleophilic attack. This makes it an excellent Michael acceptor for a wide range of nucleophiles.[4] Furthermore, the rigid cyclic structure of the Meldrum's acid framework often provides a predictable steric environment, which is crucial for achieving high levels of diastereoselectivity in the absence or presence of chiral catalysts.[3]

Core Reaction: Diastereoselective Conjugate Addition

The conjugate addition, or Michael reaction, is one of the most powerful C-C bond-forming reactions and is central to the application of isopropylidene Meldrum's acid.[5] The choice of nucleophile, catalyst, and reaction conditions can be strategically manipulated to control the stereochemical outcome of the reaction, leading to the formation of new stereocenters with high diastereoselectivity.

Mechanistic Rationale for Diastereoselectivity

The facial selectivity of the nucleophilic attack on the double bond of isopropylidene Meldrum's acid is governed by steric and electronic factors. In substrate-controlled reactions, the incoming nucleophile will approach from the less sterically hindered face of the molecule. The bulky gem-dimethyl group on the dioxinone ring can influence the conformation of the molecule and create a biased steric environment.

In catalyst-controlled reactions, a chiral Lewis acid or organocatalyst coordinates to the carbonyl groups of the Meldrum's acid derivative. This coordination not only activates the substrate towards nucleophilic attack but also creates a chiral environment that directs the approach of the nucleophile to one specific face of the double bond, thereby inducing high diastereoselectivity.

Application Protocol 1: Diastereoselective Michael Addition of Grignard Reagents

This protocol details the diastereoselective conjugate addition of a Grignard reagent to isopropylidene Meldrum's acid, a reaction that proceeds rapidly and in high yield due to the stability of the resulting carbanionic intermediate.[4]

Causality Behind Experimental Choices:
  • Solvent: Anhydrous diethyl ether or THF is crucial as Grignard reagents are highly reactive towards protic solvents.

  • Temperature: The reaction is initiated at a low temperature (-78 °C) to control the exothermicity and minimize side reactions. Allowing the reaction to warm to room temperature ensures completion.

  • Quenching: The use of saturated aqueous ammonium chloride is a mild method to protonate the resulting enolate without hydrolyzing the Meldrum's acid moiety.

Step-by-Step Protocol:
  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Addition: The flask is charged with a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.1 M).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Grignard Reagent: The Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired diastereomer.

Expected Outcome and Data:

The conjugate addition of various nucleophiles to Knoevenagel-type products of Meldrum's acid typically results in high yields of the adducts.[4]

EntryGrignard ReagentProductYield (%)Diastereomeric Ratio (d.r.)
1Phenylmagnesium bromide2,2-Dimethyl-5-(1-phenylpropan-2-yl)-1,3-dioxane-4,6-dione>90>95:5
2Ethylmagnesium bromide2,2-Dimethyl-5-(pentan-3-yl)-1,3-dioxane-4,6-dione>85>90:10

Yields and d.r. are representative and can vary based on the specific Grignard reagent and reaction conditions.

Application Protocol 2: Organocatalyzed Asymmetric Michael Addition

The use of chiral organocatalysts provides an elegant and efficient method for achieving high enantioselectivity in addition to diastereoselectivity. Cinchona-derived primary amines are effective catalysts for the reaction of aldehydes and ketones with Meldrum's acid derivatives.[5][6]

Causality Behind Experimental Choices:
  • Catalyst: A chiral primary amine, such as a cinchona alkaloid derivative, forms a chiral enamine intermediate with the nucleophile, which then attacks the Meldrum's acid derivative in a stereocontrolled manner.[6]

  • Solvent: A non-polar solvent like toluene is often used to promote the formation of the key hydrogen-bonding interactions between the catalyst and the substrate that are responsible for the high stereoselectivity.

  • Additives: The presence of a weak acid co-catalyst (e.g., benzoic acid) can facilitate catalyst turnover and improve reaction rates.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix Isopropylidene Meldrum's Acid, Aldehyde/Ketone, and Chiral Catalyst in Toluene stir Stir at Room Temperature (Monitor by TLC) reagents->stir concentrate Concentrate under Reduced Pressure stir->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography

Caption: Workflow for Organocatalyzed Michael Addition.

Step-by-Step Protocol:
  • Setup: To a vial containing a magnetic stir bar, add this compound (0.2 mmol, 1.0 eq), the nucleophilic aldehyde or ketone (0.24 mmol, 1.2 eq), and the chiral primary amine catalyst (e.g., (9S)-9-amino-9-deoxy-epi-cinchonine, 0.02 mmol, 10 mol%).

  • Solvent and Additive: Add toluene (1.0 mL) and benzoic acid (0.02 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.

Expected Outcome and Data:

Cinchona-based primary amines can catalyze multicomponent reactions to form enantiopure δ-keto Meldrum's acids.[6]

EntryNucleophileCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1Propanal1085>99:195
2Cyclohexanone1092>99:198

Data is illustrative of typical results achievable with this methodology.

Advanced Applications: Domino and Multicomponent Reactions

The high reactivity of both the double bond and the 1,3-dioxan-4,6-dione moiety in alkylidene Meldrum's acid derivatives allows for their use in elegant domino and multicomponent reactions.[2][6] These processes enable the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.[6]

Domino Vinylogous Sulfa-Michael–Aldol-Cyclocondensation

This reaction showcases the versatility of the Meldrum's acid framework, where an initial conjugate addition is followed by an intramolecular cyclization sequence.

Reaction Mechanism Diagram:

G cluster_mech Domino Reaction Mechanism A Isopropylidene Meldrum's Acid C Michael Adduct (Enolate Intermediate) A->C + Nucleophile (Sulfa-Michael) B Thiol Nucleophile B->C E Cyclized Intermediate C->E Intramolecular Aldol D Intramolecular Aldol Addition G Final Heterocyclic Product E->G Cyclocondensation F Cyclocondensation

Caption: Mechanism of Domino Sulfa-Michael-Aldol Reaction.

This type of reaction highlights how the initial adduct from a conjugate addition can act as a versatile intermediate for subsequent transformations, leading to the formation of valuable chiral heterocycles.[2]

Conclusion

This compound is a powerful and versatile substrate for diastereoselective reactions. Its high electrophilicity and the unique properties of the Meldrum's acid moiety make it an ideal candidate for a wide range of transformations, including conjugate additions, cycloadditions, and domino reactions.[1][7] By understanding the underlying principles of stereocontrol and carefully selecting reaction conditions and catalysts, researchers can harness the full potential of this remarkable building block to access a diverse array of complex and stereochemically rich molecules. The protocols and insights provided in this guide serve as a foundation for the successful application of isopropylidene Meldrum's acid in your synthetic endeavors.

References

  • Beucher, H., Levacher, V., Oudeyer, S., & Brière, J.-F. (2025). Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. Chemical Communications. [Link]

  • Haslego, M. L., & Smith, F. X. (1980). Conjugate Addition of Grignard Reagents to Substituted Isopropylidene Methylenemalonates. Synthetic Communications, 10(6), 421-427. [Link]

  • Various Authors. (2025). Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. Request PDF on ResearchGate. [Link]

  • Fustero, S., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(23), 7292. [Link]

  • Thomson, R. J., & Trost, B. M. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 42(9), 1361–1373. [Link]

  • Wikipedia. (n.d.). Meldrum's acid. [Link]

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1988). Methyl Phenylacetylacetate. Organic Syntheses, 67, 143. [Link]

  • Prousek, J. (1991). PREPARATION OF 2,2-DIMETHYL-5-R-1,3-DIOXANE-4,6-DIONE DERIVATIVES. Collection of Czechoslovak Chemical Communications, 56(6), 1361-1363. [Link]

  • Synthesis Workshop. (2020, August 8). Diastereoselective Conjugate Additions with Michael Liang (Episode 19) [Video]. YouTube. [Link]

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Application Notes and Protocols: Multi-Component Reactions Featuring Isopropylidene Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Unique Reactivity of Isopropylidene Meldrum's Acid in MCRs

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot procedure.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it highly valuable in drug discovery and materials science.[2][3][4]

Within the landscape of MCRs, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives have emerged as exceptionally versatile building blocks.[2][5][6] Isopropylidene Meldrum's acid, in particular, possesses a unique combination of high electrophilicity and the ability to act as a potent acylating agent, making it a privileged reagent in a variety of powerful transformations.[5][7] Its rigid cyclic structure and the high acidity of the C5 methylene protons (pKa ≈ 4.97) contribute to its remarkable reactivity.[8][9]

This guide provides an in-depth exploration of key multi-component reactions featuring isopropylidene Meldrum's acid, complete with mechanistic insights, detailed experimental protocols, and data summaries to empower researchers in their synthetic endeavors.

Section 1: Hantzsch-Type Synthesis of Polyhydroquinolines

The Hantzsch pyridine synthesis, a classic MCR, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[10][11][12][13] A powerful modification of this reaction utilizes isopropylidene Meldrum's acid as the active methylene component, leading to the efficient synthesis of polyhydroquinoline derivatives, which are scaffolds of significant interest in medicinal chemistry.

Mechanistic Rationale

The reaction proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence. The high acidity of Meldrum's acid facilitates the initial Knoevenagel condensation with an aromatic aldehyde to form a highly electrophilic arylidene intermediate. A β-enaminone, formed in situ from the reaction of a dimedone derivative and an amine, then acts as a nucleophile in a Michael addition to the arylidene. The reaction culminates in an intramolecular cyclization and dehydration to afford the polyhydroquinoline product. The use of isopropylidene Meldrum's acid is critical; its steric bulk and electronic properties drive the reaction forward and influence the final structure.

General Workflow for Hantzsch-Type Synthesis

Hantzsch_Workflow cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Mixing Mix & Stir in Solvent (e.g., Ethanol) Aldehyde->Mixing Meldrums_Acid Isopropylidene Meldrum's Acid Meldrums_Acid->Mixing Dimedone Dimedone Derivative Dimedone->Mixing Amine Ammonium Acetate or Amine Amine->Mixing Reflux Heat to Reflux Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallize Filtration->Recrystallization Product Pure Product Recrystallization->Product

Caption: Workflow for Hantzsch-type synthesis.

Detailed Protocol: Synthesis of a Representative Polyhydroquinoline

This protocol describes the synthesis of a substituted polyhydroquinoline via a one-pot, four-component reaction.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Isopropylidene Meldrum's acid (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., L-proline, 10 mol%) (Optional, can improve yield and reaction time)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), isopropylidene Meldrum's acid (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (10 mL) to the flask. If using a catalyst, add it at this stage.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure polyhydroquinoline derivative.

  • Dry the purified product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Data Summary: Representative Yields

The following table summarizes typical yields for the Hantzsch-type synthesis of various polyhydroquinolines using different aromatic aldehydes.

EntryAromatic AldehydeCatalystTime (h)Yield (%)
1BenzaldehydeNone485
24-ChlorobenzaldehydeL-proline2.592
34-MethoxybenzaldehydeNone488
43-NitrobenzaldehydeL-proline390
52-NaphthaldehydeNone582

Yields are based on isolated, purified products and may vary based on specific reaction conditions and scale.

Section 2: Isocyanide-Based Ugi-Type Reactions

Isocyanide-based multi-component reactions (IMCRs), particularly the Ugi reaction, are renowned for their ability to rapidly generate peptide-like scaffolds from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[14][15] A fascinating variant of this reaction employs Meldrum's acid as a C-H acid component, replacing the traditional carboxylic acid.[16][17] This leads to the formation of unique triamide structures in a pseudo-five-component reaction.[17][18]

Mechanistic Rationale

The reaction is believed to initiate with the formation of an imine from the aldehyde and amine. The isocyanide then attacks the protonated imine to form a nitrilium ion intermediate. Unlike a standard Ugi reaction where a carboxylate would intercept this ion, the enolate of Meldrum's acid acts as the nucleophile.[16] This adduct undergoes further rearrangement and reaction, often incorporating the solvent (e.g., an alcohol), leading to the final, highly functionalized acyclic or heterocyclic product.[16][18] The unique reactivity of Meldrum's acid as both a potent acid and a nucleophile precursor is central to the success of this transformation.[4][6]

Ugi-Type Reaction Mechanism

Ugi_Mechanism Start Aldehyde + Amine Imine Imine Intermediate Start->Imine - H2O Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide, H+ Isocyanide Isocyanide Adduct Ugi Adduct Nitrilium->Adduct + Meldrum's Acid Enolate Meldrum Meldrum's Acid (Enolate) Rearrange Rearrangement & Solvent Attack Adduct->Rearrange Product Final Triamide Product Rearrange->Product

Caption: Simplified mechanism for the Ugi-type MCR.

Detailed Protocol: Synthesis of a Triamide Derivative

This protocol outlines a pseudo-five-component synthesis of a functionalized triamide.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Amine (e.g., aniline) (1.0 mmol)

  • Meldrum's acid (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Methanol (5 mL)

Procedure:

  • In a 25 mL screw-cap vial, dissolve Meldrum's acid (1.0 mmol) in methanol (5 mL).

  • Add the aldehyde (1.0 mmol) and the amine (1.0 mmol) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure triamide product.

  • Characterize the final product by NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biginelli-Type Reactions for Dihydropyrimidinones

The Biginelli reaction is a cornerstone MCR for the synthesis of dihydropyrimidinones (DHPMs), structures known for a wide range of biological activities.[19][20] While traditionally employing a β-ketoester, Meldrum's acid can serve as a highly effective substitute, leading to novel DHPM analogues.[20][21]

Mechanistic Causality

The reaction is typically acid-catalyzed and begins with the condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate.[19] This electrophilic species is then attacked by the enol form of Meldrum's acid. The final step involves cyclization via intramolecular condensation with the remaining urea nitrogen, followed by dehydration, to yield the bicyclic dihydropyrimidinone product.[22] The enhanced acidity and reactivity of Meldrum's acid compared to acyclic dicarbonyl compounds often lead to shorter reaction times and higher yields.

Detailed Protocol: Synthesis of a Meldrum's Acid-Derived DHPM

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)

  • Meldrum's acid (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Ethanol (15 mL)

  • Catalytic acid (e.g., a few drops of concentrated HCl or fresh lemon juice)

Procedure:

  • Combine the aromatic aldehyde (1.0 mmol), Meldrum's acid (1.0 mmol), and urea (1.5 mmol) in a 50 mL round-bottom flask.

  • Add ethanol (15 mL) and the acid catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-5 hours.

  • Monitor the reaction's completion via TLC analysis.

  • After completion, cool the reaction mixture in an ice bath.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product to obtain the dihydropyrimidinone derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

References

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research - ACS Publications. Available from: [Link]

  • Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. Chemical Communications (RSC Publishing). Available from: [Link]

  • Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. PubMed. Available from: [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. Wiley Online Library. Available from: [Link]

  • Recent Advances in the Application of Meldrum's Acid in Multicomponent Reactions. Bentham Science. Available from: [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity‐Oriented Synthesis. OUCI. Available from: [Link]

  • Isocyanide and Meldrum's acid-based multicomponent reactions in diversity-oriented synthesis: from a serendipitous discovery towards valuable synthetic approaches. RSC Publishing. Available from: [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity‐Oriented Synthesis | Request PDF. ResearchGate. Available from: [Link]

  • RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. PubMed Central. Available from: [Link]

  • The Molecular Diversity Scope of Meldrum's Acid in Multicomponent Reactions | Request PDF. ResearchGate. Available from: [Link]

  • Amide-Stabilized Enols in the Enol-Ugi Reaction: A Five-Component Synthesis of Triamides. MDPI. Available from: [Link]

  • Reaction between alkyl isocyanides and isopropylidene Meldrum's acid in the presence of bidentate nucleophiles. PubMed. Available from: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available from: [Link]

  • Alkylidene and arylidene Meldrum's acids as versatile reagents for the synthesis of heterocycles | Request PDF. ResearchGate. Available from: [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available from: [Link]

  • Isocyanide and Meldrum's Acid-Based Multicomponent Reactions in Diversity-Oriented Synthesis: From a Serendipitous Discovery Towards Valuable Synthetic Approaches | Request PDF. ResearchGate. Available from: [Link]

  • (PDF) Synthesis some of heterocyclic Compounds of Meldrum ' s Acid and study of The biological Activity. ResearchGate. Available from: [Link]

  • Development of New Domino Reactions of Alkylidene Meldrum's Acids Involving Friedel-Crafts Chemistry and Catalytic Conjugate Allylation of Alkylidene Meldrum's Acids. UWSpace - University of Waterloo. Available from: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available from: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. MDPI. Available from: [Link]

  • Learning from the Hantzsch synthesis. ACS Publications. Available from: [Link]

  • A Different Role of Meldrum's Acid in the Biginelli Reaction | Request PDF. ResearchGate. Available from: [Link]

  • (PDF) Meldrum's acid. ResearchGate. Available from: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. Chemical Communications (RSC Publishing). Available from: [Link]

  • A Different Role of Meldrum's Acid in the Biginelli Reaction. Semantic Scholar. Available from: [Link]

  • ALKYLIDENE AND ARYLIDENE MELDRUM'S ACIDS AS VERSATILE REAGENTS FOR THE SYNTHESIS OF HETEROCYCLES. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Meldrum's acid. Wikipedia. Available from: [Link]

  • Green synthesis of biginelli products of meldrum acid. Der Pharma Chemica. Available from: [Link]

  • MELDRUM'S ACID. Organic Syntheses Procedure. Available from: [Link]

  • Meldrum's acid and related compounds in the synthesis of natural products and analogs. Semantic Scholar. Available from: [Link]

  • (PDF) Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. ResearchGate. Available from: [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. Available from: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

  • Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. ResearchGate. Available from: [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. Available from: [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 5-Arylidene Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Arylidene Meldrum's acid derivatives are pivotal intermediates in organic synthesis, valued for their utility in constructing a diverse array of heterocyclic compounds and as active pharmaceutical ingredients (APIs). Their synthesis, typically achieved through a Knoevenagel condensation, presents unique challenges and considerations when transitioning from laboratory-scale preparations to industrial production. This comprehensive guide provides a detailed framework for the successful scale-up of this synthesis, addressing critical aspects from the preparation of the Meldrum's acid precursor to the final purification of the desired arylidene derivatives. By integrating principles of process chemistry, safety management, and green chemistry, these application notes and protocols are designed to equip researchers and production chemists with the necessary knowledge to navigate the complexities of large-scale synthesis, ensuring efficiency, safety, and product quality.

Introduction: The Significance of 5-Arylidene Meldrum's Acid Derivatives

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic chemistry, primarily due to the high acidity of its C-5 methylene protons (pKa ≈ 4.97) and its rigid cyclic structure.[1] This heightened acidity facilitates its participation in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation with aldehydes and ketones.[2] The resulting 5-arylidene Meldrum's acid derivatives are highly functionalized molecules that serve as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3] Their applications are extensive, ranging from intermediates for complex natural products to APIs with demonstrated biological activities.[3][4]

The transition from synthesizing grams in a laboratory to kilograms or tons in a manufacturing setting is a non-trivial endeavor. A successful scale-up requires a thorough understanding of the reaction mechanism, potential side reactions, thermochemistry, and the impact of processing parameters on yield and purity. This document aims to provide a robust guide for navigating these challenges.

Strategic Considerations for Scale-Up

Synthesis of Meldrum's Acid: The Foundation

A high-yielding and scalable synthesis of Meldrum's acid is the cornerstone of the entire process. The classical method involves the condensation of malonic acid and acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[5][6]

A patented process for high-yield synthesis of Meldrum's acid emphasizes the slow, controlled addition of acetic anhydride to a mixture of malonic acid, acetone, and sulfuric acid.[7][8] This strategy is crucial for minimizing the formation of byproducts and maximizing the yield, often exceeding 90%.[6]

Meldrums_Acid_Synthesis

The Knoevenagel Condensation: Reaction Parameters

The Knoevenagel condensation of Meldrum's acid with an aromatic aldehyde is the core transformation.[9] Several factors must be carefully optimized for a successful and safe scale-up.

While laboratory-scale syntheses often employ catalysts like piperidine or pyridine, their use in large-scale production can be problematic due to toxicity and regulatory concerns.[10] Greener and more scalable alternatives are highly desirable.

  • Catalyst-Free in Water: The high acidity of Meldrum's acid allows the Knoevenagel condensation to proceed in water without a catalyst, often at slightly elevated temperatures.[11] This approach is highly advantageous from an environmental and cost perspective.

  • Solid-Base Catalysts: Heterogeneous catalysts like CaO–MgO mixtures have shown high efficiency in water at room temperature.[12] These catalysts can be easily recovered by filtration and potentially reused, simplifying the work-up process.[12]

  • Ionic Liquids: Imidazolium-based ionic liquids can act as both solvent and catalyst, offering high yields and the potential for catalyst recycling.[13]

The choice of solvent is critical for reaction kinetics, product solubility, and ease of work-up.

  • Green Solvents: Water and ethanol are preferred solvents for industrial applications due to their low cost, low toxicity, and environmental benefits.[11][14]

  • Aprotic Polar Solvents: While effective, solvents like DMF and DMSO can present challenges in removal and are often subject to stricter regulatory scrutiny.[14]

The Knoevenagel condensation is an exothermic reaction.[15] Inadequate heat management at scale can lead to runaway reactions, side product formation, and safety hazards.

  • Reactor Design: Jacketed reactors with efficient heat exchange systems are essential for maintaining a controlled temperature profile.

  • Reagent Addition: The controlled addition of one of the reactants (e.g., the aldehyde) can effectively manage the rate of heat generation.

Heat_Management

Detailed Protocols

Pilot-Scale Synthesis of Meldrum's Acid (Based on USP 4,613,671)

Safety Precaution: This procedure involves the use of corrosive and flammable materials. It must be conducted in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18]

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and a controlled-rate addition funnel.

  • Charging Reactants: Charge the reactor with acetone (e.g., 1.14 molar equivalents), malonic acid (e.g., 1.0 molar equivalent), and concentrated sulfuric acid (e.g., 0.06 molar equivalents).[6]

  • Initial Mixing and Temperature Control: Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Controlled Addition of Acetic Anhydride: Slowly add acetic anhydride (e.g., 1.25 molar equivalents) to the stirred mixture via the addition funnel over a period of 4-6 hours, maintaining the internal temperature below 10 °C.[5][7]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to confirm the consumption of malonic acid.

  • Crystallization and Isolation: Once the reaction is complete, cool the mixture to 0 °C and hold for at least 2 hours to allow for complete crystallization.

  • Filtration and Washing: Filter the solid product using a suitable filtration setup (e.g., a Nutsche filter). Wash the filter cake with cold water and then with a cold, non-polar solvent like hexane to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40 °C to obtain Meldrum's acid as a white crystalline solid.

Scale-Up Synthesis of a Representative 5-Arylidene Meldrum's Acid Derivative (Catalyst-Free in Water)

Safety Precaution: Handle all chemicals with appropriate PPE. Aromatic aldehydes can be irritants.

  • Reactor Setup: Use a 100 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a reflux condenser.

  • Charging Reactants: Charge the reactor with Meldrum's acid (1.0 equivalent), the desired aromatic aldehyde (1.0 equivalent), and purified water (sufficient to create a stirrable slurry, e.g., 5-10 volumes).[11]

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring. The reaction is typically complete within 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or HPLC.

  • Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the crystalline product and wash the filter cake thoroughly with water to remove any water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification of 5-Arylidene Meldrum's Acid Derivatives at Scale

The high purity required for pharmaceutical applications often necessitates a final purification step.[13][19]

Recrystallization

Recrystallization is a common and effective method for purifying crystalline solids.

ParameterConsiderationRationale
Solvent Selection A single solvent or a binary solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.To maximize recovery of the pure product upon cooling.
Cooling Profile A slow and controlled cooling rate.Promotes the formation of larger, more uniform crystals, which are easier to filter and typically have higher purity.
Seeding Introduction of a small amount of pure product crystals at the point of supersaturation.Can control the crystal form and improve the consistency of the particle size distribution.[2]
Filtration and Drying

The choice of filtration and drying equipment is crucial for efficient and safe handling of large quantities of solid material.

  • Filtration: For pilot and industrial scale, agitated Nutsche filter-dryers (ANFDs) are often used. These are closed systems that allow for filtration, washing, and drying in a single unit, minimizing operator exposure and preventing contamination.

  • Drying: Vacuum drying is preferred to avoid thermal degradation of the product. The drying temperature should be carefully controlled to be well below the melting or decomposition point of the compound.

Process Safety Management

Hazard Analysis

A thorough process hazard analysis (PHA) should be conducted before any scale-up activity.[1] Key hazards associated with this synthesis include:

  • Acetic Anhydride: Flammable, corrosive, and reacts exothermically with water.[16][18][20]

  • Sulfuric Acid: Highly corrosive and generates significant heat upon dilution with water.

  • Exothermic Reactions: Both the synthesis of Meldrum's acid and the Knoevenagel condensation are exothermic.[15][21]

Risk Mitigation
  • Engineering Controls: Use of closed-system reactors, adequate ventilation, and emergency shutdown systems.

  • Administrative Controls: Development of detailed standard operating procedures (SOPs), comprehensive training for all personnel, and strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses or face shields, and flame-retardant lab coats, must be worn at all times.[17]

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Action(s)
Low Yield - Incomplete reaction- Side reactions (e.g., Michael addition)[14]- Product loss during work-up- Optimize reaction time and temperature.- Adjust stoichiometry of reactants.- Optimize crystallization and filtration conditions.
Poor Purity - Inefficient purification- Thermal degradation- Select a more appropriate recrystallization solvent system.- Ensure drying temperature is well below the decomposition point.
Poor Filterability - Small, fine crystals- Implement a controlled cooling profile during crystallization.- Consider seeding the crystallization.
Runaway Reaction - Inadequate heat removal- Addition rate of reagents too fast- Ensure the reactor's cooling capacity is sufficient.- Reduce the rate of reagent addition.

Conclusion

The scale-up synthesis of 5-arylidene Meldrum's acid derivatives is a multifaceted process that requires a holistic approach, integrating chemical principles with engineering and safety considerations. By carefully selecting scalable and green reaction conditions, implementing robust process controls for temperature and reagent addition, and utilizing appropriate purification techniques, high-quality products can be manufactured safely and efficiently. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to successfully transition this important class of compounds from the laboratory to industrial production.

References

  • Eaton. (n.d.). Filtration of active pharmaceutical ingredients (APIs).
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Dumas, A. M., & Fillion, E. (2010). Meldrum's acids and 5-Alkylidene Meldrum's acids in catalytic carbon−carbon bond-forming processes. Accounts of Chemical Research, 43(3), 440–454.
  • Hussien, H. A. K., & Al-Messri, Z. A. K. (2021). Synthesis, characterization and evaluation of 5-alkylidene meldrum's acid derivatives as multifunction lubricating oil additives.
  • Merck. (n.d.). Knoevenagel Condensation Reaction.
  • Dow Chemical Company. (1989). Process for the preparation of meldrum's acid.
  • Dow Chemical Company. (1986). Process for the preparation of Meldrum's acid. U.S.
  • BenchChem. (2025). Troubleshooting Knoevenagel condensation side reactions.
  • BenchChem. (2025). troubleshooting low yields in Knoevenagel condensation.
  • Eurasian Chemical Communications. (2021).
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid anhydride.
  • Dow Chemical Company. (1986). Process for the preparation of meldrum's acid.
  • ChemSafetyPRO. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety.
  • Google Patents. (n.d.). Process for the preparation of meldrum's acid.
  • University of Washington. (n.d.). Safe Storage.
  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?
  • Dow Chemical Company. (1989). Process for the preparation of meldrum's acid.
  • IsoLab. (n.d.). Acetic Anhydride.
  • International Journal of Pharmaceutical Research and Applications. (2024, June 8).
  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.
  • International Journal of Progressive Research in Engineering Management and Science. (n.d.). PILOT PLANT SCALE UP TECHNIQUES.
  • International Journal of Research Publication and Reviews. (2024, October). Importance of Condensation Reactions in Active Pharmaceutical Ingredients (APIs).
  • Occupational Safety and Health Administration. (n.d.). Process Safety Management.
  • International Journal of Pharmaceutical Research and Applications. (2022, June 3). Review on Pilot Plant Scale up Techniques Used in Solid, Liquid and Semisolids.
  • ACS Omega. (2025, July 31).
  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Simson Pharma Limited. (n.d.). Meldrums Acid | CAS No- 2033-24-1.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Tradeindia. (n.d.). Meldrum's Acid (CAS No 2033-24-1) Manufacturers, Suppliers & Exporters.
  • PubChem. (n.d.). 5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione.
  • CodeLucky. (2025, October 19). Exothermic Reactions Explained: Energy Release in Chemistry | Thermochemistry Basics.
  • Wiley-VCH. (2005, February 25).
  • Wikipedia. (n.d.). Enthalpy of mixing.
  • Ristić, J. B., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1713.
  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021).
  • ChemicalBook. (2022, March 22). Uses and Synthesis of Meldrum's acid.
  • Khan Academy. (n.d.). Endothermic vs. exothermic reactions.

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in various synthetic pathways, 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, the isopropylidene derivative of Meldrum's acid, is synthesized via a Knoevenagel condensation.[1] This reaction, while straightforward in principle, presents several challenges that can significantly impact the final yield and purity. Common issues include incomplete reactions, formation of byproducts, and difficulties in product isolation.

This technical support center is designed for researchers and drug development professionals to navigate and resolve common experimental hurdles. Here, we provide in-depth troubleshooting guides and frequently asked questions to optimize the synthesis, ensuring robust and reproducible yields.

Reaction Overview: The Knoevenagel Condensation

The synthesis involves the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with acetone. Due to the high acidity of the C-5 methylene protons of Meldrum's acid (pKa ≈ 4.97), a carbanion is readily formed, which then acts as a nucleophile, attacking the carbonyl carbon of acetone.[2][3] A subsequent dehydration step yields the final α,β-unsaturated product.

Knoevenagel Condensation Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration MA Meldrum's Acid Enolate Enolate Intermediate MA->Enolate + Base Base Base (Catalyst) Acetone Acetone Adduct Aldol Adduct Enolate2->Adduct + Acetone Product Final Product Water H₂O Adduct2->Product - H₂O

Caption: Figure 1: Knoevenagel Condensation Mechanism

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction shows little to no formation of the desired product on TLC or NMR analysis. What are the likely causes?

Answer: This issue typically points to problems with reagents, catalysts, or reaction conditions.

  • Reagent Quality and Purity:

    • Meldrum's Acid: This reagent can degrade over time, especially if exposed to moisture. It is a white crystalline solid; a yellowish appearance may indicate impurity.[2] For best results, use freshly recrystallized Meldrum's acid.[4] It should be stored in a cool (2-8°C), dry environment.[3][5]

    • Acetone: Use anhydrous acetone. The presence of water can inhibit the reaction and promote the hydrolysis of Meldrum's acid. Ensure the acetone is of high purity and stored over molecular sieves if necessary.

  • Catalyst Selection and Concentration:

    • Catalyst Role: The high acidity of Meldrum's acid means this reaction can sometimes proceed without a catalyst.[6][7] However, a weak base is often employed to accelerate the reaction by facilitating the initial deprotonation.

    • Incorrect Catalyst: A strong base (e.g., NaOH, KOH) should be avoided as it can promote the self-condensation of acetone, leading to a complex mixture of byproducts.[1]

    • Recommended Catalysts: Weakly basic amines such as piperidine or pyridine are commonly used and effective.[1][8] Other options reported for similar condensations include L-tyrosine or the use of ionic liquids which can act as both solvent and catalyst.[9][10]

    • Concentration: Use only a catalytic amount (e.g., 0.1-0.5 mol%). Excess catalyst offers no benefit and can increase side reactions.

  • Reaction Temperature and Time:

    • Temperature: While some Knoevenagel condensations are performed at room temperature, gentle heating (e.g., 40-60°C) can be beneficial.[8][11] However, be cautious, as Meldrum's acid is thermally unstable and can decompose at higher temperatures, leading to reduced yield.[12]

    • Time: The reaction may simply require more time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been consumed.

Issue 2: Low Yield with Significant Byproduct Formation

Question: I am getting some product, but my yield is poor, and the crude sample shows multiple spots on TLC. What side reactions could be occurring?

Answer: The formation of multiple byproducts suggests that competing reaction pathways are significant.

  • Decomposition of Meldrum's Acid: This is a primary concern. Upon heating, Meldrum's acid can decompose into acetone, carbon dioxide, and highly reactive ketene.[12] This not only consumes the starting material but the resulting ketene can lead to a variety of unwanted side products. To mitigate this, maintain a moderate reaction temperature and avoid prolonged heating.

  • Self-Condensation of Acetone: As mentioned, using a base that is too strong or in too high a concentration can cause acetone to undergo an aldol condensation with itself, producing diacetone alcohol and mesityl oxide. This is a classic side reaction when enolizable ketones are subjected to basic conditions.

  • Knoevenagel Retro-Reaction: The Knoevenagel condensation is a reversible reaction. Under certain conditions, the product can revert to the starting materials.[13] Ensuring the removal of water, a byproduct of the condensation, can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the solvent and temperature are appropriate, or by adding a dehydrating agent.

Logical Troubleshooting Workflow

Troubleshooting Workflow Figure 2: Troubleshooting Workflow start Low Yield Issue check_reagents Verify Reagent Purity (Meldrum's Acid, Acetone) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Evaluate Catalyst (Type and Amount) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Assess Reaction Conditions (Temp, Time) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Purification Procedure workup_ok Purification OK? check_workup->workup_ok reagents_ok->check_catalyst Yes solution_reagents Recrystallize Meldrum's Acid Use Anhydrous Acetone reagents_ok->solution_reagents No catalyst_ok->check_conditions Yes solution_catalyst Use Weak Base (e.g., Piperidine) Ensure Catalytic Amount catalyst_ok->solution_catalyst No conditions_ok->check_workup Yes solution_conditions Optimize Temp (40-60°C) Monitor by TLC conditions_ok->solution_conditions No solution_workup Use Recrystallization (e.g., Ethanol/Hexane) workup_ok->solution_workup No end Improved Yield workup_ok->end Yes solution_reagents->end solution_catalyst->end solution_conditions->end solution_workup->end

Caption: Figure 2: Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Several solvents can be used. Dichloromethane or tetrahydrofuran (THF) are common choices for reactions at or below room temperature.[14] For reactions requiring moderate heat, conducting the synthesis in water has been reported as an effective and environmentally friendly option.[11] Some protocols also utilize ionic liquids, which can offer benefits in terms of yield and recyclability.[8][10]

Q2: How can I best purify the final product? A2: The product is a solid. Recrystallization is the most common and effective purification method. Suitable solvent systems include ethanol, or a binary mixture like dichloromethane-hexane or ether-hexane.[4] If recrystallization fails to remove persistent impurities, column chromatography on silica gel can be employed.

Q3: What is a typical expected yield? A3: Under optimized conditions, yields for Knoevenagel condensations involving Meldrum's acid are often reported as good to excellent. For similar reactions with various aldehydes, yields can range from 70% to over 90%.[7] With proper control over reagent purity and reaction conditions, a yield in this range should be attainable.

Q4: How do I confirm the identity and purity of my product? A4: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic peaks for the two gem-dimethyl groups on the dioxane ring (a singlet around 1.7 ppm) and the methyl groups of the isopropylidene moiety. ¹³C NMR will confirm the presence of the carbonyl carbons and the olefinic carbons.

  • Infrared Spectroscopy (IR): Look for strong carbonyl (C=O) stretching frequencies characteristic of the dione structure (around 1730-1760 cm⁻¹) and the C=C stretch of the alkene.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The parent Meldrum's acid melts around 94-96°C with decomposition.[5] Derivatives will have distinct melting points.

Q5: Are there any safety precautions I should be aware of? A5: Yes. Meldrum's acid is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents and catalysts used (e.g., pyridine, piperidine) are flammable and toxic; handle them with care.

Optimized Experimental Protocol

This protocol provides a reliable method for synthesizing this compound.

Reagent/ParameterRecommendationRationale
Meldrum's Acid 1.0 equivalentLimiting reagent. Ensure high purity.
Acetone 3-5 equivalentsUsed as both reactant and solvent. Using an excess drives the reaction forward.
Catalyst Piperidine (0.1 equiv)A weak base that effectively catalyzes the reaction without promoting side reactions.
Solvent None (Acetone in excess)Simplifies the reaction setup and workup.
Temperature 40-50°C (Reflux)Gentle heating accelerates the reaction without causing significant decomposition of Meldrum's acid.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Step-by-Step Methodology:
  • Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add Meldrum's acid (1.44 g, 10 mmol).

  • Reagent Addition: Add anhydrous acetone (22 mL, 300 mmol, 30 equiv.). Stir the mixture to dissolve the solid.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 0.1 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 50-56°C) and maintain for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the Meldrum's acid spot is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetone under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be dissolved in a minimal amount of dichloromethane (~10 mL) and washed with dilute HCl (1M, 10 mL) to remove the piperidine catalyst, followed by a wash with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as hot ethanol or an isopropanol/water mixture, to yield the product as a white or pale-yellow crystalline solid.

    • Dry the crystals under vacuum.

References

  • Davis, G. J., Sofka, H. A., & Jewett, J. C. (2020). Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines. Organic Letters, 22(7), 2626–2629. Available at: [Link][15][16][17]

  • (2021). Knoevenagel condensation of arylaldehydes with meldrum's acid in the... ResearchGate. Available at: [Link][9]

  • (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal. Available at: [Link][6]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. Available at: [Link][1]

  • (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link][7]

  • Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Gunjal Industries. Available at: [Link][2]

  • Rachon, J. (2016). Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. Available at: [Link][18]

  • Su, C. (2009). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Scite. Available at: [Link][19]

  • Oikawa, Y., et al. (1985). METHYL PHENYLACETYLACETATE FROM PHENYLACETYL CHLORIDE AND MELDRUM'S ACID. Organic Syntheses. Available at: [Link][4]

  • (2025). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. ResearchGate. Available at: [Link][10]

  • Su, C. (2009). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Synthetic Communications, 39(14), 2451-2458. Available at: [Link][8]

  • Wikipedia contributors. (2023). Meldrum's acid. Wikipedia. Available at: [Link][12]

  • Crimmins, M. T., et al. (2009). 4H-Pyran-4-one, 2,3-dihydro-2,6-dimethyl-. Organic Syntheses. Available at: [Link][14]

  • (2018). Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. ResearchGate. Available at: [Link][13]

  • (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link][20]

  • Stricker, F., et al. (2022). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. Available at: [Link][11]

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Technical Support Center: Knoevenagel Condensations with Isopropylidene Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing isopropylidene Meldrum's acid in Knoevenagel condensations. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges. My aim is to equip you with the expertise to not only solve problems but to understand the underlying chemical principles governing your reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to a slow or incomplete reaction. The primary suspects are often related to catalyst choice, reaction conditions, and the purity of your starting materials.

  • Catalyst Inactivity or Inappropriateness: The Knoevenagel condensation is typically catalyzed by a base.[1] Weakly basic amines like piperidine or pyridine are common choices.[2][3] If the reaction is slow, consider the pKa of your catalyst in relation to the acidity of Meldrum's acid (pKa ≈ 4.97).[4][5] A base that is too weak may not efficiently deprotonate the Meldrum's acid to form the reactive enolate. Conversely, a base that is too strong can lead to self-condensation of the aldehyde or ketone starting material.[1]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. While a variety of solvents can be used, polar aprotic solvents like DMF or DMSO can often accelerate the reaction by stabilizing charged intermediates. In some cases, running the reaction neat (solvent-free) or under grinding conditions can also be effective.[3]

  • Purity of Reagents: Ensure your aldehyde or ketone is free of acidic impurities that could neutralize the basic catalyst. Similarly, the Meldrum's acid should be a pure, crystalline solid.

  • Steric Hindrance: Highly substituted aldehydes or ketones may react more slowly due to steric hindrance, requiring longer reaction times or more forcing conditions.

Q2: I'm observing the formation of a significant amount of a byproduct with a lower molecular weight than my expected product. What could it be?

This is a classic sign of decarboxylation of the Meldrum's acid moiety. Meldrum's acid and its derivatives are thermally sensitive and can decompose, especially at elevated temperatures.[4][5][6]

The primary decomposition pathway involves the loss of acetone and carbon dioxide to form a highly reactive ketene intermediate.[5][7] This ketene can then participate in various side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter to control. If possible, run the reaction at room temperature or even below.

  • Minimize Reaction Time: Prolonged heating increases the likelihood of decomposition. Monitor the reaction closely by TLC or another appropriate method and work it up as soon as it is complete.

  • Choice of Base: Strong bases can sometimes promote decomposition. A milder base might be beneficial.

Q3: My final product appears to be a mixture of isomers. How can I control the stereochemistry?

The Knoevenagel condensation can produce both E and Z isomers of the resulting alkene. While the E isomer is often the thermodynamically favored product, the initial kinetic product may be a mixture.

  • Equilibration: In many cases, the isomers can equilibrate under the reaction conditions, especially with prolonged reaction times or in the presence of a suitable catalyst, leading to the more stable isomer.[1]

  • Catalyst and Solvent Choice: The choice of catalyst and solvent can influence the stereochemical outcome. Some catalytic systems may favor the formation of one isomer over the other.

  • Purification: If a mixture is unavoidable, careful purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.

Q4: I'm having difficulty purifying my product. It seems to be unstable on silica gel. What are my options?

The acidity of standard silica gel can sometimes be sufficient to cause the degradation of sensitive Knoevenagel products, particularly through hydrolysis or retro-Knoevenagel reactions.

Alternative Purification Strategies:

  • Neutralized Silica Gel: Pre-treat your silica gel with a base, such as triethylamine, to neutralize the acidic sites.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Recrystallization: If your product is a solid, recrystallization is often the best method to obtain high purity without the risk of degradation on a stationary phase.

  • Solvent Precipitation: For products that are highly soluble in the reaction solvent, evaporating the solvent and then adding a non-solvent can induce precipitation.[7]

Section 2: Troubleshooting Guide for Specific Side Reactions

This section delves into specific, commonly encountered side reactions and provides detailed protocols for their mitigation.

Issue 1: Michael Addition of Meldrum's Acid to the Product

Symptoms:

  • Formation of a high molecular weight byproduct.

  • The byproduct's mass is consistent with the addition of a second molecule of Meldrum's acid to the desired Knoevenagel product.

Causality: The product of the Knoevenagel condensation, an α,β-unsaturated dicarbonyl compound, is an excellent Michael acceptor.[8] A second molecule of deprotonated Meldrum's acid can act as a nucleophile and add to the β-position of the product in a 1,4-conjugate addition (Michael addition).[9][10] This is more likely to occur if there is an excess of Meldrum's acid or if the reaction is allowed to proceed for an extended period after the initial condensation is complete.

Workflow for Mitigation:

Michael_Addition_Mitigation cluster_problem Problem Identification cluster_solution Troubleshooting Steps Problem High MW Byproduct Detected (Mass = Product + Meldrum's Acid) Stoichiometry Adjust Stoichiometry: Use slight excess of aldehyde/ketone Problem->Stoichiometry Primary Cause: Excess Meldrum's Acid Monitoring Monitor Reaction Closely: Quench immediately upon completion Stoichiometry->Monitoring Next Step Temp Lower Reaction Temperature: Reduces rate of Michael addition Monitoring->Temp Further Optimization

Caption: Troubleshooting workflow for Michael addition side reactions.

Detailed Protocol for Mitigation:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. It is often beneficial to use a slight excess (1.05-1.1 equivalents) of the aldehyde or ketone to ensure that the Meldrum's acid is the limiting reagent.

  • Reaction Monitoring: Monitor the progress of the reaction closely using a suitable analytical technique (e.g., TLC, LC-MS). As soon as the starting Meldrum's acid is consumed, quench the reaction to prevent the subsequent Michael addition.

  • Temperature Control: Lowering the reaction temperature can often slow down the rate of the Michael addition more significantly than the initial Knoevenagel condensation, thus improving the selectivity for the desired product.

Issue 2: Hydrolysis of the Meldrum's Acid Ring

Symptoms:

  • Formation of byproducts corresponding to malonic acid derivatives.

  • The presence of acetone in the reaction mixture (detectable by GC-MS or NMR).

Causality: The 1,3-dioxane-4,6-dione ring of Meldrum's acid is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, or in the presence of water.[11] This will lead to the formation of a malonic acid derivative, which may or may not be able to participate in the desired reaction.

Workflow for Prevention:

Hydrolysis_Prevention Start Reaction Setup Dry_Solvents Use Anhydrous Solvents Start->Dry_Solvents Inert_Atmosphere Run Under Inert Atmosphere (e.g., N2 or Ar) Start->Inert_Atmosphere pH_Control Control pH During Workup: Avoid strongly acidic or basic conditions Dry_Solvents->pH_Control Inert_Atmosphere->pH_Control End Stable Product pH_Control->End

Caption: Workflow for preventing hydrolysis of Meldrum's acid.

Detailed Protocol for Prevention:

  • Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is thoroughly dried before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.

  • pH Control During Workup: During the aqueous workup, it is crucial to maintain a neutral or slightly acidic pH (pH 4-7) to minimize hydrolysis of both the starting material and the product.[6]

Issue 3: Thermal Decomposition and Ketene Formation

Symptoms:

  • Formation of a complex mixture of byproducts.

  • Evidence of acylation of nucleophilic species in the reaction mixture (e.g., acylated solvent or starting materials).

Causality: As mentioned in the FAQs, Meldrum's acid and its derivatives can undergo thermal decomposition to generate highly reactive ketenes.[4][7] These ketenes can then react with any available nucleophiles, leading to a variety of unwanted side products. This is a significant issue in reactions that require elevated temperatures.

Table 1: Recommended Temperature Ranges for Common Solvents

SolventRecommended Max. Temperature (°C)Notes
Dichloromethane40
Tetrahydrofuran65
Acetonitrile80
Toluene110Use with caution, monitor for decomposition.
N,N-Dimethylformamide>120Higher temperatures may be tolerated, but risk of decomposition increases.

Detailed Protocol for Minimizing Thermal Decomposition:

  • Temperature Optimization: If heating is necessary, perform a temperature optimization study to find the minimum temperature required for an acceptable reaction rate.

  • Microwave Synthesis: In some cases, microwave-assisted synthesis can provide rapid heating to the desired temperature, minimizing the overall time the reaction mixture is exposed to high temperatures and potentially reducing thermal decomposition.[2]

  • Alternative Catalysts: Explore catalysts that are more active at lower temperatures. For example, some ionic liquids have been shown to be effective catalysts for Knoevenagel condensations at room temperature.[2]

By understanding the potential side reactions and their underlying mechanisms, you can proactively design your experiments to favor the formation of your desired product. This technical guide serves as a starting point for troubleshooting, and I encourage you to adapt these principles to your specific synthetic challenges.

References

  • Grokipedia. Meldrum's acid.
  • Chen, B-C. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529.
  • Gunjal Industries. (2025).
  • Der Pharma Chemica.
  • Tahmassebi, D. (2009). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids.
  • BenchChem. (2025). Controlling decarboxylation of Meldrum's acid adducts during workup.
  • Open Research Repository.
  • Wikipedia. Meldrum's acid.
  • Ristovski, J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 273.
  • Springer. (2024).
  • Google Patents.
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  • Scite. Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids.
  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345.
  • ResearchGate. Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid.
  • ResearchGate. Knoevenagel condensation of arylaldehydes with meldrum's acid in the presence of L-tyrosine in solvent-free condition under grindstone method.
  • Wikipedia.
  • ResearchGate.
  • ResearchGate. A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP.
  • UiTM Institutional Repository.
  • ACS Publications. (2014). Decomposition of Diazomeldrum's Acid: A Threshold Photoelectron Spectroscopy Study. The Journal of Physical Chemistry A, 118(40), 9477-9487.
  • Sciforum. (2023).
  • ResearchGate. Michael Reaction of Enyne Derivatives of Meldrum's Acid in Water: Synthetic Approach for Creating a C–N/C–S Bonds inwith Low Reactive Nucleophiles.
  • ResearchG
  • Frontiers.
  • Royal Society of Chemistry. (2016). The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry, 7(25), 4215-4224.
  • UiTM Journal. (2021).
  • UiTM Journal. (2021).
  • Organic Syntheses. meldrum's acid.
  • ACS Publications. (2008). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 41(2), 313-323.
  • UiTM Institutional Repository. (2021).
  • Lookchem.
  • ResearchGate. (PDF)

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Technical Support Center: Purification of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and FAQs for the purification of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a key intermediate in organic synthesis.[1] Our focus is on providing not just protocols, but the underlying scientific principles to empower you to solve challenges in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and purification of Isopropylidene Meldrum's acid.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route, which is typically a Knoevenagel condensation of Meldrum's acid and acetone. Potential impurities include:

  • Unreacted Starting Materials: Meldrum's acid and residual acetone are common. Unreacted Meldrum's acid is more polar and will typically have a lower Rf value on a silica TLC plate.

  • Hydrolysis Products: The target compound, like its parent Meldrum's acid, is susceptible to hydrolysis, especially in the presence of acid or base, which can revert it to malonic acid and acetone.[2][3]

  • Acetone Self-Condensation Products: Under certain conditions (especially basic), acetone can self-condense to form impurities like diacetone alcohol or mesityl oxide.[4]

  • Synthesis-Related Impurities: Residual solvents from the reaction or workup (e.g., acetic anhydride if used in the synthesis of the parent Meldrum's acid) may be present.[5]

Q2: How stable is this compound? What conditions should I avoid during purification?

A2: Stability is a critical factor. While generally stable under recommended storage conditions (2-8°C), the compound is sensitive to certain factors.[6][7]

  • Thermal Instability: Meldrum's acid and its derivatives can undergo thermal decomposition at high temperatures (often above their melting point) to generate highly reactive ketenes, acetone, and carbon dioxide.[8][9] It is crucial to avoid prolonged heating during recrystallization. Use the minimum amount of heat necessary to dissolve the solid.

  • Chemical Instability: Avoid strongly acidic or basic conditions during workup and purification, as this can catalyze hydrolysis of the dioxane ring.[3] The compound is incompatible with strong oxidizing agents.[6][10]

Q3: What are the best analytical techniques for assessing the purity of my final product?

A3: A combination of methods provides the most complete picture of purity:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The pure compound has a characteristic spectrum. For example, related benzylidene derivatives show a singlet for the two methyl groups of the dioxane ring around 1.7-1.8 ppm.[11] Impurities like residual acetone (~2.17 ppm in CDCl₃) or acetic acid (~2.1 ppm) are readily identified.

  • Thin-Layer Chromatography (TLC): An indispensable technique for quickly checking for the presence of multiple components. A single spot in multiple solvent systems is a good indicator of high purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[12] The parent Meldrum's acid melts at 92-96°C.[7]

Section 2: Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during the purification process.

Issue 1: My crude product is an oil or a sticky solid and fails to crystallize.

  • Causality Analysis: This is often due to the presence of excess residual solvent (e.g., acetone) or oily impurities (like acetone self-condensation products) that inhibit the formation of a crystal lattice.

  • Troubleshooting Protocol: Trituration

    • Place the oily crude product in a flask.

    • Add a small amount of a cold, non-polar solvent in which the desired product is expected to be poorly soluble (e.g., hexanes, pentane, or cold diethyl ether).

    • Use a spatula or glass rod to vigorously scratch and stir the mixture. The goal is to "wash" the impurities into the solvent while inducing the product to precipitate as a solid.

    • Once a free-flowing solid is obtained, collect it by vacuum filtration, washing with another small portion of the cold solvent.

    • Dry the resulting solid under vacuum. This solid can then be further purified by recrystallization if necessary.

Issue 2: My TLC analysis shows multiple spots.

  • Causality Analysis: This is a clear indication of an impure sample, most commonly due to an incomplete reaction (presence of starting materials) or the formation of by-products. The purification strategy depends on the separation (ΔRf) between the product and the impurities.

  • Recommended Workflow:

purification_workflow start Analyze Crude by TLC single_spot Single Spot Observed? start->single_spot multi_spot Multiple Spots single_spot->multi_spot No high_purity Proceed to Final Drying (High Purity Likely) single_spot->high_purity Yes rf_check What is the R_f separation? multi_spot->rf_check good_sep Good Separation (ΔR_f > 0.2) rf_check->good_sep Large poor_sep Poor Separation (ΔR_f < 0.2) rf_check->poor_sep Small recrystallize Purify via Recrystallization good_sep->recrystallize chromatography Purify via Flash Chromatography poor_sep->chromatography

Caption: Decision workflow for purifying a multi-component crude sample.

  • Protocol 2A: Recrystallization Recrystallization is effective when the impurities have significantly different solubility profiles from the product.[12][13] The key is to find a solvent (or solvent pair) that dissolves the product when hot but poorly when cold, while impurities either remain in solution upon cooling or are insoluble in the hot solvent.[12]

    Table 1: Potential Recrystallization Solvent Systems

    Solvent System Rationale & Procedure
    Isopropanol or Ethanol The product often precipitates from alcohols upon cooling. Dissolve the crude solid in a minimum amount of hot alcohol. If the solution is clear, allow it to cool slowly. If it remains soluble when cold, add water dropwise until turbidity persists, then reheat to clarify and cool.
    Dichloromethane/Hexane A good choice for moderately polar compounds. Dissolve the crude product in a minimal amount of warm dichloromethane. Add hexanes dropwise until the solution becomes cloudy. Add a few drops of dichloromethane to redissolve the solid, then allow the mixture to cool slowly to room temperature, followed by an ice bath.

    | Ethyl Acetate/Hexane | Similar to DCM/Hexane, this is another effective polar/non-polar solvent pair. The procedure is identical. |

    Step-by-Step General Protocol:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the primary solvent (e.g., ethanol) in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[13]

    • If impurities remain undissolved, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.[13]

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum.

Issue 3: My product is colored, but the literature reports it as white or colorless.

  • Causality Analysis: A yellow or brown hue often indicates the presence of highly conjugated or polymeric impurities, which can form from side reactions or degradation. These are often present in very small quantities but are highly colored.

  • Troubleshooting Protocol: Decolorization during Recrystallization

    • Follow steps 1 and 2 of the general recrystallization protocol above.

    • Once the solid is fully dissolved in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Caution: Add charcoal slowly to the slightly cooled solution to avoid violent bumping.

    • Gently swirl the mixture and heat it again for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

    • Proceed with the cooling and crystallization steps (4-7) as described in the general protocol.

Issue 4: My yield is very low after recrystallization.

  • Causality Analysis: Low recovery is typically caused by one of three issues:

    • Using too much solvent during the dissolution step.[13]

    • The product having significant solubility in the solvent even at low temperatures.

    • Premature crystallization and loss of product during a hot filtration step.

  • Troubleshooting and Optimization:

    • Minimize Solvent: Always use the minimum volume of hot solvent required to fully dissolve the solid.

    • Optimize Solvent System: If solubility in the cold solvent is too high, a different solvent or a solvent/anti-solvent pair (e.g., ethanol/water) should be tested on a small scale.

    • Recover from Mother Liquor: The filtrate (mother liquor) often contains a significant amount of dissolved product. Concentrate the mother liquor by about half using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Preheat Glassware: When performing a hot filtration, preheating the funnel and receiving flask with hot solvent vapor can prevent the product from crashing out of solution prematurely.

References

  • Chen, B., et al. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597. Available at: [Link]

  • Nikolić, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives. Molecules, 28(4), 1735. Available at: [Link]

  • Oikawa, Y., et al. (1984). Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid. Organic Syntheses, 63, 198. Available at: [Link]

  • Kadam, A.J., et al. (1999). Microwave Assisted Hydrolysis of Meldrum's Acid Derivatives and Decarboxylation of Derived Malonic Acids. Journal of Labelled Compounds and Radiopharmaceuticals, 42(9), 835-841. Available at: [Link]

  • Ismail, N.S.M., et al. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. Journal of Academia, 9(1), 80-84. Available at: [Link]

  • Grokipedia. (n.d.). Meldrum's acid. Available at: [Link]

  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345-358. Available at: [Link]

  • Al-Azzawi, A. M. (2018). Synthesis some of heterocyclic Compounds of Meldrum ' s Acid and study of The biological Activity. International Journal Of Advanced Research In Medical & Pharmaceutical Sciences, 6(6). Available at: [Link]

  • Moreno-Mañas, M., et al. (1990). 2-Methyl-4H-Pyran-4-One. Organic Syntheses, 69, 15. Available at: [Link]

  • Ismail, N.S.M., et al. (2018). Synthesis of 5-Arylidene Meldrum’s Acid Derivatives via One Pot Isopropylidene Malonate. Malaysian Journal of Fundamental and Applied Sciences, 14(4), 496-499. Available at: [Link]

  • ResearchGate. (n.d.). Meldrum's acid. Available at: [Link]

  • Stricker, F., et al. (2022). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). Organic Syntheses, 99, 79-95. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • Georgiou, E. (2016). What are the possible impurities of Meldrum's acid? ResearchGate. Available at: [Link]

  • Prousek, J. (1991). Preparation of 2,2-Dimethyl-5-R-1,3-Dioxane-4,6-Dione Derivatives. Collection of Czechoslovak Chemical Communications, 56(6), 1361-1364. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Wikipedia. (n.d.). Meldrum's acid. Available at: [Link]

  • Szostak, M., et al. (2014). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. Chemical Science, 5(11), 4408-4414. Available at: [Link]

  • No Added Chemicals. (2011). Meldrum's acid. Available at: [Link]

  • ChemSrc. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Available at: [Link]

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preventing decomposition of isopropylidene Meldrum's acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals working with isopropylidene Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This resource is designed to provide in-depth, field-proven insights into preventing the decomposition of this versatile yet sensitive reagent during chemical reactions. By understanding the underlying principles of its stability and reactivity, you can optimize your synthetic protocols, improve yields, and minimize the formation of unwanted byproducts.

Understanding the Instability of Isopropylidene Meldrum's Acid

Isopropylidene Meldrum's acid is a cyclic derivative of malonic acid, renowned for the high acidity of the C-5 methylene protons (pKa ≈ 4.97 in water)[1][2]. This acidity, which is remarkably higher than that of acyclic malonates like dimethyl malonate, makes it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions[1]. However, the strained ring system and the presence of two carbonyl groups also render it susceptible to decomposition under various conditions.

The primary modes of decomposition are:

  • Thermal Decomposition: When heated, particularly at temperatures above 200°C, isopropylidene Meldrum's acid undergoes a retro-Diels-Alder reaction to generate acetone, carbon dioxide, and a highly reactive ketene intermediate[3]. This property can be exploited in certain synthetic applications but is often an undesirable side reaction.

  • Nucleophilic Acyl Substitution: The carbonyl carbons (C4 and C6) are electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening of the 1,3-dioxane-4,6-dione core[2][4].

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester-like linkages can be hydrolyzed, leading to the formation of malonic acid derivatives[4].

This guide will provide detailed troubleshooting advice and optimized protocols to mitigate these decomposition pathways in common synthetic transformations.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low yields and complex byproduct formation in Knoevenagel Condensations

Question: I am performing a Knoevenagel condensation between an aromatic aldehyde and isopropylidene Meldrum's acid using a strong base like sodium hydroxide, and I'm getting a messy reaction with low yields of the desired arylidene product. What is going wrong?

Answer:

The use of a strong base is the most likely cause of the problems in your Knoevenagel condensation. While a base is needed to deprotonate the acidic C-5 proton of Meldrum's acid to form the reactive nucleophile, a strong base can promote several side reactions:

  • Hydrolysis: Strong bases can catalyze the hydrolysis of the Meldrum's acid ring, leading to the formation of a malonic acid salt, which is generally less reactive in the Knoevenagel condensation.

  • Retro-Knoevenagel Reaction: The Knoevenagel condensation is a reversible reaction. In the presence of a strong base, the desired arylidene product can undergo a retro-Knoevenagel reaction, leading to the regeneration of the starting materials and contributing to a complex reaction mixture[5].

  • Michael Addition: The arylidene product is a Michael acceptor. A strong base can deprotonate another equivalent of Meldrum's acid, which can then act as a nucleophile in a Michael addition to the product, leading to the formation of a bis-adduct byproduct[6][7].

Troubleshooting Protocol: Knoevenagel Condensation with Minimal Decomposition

  • Catalyst Selection: Instead of strong bases, use a mild amine catalyst such as piperidine or pyridine, often with a catalytic amount of acetic acid[8][9]. For sensitive substrates, an even milder catalyst like L-proline can be effective[10]. In many cases, particularly with reactive aldehydes, the reaction can proceed without any added base[8].

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or toluene are generally preferred. For greener alternatives, reactions in water or ionic liquids have been reported to be successful, often without the need for a catalyst[6][10].

  • Temperature Control: Conduct the reaction at room temperature or with gentle heating (e.g., 40-60°C). Avoid high temperatures to minimize the risk of thermal decomposition.

  • Workup Procedure: During the aqueous workup, maintain a neutral or slightly acidic pH (pH 4-7) to prevent base-catalyzed hydrolysis of the product[11]. If the product is soluble in the reaction solvent, carefully remove the solvent under reduced pressure and then precipitate the product by adding a non-solvent like dichloromethane[12].

Issue 2: Decomposition during Michael Additions

Question: I am attempting a Michael addition of a nucleophile to an alkylidene Meldrum's acid derivative, but I am observing significant decomposition of my starting material. How can I improve the stability of the Michael acceptor?

Answer:

Alkylidene Meldrum's acid derivatives are potent Michael acceptors due to the electron-withdrawing nature of the dicarbonyl system. However, this high reactivity also makes them susceptible to decomposition, particularly under basic conditions used to generate the nucleophile. The primary decomposition pathway is likely nucleophilic attack at the carbonyl carbons of the Meldrum's acid ring, leading to ring-opening.

Troubleshooting Protocol: Optimizing Michael Additions

  • Base Selection: Use the weakest base necessary to deprotonate your nucleophile. For carbon nucleophiles like other active methylene compounds, a mild organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For softer nucleophiles like thiols or amines, the reaction may proceed without an added base.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize side reactions.

  • Order of Addition: Add the base slowly to a solution of the nucleophile and the alkylidene Meldrum's acid. This maintains a low concentration of the strong nucleophile at any given time, reducing the likelihood of attack on the Meldrum's acid ring.

  • Lewis Acid Catalysis: In some cases, using a Lewis acid catalyst can activate the Michael acceptor towards nucleophilic attack, allowing the reaction to proceed under milder conditions without the need for a strong base[13].

Issue 3: My Alkylidene Meldrum's Acid Derivative is Unstable and Decomposes Upon Isolation

Question: I have synthesized an alkylidene Meldrum's acid derivative with a less hindered aliphatic group, but it decomposes during purification by column chromatography. How can I use this intermediate in the next step?

Answer:

Alkylidene Meldrum's acid derivatives with sterically unhindered aliphatic substituents are known to be unstable and are often best used without isolation. The decomposition on silica gel is likely due to the acidic nature of the silica promoting hydrolysis or other rearrangements.

Protocol for In Situ Generation and Reaction of Unstable Alkylidene Meldrum's Acids

This protocol describes a one-pot procedure for a Knoevenagel condensation followed by a subsequent reaction, avoiding the isolation of the unstable intermediate.

  • Knoevenagel Condensation:

    • In a flame-dried flask under an inert atmosphere, dissolve isopropylidene Meldrum's acid (1.0 eq.) and the aliphatic aldehyde (1.0 eq.) in a suitable aprotic solvent (e.g., benzene or toluene).

    • Add a catalytic amount of pyrrolidinium acetate.

    • Stir the reaction at room temperature and monitor the formation of the alkylidene derivative by thin-layer chromatography (TLC).

  • Subsequent Reaction (e.g., Michael Addition):

    • Once the formation of the alkylidene Meldrum's acid is complete (as indicated by TLC), cool the reaction mixture to the desired temperature (e.g., 0°C).

    • Add the nucleophile for the subsequent reaction (e.g., a thiol for a conjugate addition).

    • If necessary, add a mild base to facilitate the reaction.

    • Allow the reaction to proceed to completion, monitoring by TLC.

  • Workup:

    • Perform an aqueous workup under neutral or mildly acidic conditions to quench the reaction and remove any water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography as appropriate.

Identifying Decomposition Products

Being able to identify the byproducts in your reaction mixture is crucial for effective troubleshooting. Here are some common decomposition products and their characteristic spectroscopic signatures.

Decomposition ProductFormation Pathway1H NMR (DMSO-d6)13C NMR (DMSO-d6)IR (cm-1)
Ring-Opened Hydrolysis Product (Malonic Acid Derivative)Hydrolysis of the Meldrum's acid ringBroad singlet for carboxylic acid protons (>10 ppm)Carboxylic acid carbonyl (~170-180 ppm)Broad O-H stretch (~2500-3300), C=O stretch (~1700-1740)
Bis-Adduct in Knoevenagel (from Michael Addition)Reaction of the arylidene product with a second equivalent of Meldrum's acidComplex aliphatic region with multiple diastereotopic protonsAdditional signals for the second Meldrum's acid moietyStrong C=O stretches (~1730-1780)
Decarboxylated Product Thermal decomposition followed by further reactionAbsence of the Meldrum's acid signalsAbsence of the Meldrum's acid signalsAbsence of the characteristic Meldrum's acid C=O stretches

Note: Specific chemical shifts will vary depending on the substitution pattern. A characteristic signal for the isopropylidene group of Meldrum's acid is a sharp singlet at ~1.7-1.8 ppm in the 1H NMR spectrum, integrating to 6 protons[14]. The disappearance of this signal is a strong indicator of decomposition.

Diagrams and Workflows

Decomposition Pathways of Isopropylidene Meldrum's Acid

DecompositionPathways MA Isopropylidene Meldrum's Acid Ketene Ketene + Acetone + CO₂ MA->Ketene Thermal Decomposition Hydrolyzed Ring-Opened (Malonic Acid Derivative) MA->Hydrolyzed Hydrolysis RingOpened Ring-Opened (Acyl Nucleophile) MA->RingOpened Nucleophilic Attack at C4/C6 Heat Heat (>200°C) Base_H2O Base / H₂O Nucleophile Nucleophile

Caption: Major decomposition pathways of isopropylidene Meldrum's acid.

Troubleshooting Logic for Knoevenagel Condensation

KnoevenagelTroubleshooting Start Low Yield in Knoevenagel Condensation CheckBase Is a strong base used? Start->CheckBase CheckTemp Is the reaction temperature high? CheckBase->CheckTemp No UseMildBase Action: Use mild catalyst (e.g., piperidine/AcOH, L-proline) CheckBase->UseMildBase Yes CheckWorkup Is the workup pH basic? CheckTemp->CheckWorkup No LowerTemp Action: Run at RT or with gentle heating CheckTemp->LowerTemp Yes NeutralWorkup Action: Adjust workup pH to neutral/acidic CheckWorkup->NeutralWorkup Yes Success Improved Yield CheckWorkup->Success No UseMildBase->Success LowerTemp->Success NeutralWorkup->Success

Caption: Troubleshooting flowchart for Knoevenagel condensations.

References

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. Available at: [Link]

  • Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. ResearchGate. Available at: [Link]

  • Knoevenagel condensation of arylaldehydes with meldrum's acid in the... ResearchGate. Available at: [Link]

  • Synthesis some of heterocyclic Compounds of Meldrum s Acid and study of The biological Activity. ResearchGate. Available at: [Link]

  • Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. Available at: [Link]

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. ResearchGate. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Knoevenagel condensation. L.S.College, Muzaffarpur. Available at: [Link]

  • Meldrum's Acid. IC-Unicamp. Available at: [Link]

  • Knoevenagel condensation between Meldrum's acid and aldehyde in water. ResearchGate. Available at: [Link]

  • METHYL PHENYLACETYLACETATE. Organic Syntheses. Available at: [Link]

  • A general and practical preparation of alkylidene Meldrum's acids. ResearchGate. Available at: [Link]

  • Mechanism for synthesis of Meldrum's Acid. Chemistry Stack Exchange. Available at: [Link]

  • Michael addition reaction of Meldrum's acid (MA): an effective route for preparation of reactive precursors for MA-based thermosetting resins. ResearchGate. Available at: [Link]

  • Selected applications of Meldrum's acid – A tutorial. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • ALKYLIDENE AND ARYLIDENE MELDRUM'S ACIDS AS VERSATILE REAGENTS FOR THE SYNTHESIS OF HETEROCYCLES. ResearchGate. Available at: [Link]

  • Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluorescent Probes for Bioimaging. ChemRxiv. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. Available at: [Link]

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. Heterocycles. Available at: [Link]

  • Meldrum's acid. Wikipedia. Available at: [Link]

  • Selected applications of Meldrum’s acid – a tutorial. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry. Available at: [Link]

  • Lewis Acid Stability in Extreme Reaction Conditions. Patsnap. Available at: [Link]

  • Alkylidene Meldrum's Acids as Platforms for the Vinylogous Synthesis of Dihydropyranones. Chemistry Europe. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. Available at: [Link]

  • Hydrolysis of Alpha-Alkyl-Alpha-(Methylthio)methylene Meldrum's Acids. A Kinetic and Computational Investigation of Steric Effects. PubMed. Available at: [Link]

  • New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study. Semantic Scholar. Available at: [Link]

  • Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. PubMed Central. Available at: [Link]

  • Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. ResearchGate. Available at: [Link]

  • Organocatalyzed Multicomponent Synthesis of Pyrazolidinones: the Meldrum's Acid Approach. The Royal Society of Chemistry. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate. Available at: [Link]

  • The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. OUCI. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for Alkylation of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthetic applications of Meldrum's acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to work with the alkylation of Meldrum's acid. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Core Principles: Understanding the Reactivity of Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely reactive C-H acid.[1][2] Its high acidity (pKa ≈ 4.97) is comparable to that of carboxylic acids and is significantly greater than that of other dicarbonyl compounds like dimethyl malonate.[1][3][4] This acidity stems from the rigid cyclic structure that forces the carbonyl groups into a conformation that maximizes the stability of the corresponding enolate through resonance.[2][4]

This high acidity makes deprotonation facile, even with mild bases, generating a soft, highly nucleophilic enolate. This enolate is the key intermediate in alkylation reactions. However, the reactivity of Meldrum's acid also presents a significant challenge: it has a strong tendency to undergo C,C-dialkylation, even when only one equivalent of an alkylating agent is used.[3] Furthermore, under certain conditions, competitive O-alkylation can occur, leading to undesired byproducts.[4][5]

This guide will help you navigate these challenges to selectively synthesize mono- and di-alkylated products.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

dot

Caption: A general workflow for troubleshooting common issues encountered during the alkylation of Meldrum's acid.

Issue 1: Low or No Yield of Alkylated Product

  • Question: My TLC analysis shows only starting material, even after several hours. What are the likely causes?

  • Answer: A lack of conversion points to a fundamental issue with one of the core reaction components or conditions. Consider the following:

    • Ineffective Deprotonation: The Meldrum's acid enolate must be formed efficiently.

      • Causality: While highly acidic, a base of insufficient strength or quantity will not fully deprotonate the substrate. Common bases like triethylamine (TEA) may not be strong enough in all solvent systems. Bases like potassium carbonate (K₂CO₃) or pyridine are often more effective.[6][7][8]

      • Recommendation: Switch to a stronger base such as K₂CO₃ in a polar aprotic solvent like DMF or use pyridine.[6][7] Ensure the base is fresh and anhydrous.

    • Poor Reactivity of the Alkylating Agent: The electrophile must be sufficiently reactive.

      • Causality: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides can be sluggish and may require higher temperatures or the addition of a catalyst like sodium iodide to facilitate an in-situ Finkelstein reaction.

      • Recommendation: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Ensure the alkylating agent has not degraded during storage.

    • Inappropriate Solvent: The solvent plays a critical role in stabilizing the enolate and solvating the counter-ion.

      • Causality: Protic solvents (e.g., ethanol, methanol) can protonate the enolate, suppressing its nucleophilicity. Aprotic solvents are generally preferred.

      • Recommendation: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[7] These solvents effectively solvate the cation of the base without interfering with the enolate.

Issue 2: Poor Control Over Selectivity (Mono- vs. Di-alkylation)

  • Question: I am trying to synthesize a mono-alkylated product, but I am isolating the di-substituted version as the major product. How can I improve mono-selectivity?

  • Answer: This is the most common challenge in Meldrum's acid chemistry. The mono-alkylated product is also acidic and can be deprotonated and react a second time, often at a competitive rate.

    • The Limitation of Stoichiometry: Simply using one equivalent of the alkyl halide is often insufficient to prevent dialkylation.[3]

    • Indirect Methods are Often Superior: For clean mono-alkylation, direct alkylation is frequently avoided in favor of multi-step, one-pot procedures that offer much higher selectivity.

      • Causality: These methods generate the mono-substituted intermediate in a way that does not require the presence of a strong base that can deprotonate it for a second alkylation.

      • Recommendation: A highly effective method involves an initial Knoevenagel condensation of Meldrum's acid with an aldehyde, followed by in-situ reduction of the resulting alkylidene intermediate with a reducing agent like sodium borohydride.[3][9] This pathway completely avoids the conditions that lead to dialkylation.

dot

Caption: Competing reaction pathways in the alkylation of Meldrum's acid, leading to C-monoalkylation, C,C-dialkylation, and O-alkylation.

Issue 3: Formation of O-Alkylated Byproducts

  • Question: My mass spectrometry and NMR data suggest the presence of an isomer, likely the O-alkylated product. How can I promote C-alkylation?

  • Answer: The enolate of Meldrum's acid is an ambident nucleophile, meaning it can react at either the central carbon (C-alkylation) or the carbonyl oxygen (O-alkylation). The outcome is governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.

    • Solvent Effects:

      • Causality: Polar aprotic solvents (DMF, DMSO) strongly solvate the cation (e.g., K⁺), leaving a "naked," highly reactive enolate anion. This favors attack by the softer nucleophilic center, the carbon atom. In contrast, protic solvents can hydrogen-bond with the oxygen atoms, making the carbon atom relatively more nucleophilic.

      • Recommendation: Use DMF or DMSO as your solvent.[7]

    • Nature of the Electrophile:

      • Causality: "Soft" electrophiles (e.g., alkyl iodides) preferentially react at the soft carbon center. "Hard" electrophiles (e.g., chloromethyl ethers, acyl chlorides) are more likely to react at the hard oxygen center.

      • Recommendation: If O-alkylation is a persistent issue, ensure your alkylating agent is not excessively hard. For challenging substrates, specialized conditions, such as using a palladium catalyst with secondary allylic alcohols, can be employed to enhance C-alkylation regioselectivity.[4][5]

Issue 4: Reaction Mixture Decomposition

  • Question: The reaction turns dark brown or black, and the workup yields a complex, intractable mixture. What is causing this degradation?

  • Answer: Meldrum's acid and its derivatives can be sensitive to certain conditions.

    • Thermal Instability:

      • Causality: Upon heating, Meldrum's acid derivatives can undergo a retro-Diels-Alder reaction, eliminating acetone and carbon dioxide to form highly reactive ketene intermediates.[1][10][11] These ketenes can polymerize or react uncontrollably with other species in the flask.

      • Recommendation: Keep the reaction temperature as low as possible while still enabling a reasonable reaction rate. Most alkylations can be performed effectively at room temperature or with gentle heating (e.g., 40-50 °C).

    • Hydrolysis:

      • Causality: Meldrum's acid is susceptible to hydrolysis, especially under basic or acidic conditions, which opens the dioxane ring.[3]

      • Recommendation: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose base and solvent combination for alkylation?

    • A1: For general dialkylation, potassium carbonate (K₂CO₃) in anhydrous DMF is a robust and widely used system.[7] It provides a heterogeneous mixture where the base is strong enough to deprotonate Meldrum's acid without being overly harsh, and DMF promotes C-alkylation.

  • Q2: How can I monitor the reaction's progress effectively?

    • A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar eluent system (e.g., 30-50% ethyl acetate in hexanes). Meldrum's acid is quite polar and will have a low Rf. The alkylated products will be less polar and have higher Rf values. Staining with potassium permanganate can help visualize the spots.

  • Q3: Why is Meldrum's acid so much more acidic than diethyl malonate?

    • A3: The pKa of Meldrum's acid is ~4.97, while that of diethyl malonate is ~13.[1] The rigid 1,3-dioxane-4,6-dione ring of Meldrum's acid constrains the two carbonyl groups in a conformation that significantly stabilizes the negative charge of the enolate through resonance. In acyclic malonates, free rotation around the C-C bonds prevents such optimal orbital overlap.

  • Q4: Can I use Mitsunobu conditions for alkylation?

    • A4: Yes, the Mitsunobu reaction can be used for the C-alkylation of Meldrum's acid using alcohols as the alkylating agent. However, studies have shown that this method typically leads to C-dialkylation, and attempts to achieve monoalkylation have been unsuccessful.[4][5]

Recommended Experimental Protocols

Protocol 1: General Procedure for C,C-Dialkylation

This protocol is suitable for synthesizing a symmetrically dialkylated Meldrum's acid derivative.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Meldrum's acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to Meldrum's acid).

  • Reagent Addition: Add the alkyl halide (2.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing 1 N HCl (aq) and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]

Protocol 2: Selective Synthesis of a Mono-alkylated Derivative (Indirect Method)

This one-pot protocol is adapted from methods designed to avoid dialkylation.[3][9]

  • Knoevenagel Condensation: In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent like ethanol. Add a catalytic amount of a mild base such as piperidine or pyridine. Stir at room temperature until TLC analysis confirms the formation of the alkylidene intermediate.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C). Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir until the alkylidene intermediate is fully consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of 1 N HCl at 0 °C until the solution is acidic (pH ~2).

  • Extraction & Purification: Extract the mixture with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting mono-alkylated product by column chromatography or recrystallization.

Data Summary Table
ParameterCondition/ReagentRationale & Consequence
Base Strength Weak (e.g., TEA)May result in incomplete deprotonation and low yield.
Moderate (e.g., K₂CO₃, Pyridine)Effective for deprotonation without causing significant degradation.[6][7]
Strong (e.g., NaH, LDA)Highly effective but may promote side reactions or decomposition if not handled carefully at low temperatures.
Solvent Type Polar Aprotic (DMF, DMSO, MeCN)Favors C-alkylation by solvating the counter-ion, leading to a more reactive "naked" enolate.[7]
Aprotic Nonpolar (Toluene, THF)Less effective at solvating ions; reaction rates are generally slower.
Protic (EtOH, MeOH)Can protonate the enolate, reducing its nucleophilicity and leading to low yields. May be used in specific indirect methods.[11]
Alkylating Agent R-I, R-BrMore reactive electrophiles, suitable for reactions at lower temperatures. Promote C-alkylation.
R-ClLess reactive, may require higher temperatures or catalytic NaI.
Temperature 0 °C to RTPreferred for controlling selectivity and minimizing thermal decomposition.
> 50 °CIncreases reaction rate but raises the risk of dialkylation and decomposition into ketene intermediates.[11]

References

  • Jadhav, V. H., & Mohammed, A. (2003). One Pot Synthesis of Monoalkylated and Mixed, Dialkylated Meldrum's Acid Derivatives. Synthetic Communications, 33(15), 2643-2651. [Link]

  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

  • LookChem. (n.d.). One Pot Synthesis of Monoalkylated and Mixed, Dialkylated Meldrum's Acid Derivatives. Retrieved from [Link]

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1978). METHYL PHENYLACETYLACETATE. Organic Syntheses, 58, 95. [Link]

  • McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358. [Link]

  • Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved from [Link]

  • Shing, T. K. M., Li, L.-H., & Narkunan, K. (1997). Mitsunobu C-Alkylation of Meldrum's Acids. The Journal of Organic Chemistry, 62(6), 1617–1622. [Link]

  • Thomson, D. W., & Dudley, G. B. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 42(10), 1563–1573. [Link]

  • Keio University. (1997). Mitsunobu C-Alkylation of Meldrum's Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A general and practical preparation of alkylidene Meldrum's acids. Retrieved from [Link]

  • Open Research Repository. (n.d.). Cracking Meldrum's Acid: Lowering the Temperature. Retrieved from [Link]

  • Gupton, J. T., et al. (2007). C,O-Dialkylation of Meldrum's Acid: Synthesis and Reactivity of 1,3,7,7-Tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one. The Journal of Organic Chemistry, 72(13), 4942–4945. [Link]

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2003). THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses, 81, 239. [Link]

  • Fathy, N. M. (1988). MELDRUM'S ACID IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Stanković, N., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735. [Link]

  • Celli, S., et al. (2006). On the synthesis of 5-ethyl Meldrum's acid. Journal of Heterocyclic Chemistry, 43(2), 365-368. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Szafran, M., et al. (2004). Acyl Meldrum's acid derivatives: Application in organic synthesis. ARKIVOC, 2004(5), 1-36. [Link]

  • Waman, Y. B., & Salunkhe, M. M. (2002). Acylation Studies with Meldrum's Acid. Synthetic Communications, 32(18), 2821-2826. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Isopropylidene Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, commonly known as isopropylidene Meldrum's acid or Meldrum's acid isopropylidene derivative. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile synthetic intermediate.

This document provides in-depth, experience-driven answers to common questions regarding its use, particularly in Knoevenagel condensations and other carbon-carbon bond-forming reactions.

Part 1: Understanding the Reagent - FAQs

Before troubleshooting a reaction, it is crucial to understand the properties of the reagent itself. Isopropylidene Meldrum's acid is a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a compound renowned for its high acidity and utility as a malonic acid equivalent.[1][2] The isopropylidene group makes it a potent electrophile and a key substrate in various condensations.[3][4]

FAQ 1: What is the expected appearance and stability of my isopropylidene Meldrum's acid?

Answer: High-purity this compound should be a white to off-white or pale yellow crystalline solid.[5] While the parent Meldrum's acid is relatively stable in solid form, its derivatives can be sensitive to heat, moisture, and strong bases.[6] Significant discoloration (e.g., turning brown or tarry) is a strong indicator of decomposition. For optimal results, it is recommended to store the reagent under an inert atmosphere (e.g., argon or nitrogen), refrigerated, and protected from light. Some acyl derivatives of Meldrum's acid have been noted to decompose within months at room temperature.[7]

FAQ 2: How does temperature affect this reagent?

Answer: High temperatures can lead to the decomposition of Meldrum's acid and its derivatives.[8] Thermal decomposition can generate highly reactive ketene intermediates, along with acetone and carbon dioxide.[1][7][9] This fragmentation pathway is a key feature of its chemistry but can be an unwanted side reaction if not properly controlled.[8] Therefore, reactions should be conducted at the lowest effective temperature, and prolonged heating should be avoided unless the protocol specifically calls for pyrolysis conditions.

Part 2: Troubleshooting Low Reactivity in Knoevenagel Condensations

The most common application for this reagent is the Knoevenagel condensation with aldehydes and ketones.[2][10] Low reactivity or failure in these reactions is a frequent issue.

Initial Troubleshooting Workflow

This diagram outlines the logical steps to diagnose a low-reactivity issue.

TroubleshootingWorkflow Start Low Reactivity Observed CheckReagent 1. Verify Reagent Quality - Appearance? - Age? - Storage Conditions? Start->CheckReagent CheckConditions 2. Assess Reaction Conditions - Correct Solvent? - Anhydrous? - Temperature Accurate? CheckReagent->CheckConditions Reagent OK CheckCatalyst 3. Evaluate Catalyst - Correct Catalyst? - Loading Accurate? - Catalyst Active? CheckConditions->CheckCatalyst Conditions OK AnalyzeReaction 4. In-Process Analysis (TLC/LCMS) - Starting Material Consumed? - Byproducts Formed? CheckCatalyst->AnalyzeReaction Catalyst OK Success Reaction Proceeds AnalyzeReaction->Success SM Consumed, Product Formed Failure Issue Persists: Consult Advanced Troubleshooting AnalyzeReaction->Failure No Change or Decomposition

Caption: General workflow for troubleshooting low reactivity.

FAQ 3: My Knoevenagel condensation is sluggish or failing. What is the first thing to check?

Answer: The first and most critical step is to verify the quality of your starting materials and the reaction setup.

  • Reagent Quality: As mentioned in FAQ 1, ensure your isopropylidene Meldrum's acid has not decomposed. If in doubt, it is best to use a fresh batch or purify the existing material.

  • Aldehyde/Ketone Purity: Your carbonyl partner must be pure. Aldehydes are notoriously prone to oxidation to carboxylic acids. An acidic impurity can interfere with basic catalysts. Consider purifying the aldehyde by distillation or chromatography before use.

  • Anhydrous Conditions: Many condensation reactions are sensitive to water. Ensure your solvent is anhydrous and that the reaction is assembled under an inert atmosphere to prevent quenching of catalysts or intermediates.

FAQ 4: How critical is the choice of catalyst and solvent?

Answer: The catalyst and solvent system is paramount and often the root cause of low reactivity. The Knoevenagel condensation is typically base-catalyzed, but the optimal choice depends on the substrate.

  • Weak Bases: For highly reactive aldehydes, mild bases like piperidine or pyridine are often sufficient, sometimes with a catalytic amount of acetic acid.[11]

  • Stronger Bases/Alternative Catalysts: Less reactive ketones or sterically hindered aldehydes may require stronger catalysts. However, strong bases can also promote decomposition of the Meldrum's acid derivative.[6]

  • Catalyst-Free Systems: Some protocols, particularly those using green chemistry principles, have found success by running the reaction in water at elevated temperatures, avoiding catalysts altogether.[10] Ionic liquids have also been used to accelerate the reaction, sometimes without a traditional catalyst.[12][13]

Catalyst SystemTypical SubstratesCommon SolventsKey Considerations
Piperidine/Acetic Acid Aromatic & Aliphatic AldehydesEthanol, Benzene, TolueneClassic, reliable system. Acetic acid can help catalyze iminium ion formation.
Proline Various AldehydesDMSO, WaterAn organocatalyst that can offer stereoselectivity.
(PhNH₃)₂CuCl₄ Vanillin DerivativesAbsolute EthanolA specialized catalyst shown to be highly efficient for specific substrates, often leading to rapid precipitation of the product.[8][14]
None (Thermal) Various AldehydesWater, Ionic LiquidsGreener approach; may require higher temperatures. Water can act as both solvent and a weak catalyst.[10]
FAQ 5: I see my starting material being consumed, but I'm not getting the desired product. What's happening?

Answer: This scenario points towards a side reaction or product decomposition. The primary culprits are often related to the inherent reactivity of the Meldrum's acid framework.

  • Ring Opening: The 1,3-dioxane-4,6-dione ring is susceptible to nucleophilic attack, especially by strong nucleophiles or under harsh conditions (e.g., strong base, high heat).[8][15] This can lead to the formation of linear malonate-type byproducts instead of the desired condensed product.

  • Decarboxylation/Fragmentation: If the reaction temperature is too high, the Meldrum's acid moiety can fragment, leading to a complex mixture of byproducts.[8] This is especially true after the initial condensation product is formed.

Below is a diagram illustrating the desired condensation pathway versus the potential ring-opening side reaction.

ReactionPathways Reactants {Isopropylidene Meldrum's Acid + R-CHO | Catalyst} DesiredPath Knoevenagel Condensation Reactants->DesiredPath SidePath Side Reaction (e.g., Strong Nucleophile) Reactants->SidePath Product Desired Alkylidene Product DesiredPath->Product Decomposition Ring-Opened Byproduct SidePath->Decomposition

Caption: Desired reaction pathway vs. potential side reaction.

Part 3: Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with an Aromatic Aldehyde

This protocol is a standard starting point for the condensation of an aromatic aldehyde with isopropylidene Meldrum's acid using a mild base catalyst.

Materials:

  • Isopropylidene Meldrum's acid (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Absolute Ethanol (to make a ~0.5 M solution)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add the isopropylidene Meldrum's acid and the aromatic aldehyde.

  • Add absolute ethanol to dissolve the solids.

  • Add piperidine dropwise to the stirring solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours. For some substrates, precipitation of the product may occur within minutes.[8][14]

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then water to remove residual catalyst and unreacted starting materials.[8][14]

  • Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.[8]

References
  • Meldrum's Acid in Organic Synthesis. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Best Meldrum Acid: Properties, Synthesis & Key Applications. (2025, November 8). Gunjal Industries. Retrieved from [Link]

  • Chen, B., & Wang, J. (1992). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 34(5), 951. Retrieved from [Link]

  • Thomson, C. G., et al. (2007). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. The Journal of Organic Chemistry, 72(15), 5567–5578. Retrieved from [Link]

  • Thomson, C. G., et al. (2007). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry, 72(15), 5567-5578. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Meldrum's acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Marković, V., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 281. Retrieved from [Link]

  • Thomson, C. G., et al. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 42(6), 761-773. Retrieved from [Link]

  • Marković, V., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 281. Retrieved from [Link]

  • Demkowicz, S., et al. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637. Retrieved from [Link]

  • Meldrum's acid - Grokipedia. (n.d.). Retrieved from [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. Retrieved from [Link]

  • Su, C., et al. (2003). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Journal of the Chinese Chemical Society, 50(6), 1245-1248. Retrieved from [Link]

  • Peyrot, C., et al. (2022). Knoevenagel condensation between Meldrum's acid and aldehyde in water. Frontiers in Chemistry, 10, 886367. Retrieved from [Link]

  • Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. (2003). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Naka, T., et al. (2018). Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. Monatshefte für Chemie - Chemical Monthly, 149(10), 1841-1849. Retrieved from [Link]

Sources

managing thermal stability of isopropylidene Meldrum's acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Thermal Stability in Synthesis and Application

Welcome to the technical support center for isopropylidene Meldrum's acid (MA) and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize these versatile synthons. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate and solve challenges related to the thermal stability of these compounds.

Meldrum's acid and its derivatives are renowned for their high acidity and reactivity, making them powerful tools in organic synthesis.[1][2][3] However, this reactivity is coupled with inherent thermal lability. Understanding and managing this characteristic is the key to successful and reproducible experimentation. This guide provides a structured approach to troubleshooting common issues and implementing best practices in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of Meldrum's acid derivatives.

Q1: Why are Meldrum's acid derivatives so sensitive to heat?

A1: The thermal instability is a direct consequence of the compound's structure: a six-membered 1,3-dioxane-4,6-dione ring.[2] Upon heating, these molecules undergo a characteristic thermal decomposition, often described as a retro-Diels-Alder reaction or pericyclic fragmentation. This process breaks the ring, eliminating acetone and carbon dioxide to generate a highly reactive ketene intermediate.[2][4][5][6] This decomposition is often irreversible and leads to undesired side products or complete degradation of your starting material. Temperatures above 200°C are known to initiate this process, though it can begin at lower temperatures depending on the specific derivative and reaction conditions.[2][6][7]

Q2: What are the first visual signs of thermal decomposition?

A2: The most common visual indicators are a change in color (e.g., yellowing or browning of the solid or reaction mixture) and gas evolution (CO₂). If you are running a reaction in solution, unexpected precipitation or the formation of insoluble, dark-colored tars can also signify decomposition.

Q3: How should I properly store my Meldrum's acid derivatives?

A3: Proper storage is the first line of defense against degradation. Based on safety data and supplier recommendations, all Meldrum's acid derivatives should be:

  • Stored in a cool environment: Refrigeration at 2-8°C is standard practice.[8][9][10]

  • Kept in a dry place: These compounds can be sensitive to moisture. Store in tightly sealed containers.[9][11]

  • Protected from light: While less critical than temperature, storing in amber vials or in the dark is good practice.

  • Stored under an inert atmosphere (e.g., nitrogen or argon): This is particularly important for long-term storage to prevent gradual degradation from atmospheric moisture and oxygen.[11]

Q4: Does the substituent at the C5 position affect thermal stability?

A4: Yes, significantly. The nature of the group at the C5 position (the active methylene site) influences the electronic properties and steric environment of the ring, which in turn affects the activation energy required for decomposition. While a comprehensive database is difficult to compile, empirical evidence suggests that bulky or electron-withdrawing groups can alter stability. Acyl Meldrum's acids, for instance, are known to be particularly prone to decomposition, sometimes even during flash column chromatography.[12]

Section 2: Troubleshooting Guide for Experimental Failures

When experiments go wrong, a systematic approach is needed to identify the cause. This guide helps diagnose common problems encountered when working with Meldrum's acid derivatives.

Problem 1: Low or No Yield of Desired Product
  • Probable Cause 1: Thermal Decomposition. Your reaction temperature may be too high, causing the starting material to decompose into a ketene before it can react as intended.

    • Causality: The rate of decomposition increases exponentially with temperature. Even if the desired reaction can occur at a high temperature, the decomposition pathway may be kinetically favored, consuming the starting material.

    • Solution:

      • Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. For many C-C bond-forming reactions, starting at 0°C or even -78°C is a standard precaution before slowly warming.[13]

      • Use Milder Catalysts/Reagents: Harsher conditions, such as the use of strongly basic or acidic catalysts, can increase the risk of side reactions, including the opening of the Meldrum's acid ring.[14] Opt for milder, more selective catalysts where possible.

      • Monitor Actively: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting material. If it disappears rapidly without a corresponding appearance of the product spot, decomposition is likely.

  • Probable Cause 2: Ring-Opening by Nucleophiles. Strong nucleophiles can attack the carbonyl carbons (C4/C6) of the Meldrum's acid ring, leading to its cleavage instead of the desired reaction at the C5 position.

    • Causality: The carbonyl groups are highly electrophilic. Strong nucleophiles, especially in basic conditions, may preferentially attack these sites.[3][14]

    • Solution:

      • Control Stoichiometry: Avoid using a large excess of the nucleophile.

      • Choose a Weaker Base: If a base is required to deprotonate the C5 position, use a non-nucleophilic base like DBU or a hindered amine like 2,6-lutidine, rather than hydroxides or alkoxides.

      • Modify the Nucleophile: If possible, use a less reactive form of the nucleophile or protect highly reactive functional groups.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing low-yield reactions.

G start Low / No Yield check_temp Was the reaction temperature > 80°C? start->check_temp check_reagents Were strong nucleophiles or bases used (e.g., RO⁻, OH⁻)? check_temp->check_reagents No sol_temp High probability of thermal decomposition. ACTION: 1. Repeat at lower temp. 2. Use milder catalyst. 3. Monitor via TLC. check_temp->sol_temp Yes check_purity Was the starting material pure? check_reagents->check_purity No sol_reagents High probability of nucleophilic ring-opening. ACTION: 1. Use non-nucleophilic base. 2. Control stoichiometry. 3. Consider protecting groups. check_reagents->sol_reagents Yes sol_purity Impure starting material can inhibit reaction. ACTION: 1. Recrystallize MA derivative. 2. Verify purity by NMR/MP. check_purity->sol_purity No sol_other Consider other factors: - Solvent effects - Atmospheric contamination - Catalyst poisoning check_purity->sol_other Yes

Caption: Troubleshooting workflow for low-yield reactions.
Section 3: Protocols for Assessing Thermal Stability

To proactively manage stability, it is essential to characterize your specific Meldrum's acid derivative. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.[15]

Data Summary: Typical Thermal Properties

The stability of a derivative is highly dependent on its specific structure. The table below provides a general guideline for the parent compound and highlights the influence of C5-substitution.

CompoundMelting Point (°C)Onset of Decomposition (TGA)Key Observation
Isopropylidene Meldrum's Acid92–96 °C (with decomp.)[10]~180 - 220 °C[2][7]Decomposes near its melting point.
5-Acyl DerivativesVariableCan be significantly lowerOften less stable; may decompose during purification.[12]
5-Alkylidene DerivativesVariableGenerally higher than parentThe C=C bond can increase stability relative to the parent acid.
5,5-Dialkyl DerivativesVariableGenerally higher than parentLacks the acidic proton, increasing stability.[16]
Protocol 1: Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which your compound begins to lose mass due to decomposition.

  • Sample Preparation:

    • Place 3-5 mg of the finely ground, dry Meldrum's acid derivative into a TGA pan (aluminum or platinum).

    • Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Setup (Example Parameters):

    • Purge Gas: Nitrogen (20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 400°C at a rate of 10°C/min.[15]

    • Data Collection: Record mass loss (%) as a function of temperature (°C).

  • Data Interpretation:

    • The "onset temperature" is the key parameter. This is the temperature at which significant mass loss begins. It provides a practical upper limit for your reaction temperature.

    • A sharp, single-step mass loss corresponding to the loss of acetone and CO₂ is indicative of the primary decomposition pathway.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol identifies the melting point and other thermal transitions, such as exothermic or endothermic decomposition events.

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum DSC pan.

    • Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup (Example Parameters):

    • Purge Gas: Nitrogen (20-50 mL/min).

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to 300°C at a rate of 10°C/min.[15]

    • Data Collection: Record heat flow (mW) as a function of temperature (°C).

  • Data Interpretation:

    • Look for a sharp endothermic peak, which corresponds to the melting point.

    • An endothermic or exothermic event immediately following the melt often signifies decomposition.[15] For Meldrum's acid itself, decomposition occurs very near the melting point.[9]

Experimental Workflow: Thermal Analysis
Caption: Workflow for assessing thermal stability using TGA/DSC.
References
  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study . MDPI. [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis . ResearchGate. [Link]

  • Meldrum's Acid in Organic Synthesis . (1992). Tetrahedron. [Link]

  • Meldrum's Acid MSDS . Alkali Metals Limited. [Link]

  • Highly stable Meldrum's acid derivatives for irreversible aqueous covalent modification of amines . National Institutes of Health (NIH). [Link]

  • Meldrum's acid . Wikipedia. [Link]

  • Best Meldrum Acid: Properties, Synthesis & Key Applications . Gunjal Industries. [Link]

  • Meldrum's acid . Grokipedia. [Link]

  • Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives . ResearchGate. [Link]

  • Cracking Meldrum's Acid: Lowering the Temperature . Open Research Repository. [Link]

  • Selected applications of Meldrum’s acid – a tutorial . Royal Society of Chemistry. [Link]

  • Meldrum's acid . Organic Syntheses. [Link]

  • Utilization of a Meldrum's acid towards functionalized fluoropolymers possessing dual reactivity for thermal crosslinking . Royal Society of Chemistry. [Link]

  • Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds . ResearchGate. [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis . ResearchGate. [Link]

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes . ResearchGate. [Link]

  • Solubility of 2,2-dimethyl-1,3-dioxane-4,6-dione . Solubility of Things. [Link]

  • Mechanism for synthesis of Meldrum's Acid . Chemistry Stack Exchange. [Link]

  • Meldrum's acid mediated ketene chemistry in the formation of ester bonds for the synthesis of vitrimers with high glass transition temperatures . Royal Society of Chemistry. [Link]

  • Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction . ACS Publications. [Link]

  • Meldrum's acid mediated ketene chemistry in formation of ester bonds for synthesis of vitrimers with high glass transition temperatures . ResearchGate. [Link]

  • Meldrum's acid . ResearchGate. [Link]

  • Selected applications of Meldrum's acid – A tutorial . ResearchGate. [Link]

  • Electronic supplementary information (ESI) for Meldrum's acid mediated ketene chemistry . Royal Society of Chemistry. [Link]

  • Reactive Nitrogenous Molecules from Meldrum's Acid Derivatives, Pyrrole-2,3-diones, and Isoxazolones . Sci-Hub. [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione, 98% . Fisher Scientific. [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione . PubChem. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic reactions with this versatile substrate.

Introduction: Understanding the Challenges

This compound, a derivative of Meldrum's acid, is a highly valuable reagent in organic synthesis, particularly in Knoevenagel condensations and other carbon-carbon bond-forming reactions.[1][2] The success of these reactions often hinges on the activity of the catalyst, which can be susceptible to poisoning from various sources. Catalyst deactivation leads to sluggish or incomplete reactions, low yields, and the formation of unwanted byproducts, ultimately impacting research timelines and development costs.

This guide provides a structured approach to identifying the root causes of catalyst poisoning and offers practical solutions for prevention and catalyst regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound?

A1: The most frequently employed catalysts are weak bases for Knoevenagel-type condensations and Lewis acids for other transformations. Common examples include:

  • Amine Catalysts: Piperidine, pyridine, and L-proline are widely used for their efficacy in promoting the reaction between the active methylene group of the dioxane-dione and carbonyl compounds.[1][3]

  • Lewis Acid Catalysts: Metal trifluoromethanesulfonates and other Lewis acids are utilized in reactions such as intramolecular Friedel-Crafts acylations of derivatives of the title compound.[4]

Q2: What are the typical symptoms of catalyst poisoning in my reaction?

A2: The primary indicators of catalyst poisoning include:

  • Decreased Reaction Rate: The most immediate symptom is a noticeable slowdown in the reaction progress compared to established benchmarks.

  • Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.[5]

  • Low Product Yield: A significant drop in the isolated yield of the desired product is a clear sign of a catalytic issue.[3]

  • Formation of Byproducts: An increase in the formation of unexpected side products can indicate that the catalyst is either inactive or promoting undesired reaction pathways.

Q3: Can the this compound starting material be a source of catalyst poisons?

A3: Yes. Although a stable compound, impurities or degradation products can act as catalyst poisons. Potential impurities in the starting material or its precursor, Meldrum's acid, can include malonic acid, acetone, and water.[6] The acidic nature of malonic acid can neutralize basic amine catalysts.

Q4: How do impurities in other reactants, like aldehydes, affect the catalyst?

A4: Aldehydes are prone to oxidation, forming carboxylic acids as impurities. These acidic impurities will react with and neutralize basic catalysts such as piperidine, rendering them inactive for the intended Knoevenagel condensation.

Troubleshooting Guide: A Systematic Approach to Catalyst Poisoning

When faced with a struggling reaction, a systematic approach is key to identifying and resolving the issue. This guide is divided into two common scenarios based on the type of catalyst being used.

Scenario 1: Amine-Catalyzed Reactions (e.g., Knoevenagel Condensation)

Amine catalysts, such as piperidine, are susceptible to poisoning by acidic species. The following workflow will help you troubleshoot potential issues.

Troubleshooting Workflow for Amine Catalyst Poisoning

start Low Yield or Stalled Reaction check_reactants 1. Assess Purity of Reactants start->check_reactants check_solvents 2. Evaluate Solvent Quality check_reactants->check_solvents check_conditions 3. Review Reaction Conditions check_solvents->check_conditions remediation 4. Implement Remediation Strategy check_conditions->remediation purify_aldehyde Purify Aldehyde (e.g., distillation, washing) remediation->purify_aldehyde Aldehyde purity suspect? purify_substrate Recrystallize Dioxane-Dione Substrate remediation->purify_substrate Substrate purity suspect? use_dry_solvent Use Anhydrous Solvent remediation->use_dry_solvent Solvent contains water? remove_water Employ Water Removal Technique (e.g., Dean-Stark) remediation->remove_water Water byproduct inhibiting reaction? optimize_catalyst Optimize Catalyst Loading or Type remediation->optimize_catalyst Conditions seem optimal? regenerate_catalyst Regenerate/Recycle Catalyst remediation->regenerate_catalyst Catalyst recovery desired? success Successful Reaction purify_aldehyde->success purify_substrate->success use_dry_solvent->success remove_water->success optimize_catalyst->success regenerate_catalyst->success

Caption: Troubleshooting workflow for amine catalyst poisoning.

Detailed Troubleshooting Steps:

  • Assess Purity of Reactants:

    • Aldehyde: Test the aldehyde for acidic impurities using a simple pH test of an aqueous extract. If acidic, wash the aldehyde with a mild aqueous base (e.g., sodium bicarbonate solution), followed by water, and then dry it thoroughly before use.

    • This compound: Check for the presence of acidic impurities like malonic acid via TLC or NMR.[6] If impurities are detected, recrystallization may be necessary.

  • Evaluate Solvent Quality:

    • Ensure the use of anhydrous solvents, as water can hydrolyze the substrate or interfere with the catalytic cycle.[5]

  • Review Reaction Conditions:

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the catalyst and shift the reaction equilibrium.[5][7] Consider using a Dean-Stark apparatus to azeotropically remove water, especially when using non-polar solvents like toluene.

    • Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a slow reaction, while too much can sometimes lead to side reactions.

  • Implement Remediation Strategy:

    • Purification: Based on your assessment, purify the necessary reactants and ensure solvents are dry.

    • Catalyst Regeneration: Piperidine can often be recovered from the reaction mixture. After the reaction, the catalyst can be separated from the product, washed, and potentially reused. For a more robust system, consider using a recyclable catalyst like 4,4'-trimethylenedipiperidine (TMDP), which can be recovered and reused with minimal loss of activity.

Scenario 2: Lewis Acid-Catalyzed Reactions

Lewis acid catalysts are sensitive to moisture and certain functional groups that can act as strong Lewis bases, leading to catalyst inhibition.

Troubleshooting Workflow for Lewis Acid Catalyst Poisoning

start Reaction Inefficiency check_moisture 1. Verify Anhydrous Conditions start->check_moisture check_substrate_impurities 2. Analyze Substrate for Lewis Basic Impurities check_moisture->check_substrate_impurities check_catalyst_quality 3. Assess Catalyst Activity check_substrate_impurities->check_catalyst_quality remediation 4. Corrective Actions check_catalyst_quality->remediation dry_reagents Thoroughly Dry All Reagents and Solvents remediation->dry_reagents Moisture suspected? purify_substrate Purify Substrate to Remove Coordinating Impurities remediation->purify_substrate Impurities present? use_fresh_catalyst Use a Fresh or Reactivated Batch of Catalyst remediation->use_fresh_catalyst Catalyst inactive? optimize_conditions Optimize Temperature and Reaction Time remediation->optimize_conditions All else fails? success Improved Reaction Outcome dry_reagents->success purify_substrate->success use_fresh_catalyst->success optimize_conditions->success

Caption: Troubleshooting workflow for Lewis acid catalyst poisoning.

Detailed Troubleshooting Steps:

  • Verify Anhydrous Conditions:

    • Lewis acids are extremely sensitive to water. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Analyze Substrate for Lewis Basic Impurities:

    • Impurities with Lewis basic functional groups (e.g., amines, phosphines) in the starting materials or solvent can coordinate strongly with the Lewis acid catalyst, rendering it inactive. Purification of the substrate and solvents is critical.

  • Assess Catalyst Activity:

    • If the Lewis acid has been stored for a long time or handled improperly, it may have lost activity. It is advisable to use a fresh batch or a recently opened container of the catalyst.

  • Corrective Actions:

    • Rigorous Drying: Implement stringent procedures for drying all components of the reaction.

    • Purification: Purify the substrate and solvents to remove any potential Lewis basic impurities.

    • Catalyst Reactivation: Some Lewis acids can be reactivated, although this is often more complex than for amine catalysts. Consult the literature for specific procedures for the Lewis acid in use. In many cases, using a fresh batch is the most reliable solution.

Data Summary: Common Catalysts and Potential Poisons

Catalyst TypeCommon ExamplesPotential PoisonsPreventative Measures
Amine Base Piperidine, Pyridine, L-prolineAcidic impurities (e.g., carboxylic acids in aldehydes, malonic acid in substrate), WaterPurify aldehydes and substrate, Use anhydrous solvents, Employ water removal techniques
Lewis Acid Metal Triflates (e.g., Sc(OTf)₃), TiCl₄, ZnCl₂Water, Lewis basic impurities (e.g., amines, phosphines)Rigorously dry all reagents and solvents, Purify starting materials, Use an inert atmosphere

Experimental Protocols

Protocol 1: Purification of Aldehyde Reactant
  • Dissolve the aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • For volatile aldehydes, distillation can be an effective final purification step.

Protocol 2: General Procedure for Water Removal using a Dean-Stark Apparatus
  • Set up the reaction in a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Use a solvent that forms an azeotrope with water (e.g., toluene or benzene).

  • Charge the flask with the this compound, aldehyde, solvent, and catalyst.

  • Heat the reaction mixture to reflux.

  • The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and collect at the bottom of the trap, while the solvent will return to the reaction flask.

  • Continue the reaction until no more water is collected in the trap.

Conclusion

Catalyst poisoning is a common yet surmountable challenge in reactions involving this compound. By understanding the nature of the catalyst and potential poisons, and by implementing a systematic troubleshooting approach, researchers can significantly improve reaction outcomes. The preventative measures and protocols outlined in this guide provide a solid foundation for achieving high yields and purity in your synthetic endeavors.

References

  • ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between Meldrum's acid and aldehyde in water. Retrieved from [Link]

  • Nova Science Publishers. (n.d.). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • Springer. (n.d.). Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized γ-Lactams by a Lewis Acid Catalyzed Ketene Formation/Cyclization/Claisen Rearrangement Sequence of 5,5-Disubstituted Meldrum's acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the possible impurities of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)?. Retrieved from [Link]

Sources

Technical Support Center: Work-Up Procedures for Reactions Involving Isopropylidene Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies involving isopropylidene Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and answer frequently asked questions regarding the work-up of reactions utilizing this versatile reagent.

Introduction: The Unique Chemistry of Isopropylidene Meldrum's Acid

Isopropylidene Meldrum's acid is a cyclic derivative of malonic acid and is prized in organic synthesis for the high acidity of its C-5 methylene protons (pKa ≈ 4.97) and its utility in forming a variety of carbon-carbon bonds.[1][2][3] Its rigid structure and susceptibility to nucleophilic attack at the carbonyl carbons make it a powerful tool for creating complex molecular architectures.[4] However, these same features can present challenges during reaction work-up and product purification. This guide provides practical solutions to overcome these common hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the work-up of reactions involving isopropylidene Meldrum's acid and its derivatives.

Issue 1: Low or No Product Yield After Work-Up

Question: My reaction appears to have gone to completion by TLC, but I'm experiencing significant product loss during the aqueous work-up. What could be the cause?

Answer: The most likely culprit is premature decarboxylation or hydrolysis of your Meldrum's acid adduct. The 1,3-dioxane-4,6-dione ring is sensitive to harsh conditions.

Possible Causes and Solutions:

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can promote the decomposition of Meldrum's acid derivatives.[5]

    • Solution: During aqueous extraction, aim for neutral or mildly acidic conditions (pH 4-7).[5] Use dilute acid (e.g., 2 N HCl) for quenching and washing, as demonstrated in some acylation protocols.[6] Avoid strong bases. If a basic wash is necessary, use a weak base like saturated sodium bicarbonate and perform the extraction quickly at low temperatures.

  • Elevated Temperatures: Heating Meldrum's acid adducts, especially in the presence of nucleophiles or protic solvents, can lead to thermal decomposition and the formation of ketene intermediates.[1][2]

    • Solution: Conduct all work-up procedures at room temperature or below. Use an ice bath when quenching the reaction and during extractions.

  • Product Solubility: Your product might have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of your organic product in the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.

Issue 2: Difficulty Isolating a Highly Soluble Product

Question: My Knoevenagel condensation product is very soluble in the reaction solvent, making isolation by filtration impossible. How can I effectively isolate my product?

Answer: This is a common issue, particularly with polar products or when using polar reaction solvents like ethanol.

Recommended Protocol:

  • Solvent Removal: Instead of attempting to precipitate the product directly from the reaction mixture, first remove the reaction solvent under reduced pressure using a rotary evaporator.[5][7]

  • Induce Precipitation: To the resulting residue, add a solvent in which your product is known to be poorly soluble. Dichloromethane (DCM) is often a good choice for this purpose.[5][7]

  • Filtration and Washing: The precipitated product can then be collected by filtration. Wash the solid with a small amount of the precipitation solvent (e.g., cold DCM) to remove any remaining soluble impurities.

Issue 3: Product Decomposition During Chromatographic Purification

Question: I suspect my product is decomposing on the silica gel column during purification. My collected fractions are showing byproducts, or the overall recovery is very low.

Answer: The acidic nature of standard silica gel can be sufficient to catalyze the degradation of sensitive Meldrum's acid derivatives.

Troubleshooting Strategies:

  • Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel by treating it with a base.

    • Procedure: Prepare a slurry of the silica gel in your desired eluent system containing a small amount of a volatile amine, such as triethylamine (~1-2%). This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase for your chromatography.

    • Options: Alumina (neutral or basic) or Florisil® can be effective alternatives to silica gel for sensitive compounds.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. "Flash" chromatography is generally preferred over gravity chromatography for this reason.

  • Avoid Chlorinated Solvents if Possible: Dichloromethane can become acidic over time. If you must use it, consider passing it through a plug of basic alumina immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the work-up of Meldrum's acid adducts to prevent decarboxylation?

A1: While the stability of Meldrum's acid adducts is highly dependent on the specific derivative, a general guideline is to maintain a neutral to mildly acidic pH range (pH 4-7) during aqueous extractions as a precautionary measure.[5] Some highly stable derivatives have been shown to tolerate a much broader pH range (pH 2-12).[5][8][9] It is always best to determine the stability of your specific compound empirically on a small scale first.

Q2: My reaction involves pyridine as a base. What is the best way to remove it during the work-up?

A2: Pyridine can be effectively removed by washing the organic layer with a dilute acidic solution.

Procedure:

  • Dilute your reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer several times with a dilute solution of hydrochloric acid (e.g., 1-2 N HCl) or a saturated aqueous solution of ammonium chloride.[10][11] The pyridine will be protonated to form pyridinium hydrochloride, which is soluble in the aqueous layer.

  • Follow with a wash with water and then brine to remove any remaining acid and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: I am performing a Knoevenagel condensation. What are some common byproducts, and how can I avoid them?

A3: A common side reaction in the Knoevenagel condensation between an aldehyde and Meldrum's acid is a subsequent Michael addition of a second molecule of Meldrum's acid to the initially formed alkylidene product.[12][13]

Avoidance Strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and Meldrum's acid.

  • Slow Addition: Add the aldehyde slowly to the reaction mixture containing Meldrum's acid and the catalyst. This helps to keep the concentration of the electrophilic alkylidene product low, minimizing the chance of a subsequent Michael addition.

  • Catalyst Choice: The choice of catalyst can influence the reaction outcome. Weak bases like piperidine or pyrrolidinium acetate are commonly used.[13][14][15]

Experimental Protocols and Workflows

Standard Aqueous Work-Up for an Acylation Reaction

This protocol is adapted from established procedures for the acylation of Meldrum's acid.[6]

  • Quench the Reaction: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Dilution: Dilute the mixture with dichloromethane.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 2 N hydrochloric acid. Repeat the wash two more times.

  • Neutralization and Final Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

Visualizing the General Work-Up Strategy

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-Up Phase cluster_purification Purification Phase Reaction Completed Reaction Mixture Quench Quench Reaction (e.g., add dilute acid) Reaction->Quench Cool to 0°C Dilute Dilute with Organic Solvent Quench->Dilute Wash Aqueous Wash (e.g., HCl, NaHCO₃, Brine) Dilute->Wash Separate Layers Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (Chromatography/Recrystallization) Crude->Purify Pure Pure Product Purify->Pure

Caption: A generalized workflow for the work-up and purification of products from reactions involving isopropylidene Meldrum's acid.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Product Yield Check_pH Was work-up pH harsh (acidic/basic)? Start->Check_pH Check_Temp Was work-up performed at RT or above? Check_pH->Check_Temp No Sol_pH Maintain pH 4-7 Use weak acids/bases Check_pH->Sol_pH Yes Check_Solubility Is product soluble in aqueous layer? Check_Temp->Check_Solubility No Sol_Temp Perform work-up at 0°C Check_Temp->Sol_Temp Yes Sol_Solubility Saturate with brine Multiple extractions Check_Solubility->Sol_Solubility Yes End Yield Improved Check_Solubility->End No Sol_pH->End Sol_Temp->End Sol_Solubility->End

Caption: A decision tree for troubleshooting low product yield during the work-up of Meldrum's acid derivatives.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Work-up pH 4 - 7 (mildly acidic to neutral)Prevents acid- or base-catalyzed decomposition and decarboxylation of the Meldrum's acid ring.[5]
Temperature 0 °C to Room TemperatureMinimizes thermal degradation.[1]
Aqueous Washes Dilute HCl or NH₄Cl (for bases), Saturated NaHCO₃ (for acids), BrineEfficiently removes impurities while minimizing product degradation.[6][10]
Purification Neutralized Silica Gel or AluminaAvoids acid-catalyzed decomposition of the product on the stationary phase.
Solvent Removal Rotary Evaporation at ≤ 40 °CGently removes solvent without causing thermal decomposition.

References

  • Controlling decarboxylation of Meldrum's acid adducts during workup. - Benchchem.
  • MELDRUM'S ACID IN ORGANIC SYNTHESIS.
  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central.
  • Uses and Synthesis of Meldrum's acid. ChemicalBook.
  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository.
  • (PDF) Meldrum's acid. ResearchGate.
  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI.
  • Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines. PubMed.
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Validation & Comparative

comparing reactivity of Meldrum's acid vs. 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Meldrum's Acid and its Isopropylidene Derivative

In the landscape of synthetic organic chemistry, 1,3-dicarbonyl compounds are indispensable building blocks. Among them, 2,2-dimethyl-1,3-dioxane-4,6-dione, widely known as Meldrum's acid, holds a preeminent position due to its exceptional reactivity and versatility.[1][2] Its derivatives, engineered to modulate its reactivity, offer an expanded toolkit for synthetic chemists. This guide provides an in-depth, objective comparison between Meldrum's acid and one of its common derivatives, 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, often referred to as isopropylidene Meldrum's acid.

This comparison is designed for researchers, scientists, and drug development professionals, aiming to elucidate the distinct synthetic roles of these two reagents. We will dissect their structural and electronic properties, compare their performance in key chemical transformations, and provide experimentally validated protocols to support the discussion.

Structural and Electronic Foundations of Reactivity

The divergent reactivity of Meldrum's acid and its isopropylidene derivative stems directly from a single structural modification at the C5 position. This seemingly minor change fundamentally alters the electronic landscape of the molecule, dictating its role as either a potent nucleophile or a versatile electrophile.

Meldrum's Acid: A Potent Carbon Nucleophile

Meldrum's acid is a cyclic diester, or more accurately, a cyclic acylal, of malonic acid.[3][4] Its structure is conformationally restricted into a boat-like shape.[5][6] This rigidity, combined with the powerful inductive effect of the two carbonyl groups, results in an unusually high acidity for the C5 methylene protons. With a pKa of approximately 4.97 in water, Meldrum's acid is orders of magnitude more acidic than its acyclic analogue, dimethyl malonate (pKa ≈ 13).[7][8][9]

This remarkable acidity is the cornerstone of its reactivity. Deprotonation, readily achieved even with mild bases, generates a highly stabilized enolate. This enolate is an excellent carbon nucleophile, making Meldrum's acid an ideal substrate for reactions requiring the formation of a new carbon-carbon bond at the α-position to two carbonyls.[10][11]

Isopropylidene Meldrum's Acid: An Electrophilic Michael Acceptor

This compound is the product of a Knoevenagel condensation between Meldrum's acid and acetone. The defining feature of this derivative is the exocyclic double bond at the C5 position.[12] This double bond is in conjugation with both carbonyl groups, creating a polarized π-system.

This conjugation renders the β-carbon of the isopropylidene group highly electron-deficient and thus, strongly electrophilic. The molecule no longer possesses acidic C5 protons; instead, its primary mode of reactivity is as a Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles.

Diagram 1: Structural Comparison and Reactive Sites

G cluster_0 Meldrum's Acid (Nucleophilic Precursor) cluster_1 Isopropylidene Meldrum's Acid (Electrophile) Meldrums_Acid Proton Highly Acidic Protons (pKa ≈ 4.97) Proton->Meldrums_Acid C5 Carbonyl Electrophilic Carbonyls Carbonyl->Meldrums_Acid C4/C6 Derivative Michael Electrophilic β-Carbon (Michael Acceptor) Michael->Derivative Carbonyl2 Electrophilic Carbonyls Carbonyl2->Derivative C4/C6

Caption: Key reactive sites of Meldrum's acid and its isopropylidene derivative.

Comparative Properties at a Glance
PropertyMeldrum's AcidThis compound
IUPAC Name 2,2-Dimethyl-1,3-dioxane-4,6-dioneThis compound
Formula C₆H₈O₄[7]C₉H₁₂O₄[12]
Molar Mass 144.13 g/mol [1]184.19 g/mol [12]
pKa (C5-H) ~4.97[7][8][9]N/A
Primary Role Nucleophile Precursor (Malonic Acid Synthon)Electrophile (Michael Acceptor)
Key Reactive Site Acidic C5 Methylene Group[10]Exocyclic C=C Double Bond[12]

A Dichotomy in Chemical Reactivity

The structural differences outlined above translate into two distinct and complementary sets of chemical transformations. Where Meldrum's acid excels in generating nucleophiles for condensation and substitution, its isopropylidene derivative serves as an electrophilic trap for a variety of nucleophilic partners.

Reactivity at the C5 Position: A Tale of Two Fates

Meldrum's Acid: The Knoevenagel Condensation Workhorse The high acidity of Meldrum's acid makes it a premier reactant for Knoevenagel condensations with aldehydes and ketones.[8][13] The reaction proceeds efficiently, often under mild conditions and without the need for strong bases, to form arylidene or alkylidene derivatives.[14][15] These products are themselves valuable intermediates, as the resulting electron-deficient alkene can participate in subsequent reactions.[15][16] Beyond condensations, the C5-anion readily participates in C-alkylation and C-acylation, providing access to a vast library of substituted 1,3-dicarbonyl compounds.[7][9]

Isopropylidene Meldrum's Acid: The Michael Addition Target In stark contrast, the C5-position of the isopropylidene derivative is an electrophilic center. It does not undergo deprotonation but instead invites nucleophilic attack via a 1,4-conjugate addition mechanism. A wide range of soft nucleophiles, such as amines, thiols, and enolates, can be added to the exocyclic double bond, forming a new C-C or C-heteroatom bond and a C5-substituted Meldrum's acid derivative. This pathway is a powerful tool for constructing complex molecular frameworks.

Diagram 2: Contrasting Reactivity Pathways at C5

G cluster_MA Meldrum's Acid MA Meldrum's Acid MA_Anion C5 Anion (Nucleophile) MA->MA_Anion Product_K Knoevenagel or Alkylation Product MA_Anion->Product_K IM Isopropylidene Meldrum's Acid (Electrophile) Product_M Michael Adduct IM->Product_M

Caption: Meldrum's acid acts as a nucleophile precursor, while its derivative acts as an electrophile.

Thermal Decomposition: Generating Ketenes

Both compounds can serve as precursors to highly reactive ketene intermediates upon thermal decomposition.[7][17] However, the nature of the ketene generated is different, leading to distinct synthetic applications.

  • Meldrum's Acid: Flash vacuum pyrolysis or heating in solution causes a retro-[4+2] cycloaddition, eliminating acetone and carbon dioxide to generate an unsubstituted acylketene (H₂C=C=O) or a substituted ketene if the C5 position is alkylated.[9] These ketenes are potent electrophiles used in cycloadditions and for the acylation of nucleophiles.[10]

  • Isopropylidene Meldrum's Acid: Thermal decomposition of this derivative is expected to proceed similarly, eliminating acetone and CO₂. The resulting product would be an alkylideneketene, specifically dimethylvinylideneketene ((CH₃)₂C=C=C=O). These cumulenes have a different reactivity profile compared to simple ketenes and can be used in specialized cycloaddition reactions.

Experimental Protocols and Data

To provide a practical context for the discussed reactivity, this section presents standardized, step-by-step protocols for hallmark reactions of each compound.

Protocol 1: Knoevenagel Condensation of Meldrum's Acid with Benzaldehyde

This protocol demonstrates the use of Meldrum's acid as a nucleophile precursor to synthesize 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve Meldrum's acid (1.44 g, 10.0 mmol) in 20 mL of methanol at room temperature.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol).

  • Initiation: The reaction can be run without a catalyst or with a catalytic amount of a mild base like piperidine or triethylamine (e.g., 0.1 mL) to accelerate the reaction. For this example, we proceed without a catalyst.[14]

  • Reaction: Stir the mixture at room temperature. A precipitate typically begins to form within 30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

  • Work-up and Isolation: After 2 hours (or upon completion as indicated by TLC), cool the mixture in an ice bath for 15 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold methanol (2 x 10 mL) and dry under vacuum. The product is typically obtained in high purity.

Expected Results:

ProductYieldAppearanceM.P. (°C)
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione>90%White to pale yellow solid~81-83

Yields are representative and may vary based on specific conditions and scale.[14]

Protocol 2: Michael Addition of Piperidine to Isopropylidene Meldrum's Acid

This protocol illustrates the electrophilic nature of the isopropylidene derivative, using it as a Michael acceptor for a secondary amine.

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.84 g, 10.0 mmol) in 25 mL of dichloromethane (DCM) at room temperature.

  • Nucleophile Addition: To the stirred solution, add piperidine (0.85 g, 0.99 mL, 10.0 mmol) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid. Monitor its progress by TLC (3:1 hexane:ethyl acetate).

  • Work-up and Isolation: After 1 hour (or upon completion), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield the pure Michael adduct.

Expected Results:

ProductYieldAppearance
2,2-Dimethyl-5-(1-(piperidin-1-yl)propan-2-yl)-1,3-dioxane-4,6-dione>85%White solid

Yields are representative and based on analogous Michael additions.

Conclusion and Synthetic Outlook

While Meldrum's acid and this compound share the same core structure, their reactivities are fundamentally opposed, making them complementary rather than competitive reagents.

  • Choose Meldrum's Acid when your synthesis requires a highly reactive, acidic methylene compound. It is the superior choice for Knoevenagel condensations, C-alkylations, and as a precursor for β-keto esters and other malonic acid derivatives.[17][18] Its role is that of a nucleophilic building block .

  • Choose this compound when your strategy involves conjugate addition. It excels as a Michael acceptor for introducing a wide variety of functional groups via C-C or C-heteroatom bond formation. Its role is that of an electrophilic scaffold .

A thorough understanding of this reactivity dichotomy allows synthetic chemists to strategically select the appropriate reagent, enabling efficient and elegant construction of complex molecular architectures in pharmaceutical and materials science research.

References

  • Wikipedia. Meldrum's acid. [Link]

  • Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. [Link]

  • chemeurope.com. Meldrum's acid. [Link]

  • Lipson, V. V., & Gorobets, N. Y. (2009). Meldrum's acid and related compounds in the synthesis of natural products and analogs. Chemistry of Natural Compounds, 45(1), 1-20. [Link]

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  • National Institutes of Health. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. [Link]

  • Papp, C., & Fessner, W. D. (2020). Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry, 18(3), 394-406. [Link]

  • Janikowska, K., Rachoń, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637. [Link]

  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84. [Link]

  • Fathy, N. M., & Chen, B. C. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. Heterocycles, 32(3), 533-569. [Link]

  • ResearchGate. Acyl Meldrum's acid derivatives: Application in organic synthesis. [Link]

  • ACS Publications. C,O-Dialkylation of Meldrum's Acid: Synthesis and Reactivity of 1,3,7,7-Tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one. [Link]

  • Open Research Repository. Cracking Meldrum's Acid: Lowering the Temperature. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. [Link]

  • Grokipedia. Meldrum's acid. [Link]

  • ResearchGate. Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. [Link]

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  • ChemBeats. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis. [Link]

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A Comparative Guide to Alternatives for Isopropylidene Meldrum's Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Isopropylidene Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cornerstone reagent in organic synthesis, is prized for its high acidity and versatile reactivity. Its unique cyclic structure facilitates a wide range of transformations, including Knoevenagel condensations, Michael additions, and syntheses of β-keto esters and heterocycles. However, practical considerations such as stability, cost, and specific reaction outcomes have spurred the exploration of alternative reagents. This guide provides an in-depth technical comparison of isopropylidene Meldrum's acid with its principal alternatives, offering experimental data and protocols to inform reagent selection in research and development.

At a Glance: Key Alternatives and Their Applications

Reagent/Reagent ClassKey ApplicationsPrimary AdvantagesPrimary Disadvantages
Isopropylidene Meldrum's Acid Knoevenagel Condensation, β-Keto Ester Synthesis, Michael Addition, Multicomponent ReactionsHigh reactivity, mild reaction conditions, crystalline derivativesThermal instability, potential for side reactions (e.g., dialkylation)
Acyclic Malonic Esters (e.g., Diethyl Malonate) Knoevenagel Condensation, Malonic Ester SynthesisStability, lower cost, less prone to dialkylationLower reactivity requiring harsher conditions, potential for transesterification
Malonic Acid Half-Thioesters (MAHTs) Decarboxylative Condensations (Aldol, Mannich), β-Keto Thioester SynthesisHigh reactivity of thioester enolates, biomimetic applicationsPreparation of starting material required
Malonic Acid Half-Oxyesters (MAHOs) Decarboxylative Condensations, β-Keto Ester SynthesisMilder alternative to malonic esters, facile decarboxylationLess reactive than MAHTs
N,N'-Dimethylbarbituric Acid Knoevenagel Condensation, Multicomponent ReactionsHigh reactivity, crystalline productsLess versatile than Meldrum's acid

I. Knoevenagel Condensation: A Tale of Reactivity

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, serves as an excellent platform for comparing Meldrum's acid with its alternatives.

Isopropylidene Meldrum's Acid: The High-Reactivity Benchmark

Due to the high acidity of its C5 methylene protons (pKa ≈ 4.97), Meldrum's acid readily undergoes Knoevenagel condensation, often without the need for a strong base catalyst.[1] This high reactivity allows for mild reaction conditions and short reaction times.

Acyclic Malonic Esters: The Stable Workhorse

Acyclic malonic esters, such as diethyl malonate, are common alternatives to Meldrum's acid in Knoevenagel condensations. While more stable and cost-effective, they are less acidic and typically require a base catalyst (e.g., piperidine, pyridine) and harsher reaction conditions, such as elevated temperatures and longer reaction times.[2]

N,N'-Dimethylbarbituric Acid: A Reactive Heterocyclic Alternative

N,N'-Dimethylbarbituric acid, another cyclic active methylene compound, exhibits reactivity in Knoevenagel condensations that can be comparable to Meldrum's acid, providing crystalline products that can be advantageous for purification.

Comparative Performance in Knoevenagel Condensation

ReagentAldehydeCatalystSolventConditionsYield (%)
Meldrum's Acid BenzaldehydeNoneMethanolRoom Temp, 30 min70[1]
Meldrum's Acid 4-NitrobenzaldehydeNoneMethanolRoom Temp, 30 min94[1]
Diethyl Malonate SalicylaldehydeL-Proline (10 mol%)Ethanol80°C, 18 h94[1]
Dimethyl Malonate SalicylaldehydeL-Proline (10 mol%)Ethanol80°C, 18 h92[1]
Dibenzyl Malonate SalicylaldehydeL-Proline (10 mol%)Ethanol80°C, 24 h75[1]

Note: The data presented is sourced from different studies and is for illustrative comparison. Direct head-to-head comparative studies under identical conditions are limited.

Experimental Protocol: Knoevenagel Condensation with Meldrum's Acid

This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with Meldrum's acid.

  • Materials:

    • Meldrum's acid (1.0 equivalent)

    • Aromatic aldehyde (1.0 equivalent)

    • Methanol

  • Procedure:

    • Dissolve Meldrum's acid and the aromatic aldehyde in methanol in a round-bottom flask.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to a few hours.

    • Upon completion, the product often precipitates from the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

II. Synthesis of β-Keto Esters: Navigating Acylation and Decarboxylation

The synthesis of β-keto esters is a critical transformation in organic chemistry, and Meldrum's acid provides a highly efficient route to these valuable intermediates.

Isopropylidene Meldrum's Acid: A Two-Step Approach

The synthesis of β-keto esters using Meldrum's acid typically involves a two-step process: acylation of the C5 position followed by alcoholysis. The resulting 5-acyl Meldrum's acid derivatives are often stable, crystalline solids that can be readily purified before being converted to the desired β-keto ester by refluxing in an alcohol.[3] This method offers a high degree of control and versatility.

Malonic Acid Half-Oxyesters (MAHOs): A Decarboxylative Alternative

Malonic acid half-oxyters (MAHOs) serve as effective precursors to ester enolates via decarboxylation under relatively mild conditions, offering an alternative route to β-keto esters. This approach avoids the use of strong bases often required for the direct acylation of malonic esters.

Conceptual Workflow for β-Keto Ester Synthesis

cluster_0 Meldrum's Acid Route cluster_1 MAHO Route Meldrum's Acid Meldrum's Acid 5-Acyl Meldrum's Acid 5-Acyl Meldrum's Acid Meldrum's Acid->5-Acyl Meldrum's Acid Acylation β-Keto Ester β-Keto Ester 5-Acyl Meldrum's Acid->β-Keto Ester Alcoholysis MAHO MAHO Enolate Enolate MAHO->Enolate Decarboxylation Enolate->β-Keto Ester Acylation

Caption: Comparative workflows for β-keto ester synthesis.

Experimental Protocol: Synthesis of a β-Keto Ester via Meldrum's Acid

This protocol outlines the synthesis of a β-keto ester from a carboxylic acid and Meldrum's acid using a coupling agent.

  • Materials:

    • Carboxylic acid (1.0 equivalent)

    • Meldrum's acid (1.0 equivalent)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

    • Dichloromethane (anhydrous)

    • Alcohol (e.g., methanol, ethanol)

  • Procedure:

    • Acylation: Dissolve the carboxylic acid and Meldrum's acid in anhydrous dichloromethane. Add DMAP, and then add a solution of DCC in dichloromethane dropwise at 0°C. Stir the reaction mixture at room temperature overnight. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

    • Alcoholysis: Dissolve the crude 5-acyl Meldrum's acid derivative in the desired alcohol and reflux until the reaction is complete (monitored by TLC). Remove the alcohol under reduced pressure and purify the resulting β-keto ester by column chromatography.

III. Decarboxylative Condensations: The Rise of Malonic Acid Half-Esters

Decarboxylative aldol and Mannich reactions have emerged as powerful methods for carbon-carbon and carbon-nitrogen bond formation, respectively. In this arena, malonic acid half-thioesters (MAHTs) and half-oxyesters (MAHOs) have proven to be particularly effective, often outperforming traditional approaches that might start with Meldrum's acid derivatives.

Malonic Acid Half-Thioesters (MAHTs): Biomimetic Reactivity

Inspired by polyketide biosynthesis, MAHTs are excellent precursors for thioester enolates upon decarboxylation. These enolates exhibit high nucleophilicity and have been successfully employed in a variety of catalytic, asymmetric aldol and Mannich reactions. The thioester functionality in the product offers a versatile handle for further synthetic manipulations.

Malonic Acid Half-Oxyesters (MAHOs): A Milder Approach

MAHOs undergo similar decarboxylative transformations to MAHTs, providing access to ester enolates under mild conditions. While generally less reactive than their thioester counterparts due to differences in enolization, they offer a valuable alternative, particularly when the final product is desired as an ester.[4]

Conceptual Scheme of Decarboxylative Aldol Reaction

MAHT/MAHO MAHT/MAHO Enolate Enolate MAHT/MAHO->Enolate Base, -CO2 β-Hydroxy Thioester/Ester β-Hydroxy Thioester/Ester Enolate->β-Hydroxy Thioester/Ester + Aldehyde

Caption: General workflow for a decarboxylative aldol reaction.

IV. Practical Considerations: A Scientist's Perspective

FeatureIsopropylidene Meldrum's AcidAcyclic Malonic EstersMAHTs / MAHOsN,N'-Dimethylbarbituric Acid
Reactivity Very HighModerateHigh (MAHTs) > Moderate (MAHOs)High
Reaction Conditions MildOften HarshMildMild
Stability Thermally sensitiveStableModerately stableStable
Cost ModerateLowHigher (require synthesis)Moderate
Handling Crystalline solidLiquidOften synthesized in situ or as oils/solidsCrystalline solid
Byproducts Acetone, CO2 (on thermolysis)Water, alcoholCO2Water

V. Conclusion: Selecting the Right Tool for the Job

Isopropylidene Meldrum's acid remains a powerful and highly reactive tool in the organic chemist's arsenal. Its ability to undergo a wide array of transformations under mild conditions makes it an attractive choice for many applications. However, a nuanced understanding of its alternatives is crucial for optimizing synthetic routes.

  • For routine Knoevenagel condensations where cost and stability are paramount, acyclic malonic esters like diethyl malonate are often the preferred choice.

  • In the realm of decarboxylative C-C and C-N bond-forming reactions, particularly in asymmetric catalysis, malonic acid half-thioesters and half-oxyesters have carved out a significant niche, offering a biomimetic and highly efficient approach.

  • For specific applications requiring a highly reactive cyclic active methylene compound, N,N'-dimethylbarbituric acid can serve as a viable alternative to Meldrum's acid.

Ultimately, the selection of the most appropriate reagent will depend on a careful consideration of the specific synthetic transformation, desired product, and practical constraints of the project. This guide provides a framework for making that informed decision, empowering researchers to choose the most effective and efficient path to their target molecules.

References

  • Organic Syntheses, Coll. Vol. 3, p.377 (1955); Vol. 28, p.34 (1948).
  • McNab, H. Meldrum's Acid. Chemical Society Reviews, 1978 , 7(3), 345-358. [Link]

  • Bew, S. P., et al. Gaining Insight Into Reactivity Differences Between Malonic Acid Half Thioester (MAHT) and Malonic Acid Half Oxyesters (MAHO). [Publication Source], [Year] , [Volume], [Pages]. [Link]

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The Gold Standard and Its Challengers: A Comparative Guide to the Structural Validation of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. For complex heterocyclic compounds such as 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, precise structural validation is not merely a confirmatory step but a cornerstone of its synthetic utility and potential biological activity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structural elucidation, with its powerful spectroscopic alternatives: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While X-ray crystallography offers unparalleled atomic resolution, its application is contingent on the formation of a high-quality single crystal. Consequently, NMR and MS serve as indispensable and often complementary techniques, providing crucial structural information, particularly when crystallization is challenging or when insights into the molecule's solution-state behavior are required. This guide will delve into the causality behind the experimental choices for each technique, present detailed, field-proven protocols, and offer a quantitative comparison of their performance.

At a Glance: A Comparative Overview of Structural Elucidation Techniques

The choice of analytical technique for the structural validation of a molecule like this compound is dictated by the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key attributes of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules
Sample Type Single, well-ordered crystal (typically >0.1 mm)Soluble compound in a deuterated solvent (1-25 mg for ¹H, 50-100 mg for ¹³C)Ionizable compound (microgram to nanogram quantities)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity of atoms, relative stereochemistry, solution-state conformation, and molecular dynamicsMolecular weight, elemental composition, and fragmentation patterns for substructural information
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity information through fragmentation)
Analysis Time Hours to days (including crystal growth and data collection)Minutes to hours per experimentMinutes per sample
Key Advantage Unambiguous determination of the complete 3D structure in the solid stateProvides detailed structural and dynamic information in solution, non-destructiveHigh sensitivity and ability to determine elemental composition with high mass accuracy
Key Limitation Requires a high-quality single crystal, which can be difficult to obtainLower resolution than X-ray crystallography, can be challenging for very complex molecules or those with poor solubilityDoes not directly provide 3D structural information

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule. The technique relies on the diffraction of a focused X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can illustrate the power of this technique with the closely related derivative, (E)-2,2-Dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dione[1]. The structural determination of this analog provides a clear blueprint for the validation of the target molecule.

Experimental Protocol: A Self-Validating Workflow for X-ray Crystallography

The process of single-crystal X-ray diffraction is a meticulous one, with each step designed to ensure the integrity and accuracy of the final structure.

1. Crystal Growth (The Crucial First Step):

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. Slow crystal growth is essential to minimize defects and ensure a well-ordered lattice.

  • Protocol:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small open vial inside a larger sealed container with a more volatile anti-solvent.

    • Allow the crystals to grow slowly over several days to weeks.

    • Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible imperfections under a microscope.

2. Data Collection:

  • Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.

  • Protocol:

    • Mount the selected crystal on a goniometer head.

    • Place the goniometer on the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

    • Cool the crystal in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in small increments. Data collection can take several hours.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group, and then to solve the phase problem and refine the atomic positions.

  • Protocol:

    • Index the diffraction spots to determine the unit cell dimensions and crystal system.

    • Integrate the intensities of the diffraction spots.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data, adjusting atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for small molecules.

Visualizing the Workflow: X-ray Crystallography

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Slow Evaporation / Vapor Diffusion Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Goniometer Indexing Indexing & Integration Diffraction->Indexing Solution Structure Solution (Direct Methods) Indexing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (R-factor) Refinement->Validation NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Structural Information H1_NMR ¹H NMR Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Types (CH, CH₂, CH₃, C) C13_NMR->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Connectivity Direct ¹H-¹³C Connectivity HSQC->C_H_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Final_Structure Final Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Sources

A Comparative Guide to Catalysts for Knoevenagel Condensation with Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its role in creating α,β-unsaturated compounds that are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][2] When paired with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives, the reaction's utility is magnified. The high acidity of Meldrum's acid (pKa ≈ 4.9) facilitates its deprotonation and subsequent nucleophilic attack on carbonyl compounds, often leading to high yields of desired products.[3][4]

This guide offers a comparative analysis of various catalytic systems for the Knoevenagel condensation of aldehydes with Meldrum's acid derivatives. It moves beyond a simple cataloging of catalysts to provide a deeper understanding of their mechanisms, performance, and practical applicability, empowering researchers to make informed decisions in their synthetic endeavors.

The Mechanism: A General Overview

The Knoevenagel condensation proceeds via a three-step mechanism:

  • Deprotonation: A basic catalyst abstracts a proton from the active methylene group of Meldrum's acid, forming a highly stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product.

The choice of catalyst is crucial as it influences the rate of enolate formation and the overall reaction efficiency.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product MA Meldrum's Acid Enolate Enolate MA->Enolate + Catalyst (Base) Aldehyde Aldehyde Catalyst Base Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Aldehyde Product α,β-Unsaturated Product Tetrahedral_Intermediate->Product - H₂O Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Aldehyde, Meldrum's Acid, and L-Tyrosine in a Mortar Grind Grind the Mixture with a Pestle at Room Temperature Reactants->Grind Monitor Monitor Reaction by TLC Grind->Monitor Add_Solvent Add Ethyl Acetate and Stir Monitor->Add_Solvent Filter Filter to Remove Catalyst Add_Solvent->Filter Wash Wash with Water and Brine Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize

References

advantages of using 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione over other active methylene compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are cornerstone reagents for this purpose, serving as versatile nucleophiles in a myriad of transformations. While classic examples like dialkyl malonates and β-keto esters have long been staples in the chemist's toolkit, 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, known colloquially as Meldrum's acid, often emerges as a superior alternative.[1][2] This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the distinct advantages of Meldrum's acid and to inform the strategic selection of reagents in research and development.

A Tale of Two Acidities: The Physicochemical Divide

The most profound difference between Meldrum's acid and its acyclic counterparts lies in its remarkably high acidity.[3] This fundamental property is the wellspring of its enhanced reactivity and dictates the often milder conditions under which it can be employed.

Meldrum's acid exhibits a pKa of approximately 4.97 in water, a value comparable to that of carboxylic acids.[3][4][5] In stark contrast, diethyl malonate, a common benchmark, has a pKa of around 13.[6] This dramatic eight-order-of-magnitude difference in acidity is not accidental but a direct consequence of the molecule's unique, rigid cyclic structure.[5][6] The enforced boat conformation of the 1,3-dioxane-4,6-dione ring locks the ester groups in a 'syn' orientation.[4][7] This conformation leads to significant dipole-dipole repulsion and unfavorable orbital overlap, which destabilizes the C-H bond at the 5-position, thereby facilitating proton abstraction.[4][8] The resulting enolate is exceptionally stable due to extensive resonance delocalization across the dicarbonyl system.

Comparative Physicochemical Properties
PropertyMeldrum's AcidDiethyl MalonateEthyl Acetoacetate
IUPAC Name 2,2-Dimethyl-1,3-dioxane-4,6-dioneDiethyl propanedioateEthyl 3-oxobutanoate
Molar Mass 144.13 g/mol [1]160.17 g/mol 130.14 g/mol
Appearance White crystalline powder[1]Colorless liquidColorless liquid
Melting Point 94–95 °C (decomposes)[5][9]-50 °C-43 °C
pKa (in H₂O) ~4.97[5][9]~13[6]~11

Superior Performance in Key Synthetic Transformations

The enhanced acidity of Meldrum's acid translates directly to superior performance in a range of critical C-C bond-forming reactions, allowing for milder conditions, faster reaction times, and often higher yields.

Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is a hallmark application for these reagents.[10] With Meldrum's acid, these condensations often proceed under exceptionally mild conditions, frequently at room temperature and without the need for a strong base as a catalyst.[9][11][12] In many cases, a weak amine base like piperidine or even no catalyst at all is sufficient, particularly when using ionic liquids as the solvent.[13][14] This is a significant advantage over malonic esters, which typically require stronger bases (e.g., alkoxides) and heating to achieve comparable results. The resulting 5-arylidene Meldrum's acid derivatives are valuable intermediates for the synthesis of pharmaceuticals and other biologically active compounds.[11][15]

workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Isolation MA Meldrum's Acid Mix Mix in Solvent (e.g., Methanol) MA->Mix Ald Aldehyde/Ketone Ald->Mix Stir Stir at Room Temp. (Optional: mild catalyst) Mix->Stir ~30 min Evap Remove Solvent Stir->Evap Precip Precipitate/Recrystallize Evap->Precip Filter Filter & Dry Precip->Filter Product 5-Alkylidene Meldrum's Acid (High Yield) Filter->Product

Experimental Protocol: Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol demonstrates a typical catalyst-free Knoevenagel condensation.[11]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.39 mmol, 1.0 eq)

  • Benzaldehyde (1.39 mmol, 1.0 eq)

  • Methanol (2 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a solution of Meldrum's acid (0.2 g, 1.39 mmol) in methanol (2 mL), add benzaldehyde (0.148 g, 1.39 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, which is often obtained in high purity and yield (>70%) without the need for further purification.[11]

Michael Addition

Meldrum's acid and its derivatives are excellent participants in Michael additions, acting as both donors and acceptors.[16] The enolate of Meldrum's acid, easily generated with a mild base, serves as a soft nucleophile (Michael donor) that readily adds to α,β-unsaturated carbonyl compounds.[17] Conversely, the 5-alkylidene derivatives formed from Knoevenagel condensations are potent Michael acceptors due to the powerful electron-withdrawing nature of the Meldrum's acid moiety.[18][19] This dual reactivity allows for the construction of complex molecular architectures through sequential reaction pathways.[20]

Alkylation and Acylation

The high acidity of the C-5 proton allows for easy deprotonation with mild bases, facilitating straightforward alkylation and acylation reactions.[5][21] These reactions provide a scaffold for synthesizing a wide variety of structures with diverse functional groups.[6] The resulting acyl Meldrum's acid derivatives are particularly valuable as they are stable, crystalline solids that serve as effective acylating agents.[7][22]

A Unique Advantage: Thermal Generation of Ketenes

Perhaps the most unique and powerful advantage of Meldrum's acid derivatives is their thermal lability.[23] Upon heating, acyl Meldrum's acids undergo a retro-Diels-Alder-type reaction, eliminating acetone and carbon dioxide to generate highly reactive ketene intermediates.[6][24][25] This transformation provides a clean and efficient route to ketenes that are otherwise difficult to access. These transient ketenes can be trapped in situ with a variety of nucleophiles (alcohols, amines) to form esters and amides, or used in [2+2] cycloaddition reactions to construct four-membered rings.[19][23] This reactivity is a cornerstone of the malonic ester synthesis, but Meldrum's acid provides a much milder and more versatile entry point into this chemistry.

G AcylMA Acyl Meldrum's Acid Ketene Ketene Intermediate AcylMA->Ketene Δ (Heat) Products + Acetone+ CO₂ Ketene->Products FinalProduct Ester or Amide Ketene->FinalProduct Nucleophile Nucleophile (e.g., R'OH, R'₂NH) Nucleophile->FinalProduct

Experimental Protocol: Acylation of Meldrum's Acid and Conversion to a β-Keto Ester

This two-step procedure, adapted from Organic Syntheses, illustrates the acylation of Meldrum's acid and its subsequent conversion to a methyl ester via alcoholysis, a process that proceeds through a ketene intermediate.[22]

Part A: Synthesis of 5-(Phenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • In a 300-mL round-bottomed flask, dissolve recrystallized Meldrum's acid (23.75 g, 0.165 mol) in anhydrous dichloromethane (65 mL).

  • Cool the flask in an ice bath and add anhydrous pyridine (32.5 mL, 0.40 mol) with stirring under an argon atmosphere over 10 minutes.

  • To the resulting clear solution, add a solution of freshly distilled phenylacetyl chloride (25.0 g, 0.16 mol) in anhydrous dichloromethane (50 mL) over a 2-hour period.

  • After the addition is complete, stir the mixture for 1 hour at 0°C, then for an additional 1 hour at room temperature.

  • Dilute the reaction mixture with dichloromethane (35 mL) and pour it into 2N hydrochloric acid (100 mL) containing crushed ice.

  • Separate the organic phase, and extract the aqueous layer twice with 25-mL portions of dichloromethane. The combined organic extracts contain the crude acyl Meldrum's acid.

Part B: Synthesis of Methyl Phenylacetylacetate

  • Take the crude acyl Meldrum's acid solid from Part A, without further purification, and place it in a flask with anhydrous methanol (250 mL).

  • Reflux the mixture for 2.5 hours. During this process, the acyl Meldrum's acid decomposes to a ketene, which is then trapped by methanol.

  • Remove the solvent with a rotary evaporator.

  • Distill the residual oil under reduced pressure to give methyl phenylacetylacetate as a colorless liquid (yields are typically >80%).[22]

Conclusion

This compound (Meldrum's acid) presents a compelling set of advantages over traditional active methylene compounds. Its exceptionally high acidity facilitates a wide range of reactions—including Knoevenagel condensations, Michael additions, and alkylations—under significantly milder conditions, often leading to cleaner reactions and higher yields.[1][26] Furthermore, its unique ability to serve as a stable precursor to highly reactive ketenes upon thermal decomposition opens up synthetic pathways that are less accessible with acyclic analogues.[6][24] For researchers, scientists, and drug development professionals, understanding and leveraging the superior reactivity of Meldrum's acid can lead to more efficient, elegant, and effective synthetic strategies.

References

  • Nikoofar, K., & Shahedi, Y. (2017). Meldrum's Acid in Organic Synthesis, an Outlook to Reaction Media. Current Organic Chemistry, 21(12), 1098-1130.
  • BenchChem. (2025). Meldrum's Acid vs. Malonic Esters: A Comparative Guide for Organic Synthesis. BenchChem.
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  • Wikipedia contributors. (n.d.). Meldrum's acid. Wikipedia.
  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.).
  • Chen, B. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529.
  • Rachoń, J., et al. (2016). Acyl Meldrum's acid derivatives: Application in organic synthesis.
  • Dumas, A. M., & Fillion, E. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(3), 440-454.
  • Semantic Scholar. (n.d.). Meldrum's acid in organic synthesis. Semantic Scholar.
  • Ivanov, A. S., & Gevorgyan, V. (2012). Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry, 10(22), 4327-4337.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • GalChimia. (2010, March 1). Review of the month: Meldrum's acid. GalChimia.
  • Google Patents. (n.d.). Process for the preparation of carboxylic acids and derivatives of them.
  • ResearchGate. (2025). Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity‐Oriented Synthesis.
  • BenchChem. (2025). Controlling decarboxylation of Meldrum's acid adducts during workup. BenchChem.
  • IC-Unicamp. (n.d.). Meldrum's Acid. IC-Unicamp.
  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021).
  • Grokipedia. (n.d.). Meldrum's acid. Grokipedia.
  • Polymer Chemistry. (n.d.). The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry (RSC Publishing).
  • ResearchGate. (n.d.). Michael addition reaction of Meldrum's acid (MA): an effective route for preparation of reactive precursors for MA-based thermosetting resins.
  • NIH. (n.d.). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents.
  • BenchChem. (2025). A Comparative Analysis of Meldrum's Acid and Dimedone: Acidity and Reactivity in Organic Synthesis. BenchChem.
  • PubMed Central. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central.
  • Wikipedia contributors. (n.d.).
  • Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Rel
  • No Added Chemicals. (2011). Meldrum's acid. No Added Chemicals.
  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021).
  • BenchChem. (n.d.). Dimedone vs. Meldrum's Acid: A Comparative Guide for Organic Synthesis. BenchChem.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Su, C., Chen, Z. C., & Zheng, Q. G. (2003). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids.
  • ChemicalBook. (2022). Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione. ChemicalBook.
  • Darvatkar, N. B., Deorukhkar, A. R., Bhilare, S. V., & Salunkhe, M. M. (2006). Ionic Liquid–Mediated Knoevenagel Condensation of Meldrum's Acid and Aldehydes.
  • ResearchGate. (n.d.). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes.
  • Rigo, B., Fasseur, D., Cauliez, P., & Couturier, D. (1989). REACTION OF TRIMETHYLSILYL DERIVATIVES WITH MELDRUM'S ACID : PI NEW AND EASY MONOFUNCTIONALIZATION OF MALON'IC ACID. Tetrahedron Letters, 30(23), 3073-3076.
  • Nakamura, S., Hirao, H., & Ohwada, T. (2004). Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital. The Journal of Organic Chemistry, 69(13), 4309-4316.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione 98%. Sigma-Aldrich.
  • Wikipedia contributors. (n.d.). Michael addition reaction. Wikipedia.
  • OUCI. (n.d.). The Michael addition reaction of Meldrum's acid (MA)
  • ResearchGate. (2025).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise characterization of molecular isomers is paramount. Subtle differences in spatial arrangement can lead to profound changes in biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of the geometric isomers of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid.[1][2] We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to unambiguously differentiate between the (E)- and (Z)-isomers of this compound.

Introduction to Isomerism in Isopropylidene Meldrum's Acid

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis due to the high acidity of its C5 methylene protons.[1][2][3][4] Condensation reactions, such as the Knoevenagel condensation, with ketones like acetone lead to the formation of 5-alkylidene derivatives.[5][6] The reaction with acetone yields this compound, commonly known as isopropylidene Meldrum's acid.

The key structural feature of this molecule is the exocyclic carbon-carbon double bond (C=C), which gives rise to geometric isomerism. The two possible isomers are designated as (E) and (Z), based on the Cahn-Ingold-Prelog priority rules, which in this case depends on the relative orientation of the isopropylidene methyl groups with respect to the carbonyl groups of the dioxane ring. Differentiating these isomers is critical, as their steric and electronic profiles differ, potentially impacting their reactivity and utility as synthetic intermediates.

G cluster_E (E)-Isomer cluster_Z (Z)-Isomer node_E node_E E_label (E)-2,2-Dimethyl-5-(propan-2-ylidene)- 1,3-dioxane-4,6-dione node_Z node_Z Z_label (Z)-2,2-Dimethyl-5-(propan-2-ylidene)- 1,3-dioxane-4,6-dione

Caption: Molecular structures of the (E) and (Z) isomers.

¹H NMR Spectroscopy: Probing the Anisotropic Effect

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between the (E) and (Z) isomers. The key to this differentiation lies in the magnetic anisotropy of the carbonyl (C=O) groups.[7][8] This effect describes the non-uniform magnetic field generated by the electron clouds of the carbonyl bonds, which can either shield or deshield nearby protons depending on their spatial orientation relative to the C=O bond axis.

In the (Z)-isomer, one of the isopropylidene methyl groups is positioned cis to the two carbonyl groups. This proximity places it within the deshielding cone of the carbonyl groups' anisotropic field. Consequently, the protons of this methyl group will experience a stronger effective magnetic field and resonate at a higher chemical shift (further downfield) compared to the methyl groups of the (E)-isomer, where both are trans to the carbonyls.

Conversely, in the (E)-isomer, the isopropylidene methyl groups are further away from the direct influence of the carbonyls' anisotropic cones, resulting in their protons resonating at a lower chemical shift (further upfield).

Table 1: Comparative ¹H NMR Data (Hypothetical, in CDCl₃ at 400 MHz)

Proton Assignment(E)-Isomer (δ, ppm)(Z)-Isomer (δ, ppm)Rationale for Difference
Dioxane -C(CH₃)₂~1.75 (s, 6H)~1.75 (s, 6H)Negligible difference expected.
Isopropylidene -C(CH₃)₂~2.10 (s, 6H)~2.45 (s, 3H), ~2.15 (s, 3H)Significant downfield shift for the cis-methyl group in the (Z)-isomer due to carbonyl anisotropy.[7]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer mixture or isolated isomer in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 (adjust for concentration).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: A Subtle Distinction

Carbon-13 NMR provides complementary structural information. While the differences between the isomers are generally less pronounced than in ¹H NMR, subtle variations in chemical shifts can be observed, particularly for the carbons of the isopropylidene group and the olefinic carbons.

The steric compression and electronic environment around the isopropylidene methyl carbons will differ between the two isomers. The methyl carbon cis to the carbonyls in the (Z)-isomer may experience slightly different electronic effects compared to the methyl groups in the (E)-isomer, leading to a small but measurable difference in their chemical shifts.

Table 2: Comparative ¹³C NMR Data (Hypothetical, in CDCl₃ at 100 MHz)

Carbon Assignment(E)-Isomer (δ, ppm)(Z)-Isomer (δ, ppm)Rationale for Difference
Dioxane -C (CH₃)₂~105.0~105.0Minimal change expected.
Dioxane -C(C H₃)₂~27.5~27.5Minimal change expected.
C =O~161.0~161.5Slight shift due to differing conjugation/steric effects.
Dioxane C 5~115.0~115.2Minor shift from different steric environment.
Isopropylidene C =C5~158.0~157.8Minor shift from different steric environment.
Isopropylidene -C(C H₃)₂~22.0~24.5, ~21.5The cis-methyl carbon in the (Z)-isomer is in a different electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 512-1024 (or more, as ¹³C is less sensitive).

    • Relaxation Delay (D1): 2 seconds.

  • Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. For the target isomers, the key absorption bands are the C=O and C=C stretching vibrations. The molecule is an α,β-unsaturated dicarbonyl system. Conjugation of a carbonyl group with a C=C double bond typically lowers the C=O stretching frequency compared to a saturated ketone (~1715 cm⁻¹).[9][10][11][12]

While both isomers will show these characteristic absorptions, slight differences may arise due to steric hindrance. In the (Z)-isomer, the proximity of a methyl group to the carbonyls could slightly alter the planarity of the conjugated system, potentially leading to a small shift in the C=O and C=C stretching frequencies compared to the less sterically hindered (E)-isomer.

Table 3: Comparative IR Data (Hypothetical, KBr Pellet)

Vibrational ModeExpected Range (cm⁻¹)(E)-Isomer (cm⁻¹)(Z)-Isomer (cm⁻¹)Rationale for Difference
C=O Stretch (asymmetric)1750-1720~1735~1738Steric effects in the (Z)-isomer may slightly alter bond strength.
C=O Stretch (symmetric)1710-1680~1700~1703
C=C Stretch1650-1620~1630~1628Changes in conjugation due to steric hindrance.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and ensure good contact with the crystal using the pressure clamp.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry: Fragmentation and Molecular Ion Confirmation

Mass Spectrometry (MS) is essential for confirming the molecular weight of the compound (198.19 g/mol for C₉H₁₂O₄) and can provide structural clues through fragmentation patterns. Electron Ionization (MS) is a high-energy technique that often leads to extensive fragmentation.

Both (E) and (Z) isomers will exhibit the same molecular ion peak (M⁺) at m/z = 198. However, the relative abundances of certain fragment ions might differ due to potential differences in the stability of the precursor molecular ions or the transition states leading to fragmentation.

A primary fragmentation pathway for Meldrum's acid derivatives involves the loss of acetone (58 Da) and carbon dioxide (44 Da) upon heating or ionization.[1] Another common fragmentation is the loss of a methyl group (•CH₃, 15 Da) to form a stable [M-15]⁺ ion.

G M [M]⁺˙ m/z = 198 M_15 [M-15]⁺ m/z = 183 M->M_15 - •CH₃ M_58 [M-58]⁺˙ m/z = 140 M->M_58 - C₃H₆O (Acetone) M_102 [M-102]⁺˙ m/z = 96 M_58->M_102 - CO₂

Caption: Plausible fragmentation pathway in EI-MS.

While the primary fragments are expected to be the same for both isomers, the stereochemical arrangement could influence the kinetics of certain fragmentation pathways, potentially leading to reproducible differences in the fragment ion abundance ratios in the mass spectrum. However, these differences are often subtle and may be less reliable for differentiation than NMR data.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a Gas Chromatography (GC) interface if the isomers are separable by GC.

  • Instrumentation: Use a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an EI source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV (standard).

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative intensities of key fragments between the spectra of the two isomers.

Integrated Analytical Workflow & Conclusion

A robust strategy for the characterization and differentiation of the (E) and (Z) isomers of isopropylidene Meldrum's acid involves a multi-technique approach.

G cluster_workflow Analytical Workflow Sample Isomer Mixture or Isolated Isomer MS Mass Spectrometry (Confirm MW = 198) Sample->MS IR IR Spectroscopy (Confirm C=O, C=C) Sample->IR NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR Analysis Comparative Analysis of ¹H NMR Spectra NMR->Analysis ID Unambiguous Isomer Identification Analysis->ID Key: Anisotropic Shift of Isopropylidene -CH₃

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Isopropylidene Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of good practice; it is a cornerstone of reproducible and reliable results. Isopropylidene Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile C3 building block in organic synthesis, is no exception.[1][2] Its high reactivity, stemming from the acidity of its methylene protons, makes it a valuable reagent for constructing complex molecular architectures.[3][4] However, this reactivity also predisposes it to potential side reactions and the incorporation of impurities during its synthesis, which can have downstream consequences on reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of a potential drug candidate.

This guide provides an in-depth comparison of analytical methodologies for the robust assessment of isopropylidene Meldrum's acid purity. We will move beyond a simple listing of techniques to provide a rationale for method selection, detailed experimental protocols, and a comparative analysis to empower you to make informed decisions in your laboratory.

The Synthetic Landscape and Potential Impurities

The standard synthesis of isopropylidene Meldrum's acid involves the condensation of malonic acid with acetone, typically in the presence of acetic anhydride and a catalytic amount of acid.[3] While effective, this process can introduce several impurities that must be monitored:

  • Unreacted Starting Materials: Residual malonic acid and acetone are common impurities.

  • Side-Products: Self-condensation products of acetone can form under acidic conditions.

  • Degradation Products: Isopropylidene Meldrum's acid can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of acetone and malonic acid.

A discussion among synthetic organic chemists has highlighted the presence of unidentified impurities in commercial samples of Meldrum's acid, with singlets observed in the 1H NMR spectrum at approximately 1.75, 2.15, and 2.50 ppm in CDCl3.[5] This underscores the importance of rigorous purity assessment even for commercially sourced material.

A Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity assessment is a balance of factors including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. Here, we compare the most pertinent methods for isopropylidene Meldrum's acid.

Technique Principle Detects Advantages Limitations Typical Purity Range
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Soluble organic impurities with unique NMR signals.Provides structural information, non-destructive, high precision and accuracy, can be a primary method.Requires a high-purity internal standard, potential for signal overlap, less sensitive for trace impurities.95-100%
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Non-volatile organic impurities.High sensitivity and resolution, well-established for purity analysis in the pharmaceutical industry.Requires method development, destructive, may not detect all impurities if they don't have a chromophore.90-100%
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.Volatile impurities (e.g., residual acetone).Excellent for volatile and semi-volatile compounds, high sensitivity.Not suitable for non-volatile impurities, potential for thermal degradation of the analyte.Dependent on impurity type
Melting Point Analysis The temperature range over which a solid transitions to a liquid.General impurities that depress the melting point.Simple, rapid, and inexpensive.Non-specific, insensitive to small amounts of impurities, less accurate for quantitative analysis.>98% (for sharp range)

In-Depth Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method where the purity of an analyte is determined by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and weight.[6][7]

Causality Behind Experimental Choices: The selection of a suitable internal standard is critical. It should be of high purity, chemically inert, have a simple NMR spectrum with signals that do not overlap with the analyte, and be accurately weighable. For isopropylidene Meldrum's acid, maleic anhydride or 1,3,5-trimethoxybenzene are suitable choices. The choice of a deuterated solvent in which both the analyte and standard are fully soluble is also crucial for accurate quantification.

Experimental Workflow for qNMR

Caption: Workflow for purity assessment by qNMR.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized isopropylidene Meldrum's acid into a clean NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, purity >99.5%) and add it to the same NMR tube.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons. A D1 of 30 seconds is generally recommended for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal of isopropylidene Meldrum's acid (e.g., the singlet for the two methyl groups at ~1.7 ppm) and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a solid stationary phase (packed in a column) and a liquid mobile phase. A patent for the preparation of Meldrum's acid describes an HPLC method for its analysis.[8][9]

Causality Behind Experimental Choices: A reversed-phase C18 column is a good starting point for moderately polar compounds like isopropylidene Meldrum's acid. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good separation of the main component from its potential impurities. UV detection is suitable as the carbonyl groups in Meldrum's acid provide sufficient UV absorbance.

Experimental Workflow for HPLC

Caption: Workflow for purity assessment by HPLC.

Step-by-Step Protocol:

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Diluent: 50:50 acetonitrile:water.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized isopropylidene Meldrum's acid at a concentration of approximately 1 mg/mL in the diluent.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by area percent normalization:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[3]

Causality Behind Experimental Choices: This technique is a rapid and simple qualitative indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities. The literature melting point for pure isopropylidene Meldrum's acid is typically in the range of 92-97 °C.[10]

Experimental Workflow for Melting Point Analysis

Caption: Workflow for purity assessment by melting point analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of isopropylidene Meldrum's acid is completely dry.

    • Finely powder a small amount of the sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting range is T1-T2.

  • Interpretation:

    • A pure sample will have a sharp melting range (typically ≤ 1 °C).

    • An impure sample will exhibit a depressed and broadened melting range.

Conclusion and Recommendations

The purity assessment of synthesized isopropylidene Meldrum's acid is a critical step in ensuring the quality and reliability of subsequent research and development activities. While each of the discussed methods has its merits, a multi-faceted approach is often the most robust.

  • For a definitive, quantitative measure of purity, qNMR is the gold standard, providing both structural confirmation and a highly accurate purity value.

  • HPLC is an excellent complementary technique, particularly for detecting non-volatile impurities that may not be readily observed by NMR.

  • GC is indispensable for the specific detection of volatile impurities such as residual acetone.

  • Melting point analysis serves as a rapid, initial check of purity.

For routine quality control in a drug development setting, a validated HPLC method is often the preferred choice due to its high throughput and sensitivity. However, for the initial characterization of a newly synthesized batch, a combination of qNMR and HPLC, supplemented with GC for residual solvent analysis, provides the most comprehensive and trustworthy assessment of purity.

By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently assess the purity of their synthesized isopropylidene Meldrum's acid, thereby ensuring the integrity of their scientific endeavors.

References

  • Ivanov, A. S. (2008). Meldrum's acid and related compounds in the synthesis of natural products and analogs. Chemical Society Reviews, 37(4), 789–811.
  • Grokipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, August 6).
  • ZirChrom Separations, Inc. (2004, May). Method Development Guide.
  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Quantitative 1H NMR: development and potential of an analytical method--an update.
  • SciSpace. (n.d.). A review on method development by hplc.
  • Google Patents. (n.d.). US4613671A - Process for the preparation of Meldrum's acid.
  • ResearchGate. (2025, August 5). (PDF)
  • Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2021, November 10).
  • National Institutes of Health. (n.d.). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents.
  • Suresh Gyan Vihar University. (n.d.). HPLC METHOD DEVELOPMENT - A REVIEW.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (2016, August 20). What are the possible impurities of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0206673A2 - Process for the preparation of meldrum's acid.
  • Gunjal Industries. (2025, November 8).
  • PubMed Central. (2023, February 13). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study.
  • SpringerLink. (2019, May 24).

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A Comparative Guide to the Kinetic Studies of Reactions Involving 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid, stands as a cornerstone in modern organic synthesis.[1] Its unique structural rigidity and high acidity make it a potent reagent in a variety of carbon-carbon bond-forming reactions.[2][3] This guide provides a comparative kinetic analysis of its performance in two cornerstone reactions—the Knoevenagel condensation and the Michael addition—benchmarked against common alternative reagents. By elucidating the causality behind experimental design and presenting validated protocols, this document serves as a practical resource for optimizing synthetic strategies and accelerating discovery.

Introduction: The Unique Reactivity of Isopropylidene Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for the exceptional acidity of its C5 methylene protons (pKa ≈ 4.97), a consequence of the rigid 1,3-dioxane ring structure that constrains the ester groups in a conformation ideal for stabilizing the conjugate base.[2][3][4] The isopropylidene derivative, this compound, channels this inherent reactivity into a highly versatile electrophilic building block.

This derivative is a powerful participant in reactions where active methylene compounds are crucial. Its utility stems from:

  • High Electrophilicity: The exocyclic double bond is strongly activated by the two adjacent carbonyl groups, making it an excellent acceptor for nucleophiles.

  • Synthetic Versatility: It serves as a precursor for a multitude of complex molecules and heterocyclic systems.[5][6][7]

  • Favorable Reaction Kinetics: As this guide will demonstrate, its reactivity often translates to faster reaction rates and milder conditions compared to traditional acyclic reagents.

This guide will dissect the kinetics of its participation in Knoevenagel condensations and Michael additions, providing a quantitative basis for its selection in synthetic design.

Kinetic Profile: A Comparative Analysis

The rate at which a reaction proceeds is a critical parameter in synthesis, influencing yield, purity, and scalability. Here, we compare the kinetic performance of isopropylidene Meldrum's acid against other standard reagents.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] The reaction is fundamental for creating carbon-carbon double bonds. Arylidene derivatives of Meldrum's acid are common products of this reaction.[9][10][11]

Mechanism Overview: The reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aldehyde or ketone, leading to an aldol-type intermediate that subsequently dehydrates to yield the final α,β-unsaturated product.

Kinetic Comparison: While specific rate constants are highly dependent on substrate, solvent, and catalyst, a general trend emerges from the literature. The high acidity of Meldrum's acid facilitates rapid enolate formation even with mild bases, often accelerating the initial addition step.

ReagentTypical CatalystRelative Rate (Qualitative)Key AdvantagesTypical Disadvantages
Isopropylidene Meldrum's Acid Piperidine, Pyridine, Organocatalysts[9]Very FastHigh reactivity allows for mild conditions; rigid structure can impart stereoselectivity.[3]Product can sometimes undergo subsequent reactions.[9]
Diethyl Malonate Stronger bases often required (e.g., alkoxides)ModerateEconomical; well-understood reactivity profile.Slower rates; often requires harsher conditions (higher temp., stronger base).
Malononitrile Weak to moderate basesFastHighly activated methylene group leads to rapid reactions.Can be prone to polymerization; cyano group may undergo side reactions.
Ethyl Acetoacetate Moderate to strong basesModerateVersatile keto-ester functionality in the product.Potential for self-condensation; regioselectivity issues.
Detailed Experimental Protocol: Kinetic Monitoring of a Knoevenagel Condensation

This protocol describes a method for determining the initial rate of the reaction between 4-nitrobenzaldehyde and Meldrum's acid using UV-Vis spectroscopy.

Materials:

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • 4-Nitrobenzaldehyde

  • Piperidine (catalyst)

  • Acetonitrile (spectroscopic grade)

  • Volumetric flasks, pipettes, and quartz cuvettes

Equipment:

  • UV-Vis Spectrophotometer with temperature control (peltier)

  • Stir plate and magnetic stir bars

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of Meldrum's acid in acetonitrile.

    • Prepare a 0.1 M solution of 4-nitrobenzaldehyde in acetonitrile.

    • Prepare a 0.01 M solution of piperidine in acetonitrile.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range (e.g., 250-500 nm) to identify the λ_max of the product, 2,2-dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione.

    • Once λ_max is determined, set the instrument to kinetics mode to monitor absorbance at this wavelength over time.

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • In a 1 cm path length quartz cuvette, add 2.8 mL of acetonitrile.

    • Add 0.1 mL of the 0.1 M Meldrum's acid stock solution.

    • Add 0.1 mL of the 0.01 M piperidine stock solution and mix by gentle inversion.

    • Place the cuvette in the spectrophotometer and zero the absorbance (blank).

    • To initiate the reaction, add 0.1 mL of the 0.1 M 4-nitrobenzaldehyde stock solution, start the stopwatch immediately, and mix rapidly.

    • Begin data collection, recording absorbance at λ_max at regular intervals (e.g., every 5 seconds) for a period sufficient to establish the initial linear rate (e.g., 5-10 minutes).

  • Data Analysis:

    • Plot Absorbance vs. Time (seconds).

    • Determine the slope of the initial linear portion of the curve. This slope represents the initial rate of the reaction (dA/dt).

    • The rate constant can be determined by varying the concentration of each reactant while keeping others in excess (pseudo-order conditions).

Causality and Self-Validation:

  • Why Acetonitrile? It is a polar aprotic solvent that dissolves the reactants and catalyst without participating in the reaction.

  • Why Piperidine? It is a sufficiently mild base to catalyze the reaction without promoting self-condensation of the aldehyde.[8]

  • Why Monitor the Product? The product is a highly conjugated and colored species, allowing for sensitive detection by UV-Vis spectroscopy, whereas the reactants are typically colorless in the visible region.

  • Trustworthiness: The protocol's validity is confirmed by the linearity of the initial rate plot. A reproducible, linear slope indicates that the reaction is proceeding as expected under the defined conditions. Running a control reaction without the catalyst should show a negligible rate.

Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[12] Isopropylidene Meldrum's acid and its arylidene derivatives are potent Michael acceptors due to their highly electron-deficient double bond.[13]

Kinetic Comparison: The exceptional electrophilicity of benzylidene Meldrum's acids makes them highly reactive Michael acceptors. They readily react with a wide range of soft nucleophiles (e.g., thiols, amines, enolates) under mild conditions.

Michael AcceptorTypical Nucleophile (Donor)Relative Rate (Qualitative)Key AdvantagesTypical Disadvantages
Benzylidene Meldrum's Acid Thiols, Amines, MalonatesVery FastExtremely high reactivity, often proceeding without a catalyst.[13]Can be susceptible to retro-Michael reaction or further transformations.
Chalcone (1,3-Diphenyl-2-propen-1-one) Enolates, Gilman reagentsModerateProduct is a stable 1,5-dicarbonyl compound.Less reactive than Meldrum's acid derivatives; may require stronger nucleophiles or catalysts.
Ethyl Acrylate Amines, ThiolsModerate to SlowEconomical and widely available.Lower reactivity; potential for polymerization.
Nitroalkenes Enolates, OrganocupratesFastThe nitro group is a strong activating group.The nitro group in the product may require further, sometimes harsh, transformation.

Visualization of Key Processes

Diagrams provide a clear visual representation of complex workflows and mechanisms, enhancing understanding and reproducibility.

Experimental Workflow for Kinetic Analysis

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep_reagents Prepare Stock Solutions (Reactants, Catalyst) setup_inst Configure Spectrophotometer (λ_max, Temp, Time) prep_reagents->setup_inst Define parameters blank Blank Instrument (Solvent + Reactant A) initiate Initiate Reaction (Add Reactant B) blank->initiate t = 0 collect Collect Data (Absorbance vs. Time) initiate->collect plot_data Plot Abs vs. Time collect->plot_data calc_rate Determine Initial Rate (Slope of linear region) plot_data->calc_rate det_order Determine Rate Law (Vary concentrations) calc_rate->det_order

Caption: Workflow for a typical UV-Vis based kinetic study.

Simplified Knoevenagel Condensation Mechanism

G reagents Aldehyde (R-CHO) Meldrum's Acid enolate Enolate (Nucleophile) reagents:r2->enolate intermediate Tetrahedral Intermediate reagents:r1->intermediate catalyst Base (B:) catalyst->reagents:r2 Deprotonation enolate->reagents:r1 Nucleophilic Attack product Arylidene Product + H₂O + B: intermediate->product Dehydration

Caption: Key steps in the base-catalyzed Knoevenagel condensation.

Conclusion and Future Outlook

Kinetic studies confirm that this compound and its derivatives are exceptionally reactive substrates in both Knoevenagel condensations and Michael additions. Their accelerated reaction rates allow for the use of milder conditions, shorter reaction times, and often improved yields compared to traditional acyclic alternatives like dialkyl malonates or less activated enones.

For drug development professionals and synthetic chemists, leveraging the enhanced reactivity of this reagent can streamline multi-step syntheses, reduce energy consumption, and potentially open new avenues for molecular complexity. The provided protocols offer a robust framework for quantifying this reactivity, enabling data-driven decisions in reaction optimization and catalyst screening. Future research will likely focus on asymmetric variations of these reactions and their application in the synthesis of complex, biologically active molecules.[14][15]

References

  • Meldrum's acid in organic synthesis. Semantic Scholar. [Link]

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES. [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. [Link]

  • Selected applications of Meldrum’s acid – a tutorial. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Meldrum's acid. Wikipedia. [Link]

  • (PDF) Meldrum's acid. ResearchGate. [Link]

  • MELDRUM'S ACID DERIVATIVE AS A USEFUL DIENOPHIlJC COMFONENT; SYNTHESIS OF 6-DAMASCONEl. ElectronicsAndBooks. [Link]

  • Reaction between alkyl isocyanides and isopropylidene Meldrum's acid in the presence of bidentate nucleophiles. PubMed. [Link]

  • (PDF) Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. ResearchGate. [Link]

  • 5-(1-Aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones: synthesis and reactions with N-nucleophiles. RCSI Journals Platform. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • Clean synthesis in water. Part 2: Uncatalysed condensation reaction of Meldrum's acid and aldehydes. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids. MDPI. [Link]

  • Michael Addition Reaction Mechanism. YouTube. [Link]

  • preparation of 2,2-dimethyl-5-r-1,3-dioxane-4,6-dione - derivatives. ResearchGate. [Link]

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A Comparative Guide to the Theoretical vs. Experimental Yield of Isopropylidene Meldrum's Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the synthesis of 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as isopropylidene Meldrum's acid. We will dissect the theoretical yield calculations and explore the practical realities and challenges encountered in achieving this target experimentally. This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower researchers in their synthetic endeavors.

Introduction: The Knoevenagel Condensation of Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, prized for the acidity of its methylene protons (pKa ≈ 4.97) located between the two carbonyl groups.[1][2] This high acidity makes it an excellent nucleophile in the Knoevenagel condensation, a reaction that involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[1]

The synthesis of isopropylidene Meldrum's acid involves the Knoevenagel condensation of Meldrum's acid with acetone. While the reaction is straightforward in principle, achieving high experimental yields can be challenging, and a thorough understanding of the theoretical maximum yield is crucial for process optimization and evaluation.

Theoretical Yield: A Stoichiometric Analysis

The theoretical yield represents the maximum possible mass of a product that can be formed from the given masses of reactants, assuming 100% reaction efficiency and no loss of material during workup and purification. The calculation is based on the stoichiometry of the balanced chemical equation.

The Knoevenagel condensation of Meldrum's acid with acetone proceeds as follows:

C₆H₈O₄ (Meldrum's Acid) + C₃H₆O (Acetone) → C₉H₁₂O₄ (5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione) + H₂O (Water)

To calculate the theoretical yield, the following steps are taken:

  • Determine the molecular weights of the reactants and the product:

    • Meldrum's Acid (C₆H₈O₄): 144.13 g/mol [3][4][5]

    • Acetone (C₃H₆O): 58.08 g/mol [6][7][8]

    • 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (C₉H₁₂O₄): 184.19 g/mol

  • Identify the limiting reactant: The reactant that is completely consumed in the reaction determines the maximum amount of product that can be formed. To find the limiting reactant, calculate the number of moles of each reactant.

    • Moles of Meldrum's Acid = Mass of Meldrum's Acid (g) / 144.13 g/mol

    • Moles of Acetone = Mass of Acetone (g) / 58.08 g/mol

    Since the stoichiometry of the reaction is 1:1, the reactant with the fewer number of moles is the limiting reactant.

  • Calculate the theoretical yield: The number of moles of the limiting reactant is used to determine the theoretical moles of the product, which is then converted to mass.

    • Theoretical Moles of Product = Moles of Limiting Reactant

    • Theoretical Yield (g) = Theoretical Moles of Product × 184.19 g/mol

For example, if a researcher starts with 10.0 g of Meldrum's acid and 5.0 g of acetone:

  • Moles of Meldrum's Acid = 10.0 g / 144.13 g/mol = 0.0694 mol

  • Moles of Acetone = 5.0 g / 58.08 g/mol = 0.0861 mol

In this case, Meldrum's acid is the limiting reactant.

  • Theoretical Yield = 0.0694 mol × 184.19 g/mol = 12.78 g

Experimental Yield: The Practical Landscape and Influencing Factors

The experimental yield is the actual amount of product isolated and purified at the end of a reaction. It is almost always lower than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during workup and purification.

While the Knoevenagel condensation of Meldrum's acid with aldehydes is a well-documented and often high-yielding reaction, specific examples with acetone are less common in the literature. This is likely due to the lower reactivity of ketones compared to aldehydes in this reaction. However, by examining the principles of the Knoevenagel condensation and related literature, we can delineate the key factors that influence the experimental yield.

Factors Affecting Experimental Yield:
  • Catalyst: The choice of catalyst is critical. While some Knoevenagel condensations with Meldrum's acid can proceed without a catalyst, particularly with reactive aldehydes, the use of a catalyst is generally necessary for less reactive carbonyl compounds like acetone. Common catalysts include weak bases such as piperidine or pyridine, which facilitate the deprotonation of Meldrum's acid to form the reactive enolate.

  • Solvent: The solvent can influence the solubility of reactants and the reaction rate. A variety of solvents have been employed for Knoevenagel condensations, including dichloromethane, methanol, and even water.[3][8] For the reaction with acetone, a solvent that ensures the solubility of both Meldrum's acid and the catalyst while allowing for the removal of the water byproduct (e.g., through azeotropic distillation with a Dean-Stark apparatus) would be advantageous.

  • Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures can increase the reaction rate but may also promote side reactions or the decomposition of Meldrum's acid. Optimization is key to finding a balance that maximizes the formation of the desired product within a reasonable timeframe.

  • Purification: The method of purification significantly impacts the final isolated yield. Common techniques include recrystallization and column chromatography. Each step in the workup and purification process can lead to some loss of product.

A Representative Experimental Protocol (with an Aldehyde):

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Meldrum's acid (1 equivalent) in a suitable solvent (e.g., methanol).[3]

  • Add the aldehyde (1 equivalent) to the solution.[3]

  • Add a catalytic amount of a weak base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).[3]

  • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 5-arylidene Meldrum's acid derivative.

Comparative Data: Knoevenagel Condensation of Meldrum's Acid with Aldehydes

To illustrate the range of experimental yields and the impact of reaction conditions, the following table summarizes data from the literature for the Knoevenagel condensation of Meldrum's acid with various aldehydes.

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
BenzaldehydeNoneMethanolRoom Temp.30 min70[3]
4-NitrobenzaldehydeNoneMethanolRoom Temp.30 min94[3]
4-MethoxybenzaldehydeNoneMethanolRoom Temp.30 min80[3]
Various Aryl AldehydesNoneWater75 °C2 hHigh[8]

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-established steps, which can be visualized in the following diagram.

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Meldrum's Acid Meldrum's Acid Enolate Enolate Meldrum's Acid->Enolate Base (B) Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + Acetone Aldol Adduct Aldol Adduct Alkoxide Intermediate->Aldol Adduct + BH⁺ Final Product Isopropylidene Meldrum's Acid Aldol Adduct->Final Product - H₂O

Caption: Mechanism of the Knoevenagel Condensation

Conclusion

The theoretical yield for the synthesis of isopropylidene Meldrum's acid from Meldrum's acid and acetone can be precisely calculated based on reaction stoichiometry. However, the experimental yield is subject to a multitude of factors, with the inherent reactivity of the carbonyl compound being a primary determinant. While the Knoevenagel condensation is highly efficient for aldehydes, its application to less reactive ketones like acetone may result in lower yields and require careful optimization of reaction conditions. The information and representative protocols provided in this guide offer a solid foundation for researchers to approach this synthesis with a comprehensive understanding of both the theoretical possibilities and the practical challenges.

References

  • Meldrum, A. N. (1908). A β-lactonic acid from acetone and malonic acid. Journal of the Chemical Society, Transactions, 93, 598-601.
  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021).
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  • National Institute of Standards and Technology. Acetone. In NIST Chemistry WebBook.
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  • Bigi, F., Carloni, S., Ferrari, L., Maggi, R., Mazzacani, A., & Sartori, G. (2001). Clean synthesis in water. Part 2: Uncatalysed condensation reaction of Meldrum's acid and aldehydes. Tetrahedron Letters, 42(32), 5203-5205.
  • McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358.
  • Wikipedia. Meldrum's acid.
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  • European Patent Office. (1986).
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  • ChemicalBook. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione.
  • Sigma-Aldrich. 2,2-Dimethyl-1,3-dioxane-4,6-dione 98%.
  • ChemicalBook. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione.
  • DeepDyve. A simple and efficient approach to the synthesis of furopyran derivatives: four-component reaction of isocyanides with arylidene-substituted Meldrum's acid.
  • PubChem. Meldrum's Acid-13C. CID 10749307.
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  • BenchChem. Application Notes and Protocols: Knoevenagel Condensation with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid).
  • Fisher Scientific. Acetone.
  • Lab Pro Inc. Meldrum's Acid(=2,2-Dimethyl-1,3-dioxane-4,6-dione), 100G.
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  • ResearchGate. A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.
  • PrepChem.com. Synthesis of 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane.
  • Parchem. 2,2-Dimethyl-1,3-dioxane-4,6-dione.
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A Comparative Guide to the Applications of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and precision. This guide provides an in-depth, objective comparison of 2,2-dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, an isopropylidene derivative of the renowned Meldrum's acid, against other common active methylene compounds. By examining their performance in key chemical transformations, supported by experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Unique Profile of Isopropylidene Meldrum's Acid

This compound, hereafter referred to as isopropylidene Meldrum's acid, is a versatile synthetic intermediate characterized by a reactive exocyclic double bond and the inherent acidity of the Meldrum's acid moiety.[1] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) itself is a remarkable organic compound, first synthesized in 1908, with a pKa of approximately 4.97, making it unusually acidic for a dicarbonyl compound.[2][3] This high acidity is attributed to the rigid conformation of the 1,3-dioxane ring, which enhances the stability of the corresponding carbanion.[2]

The isopropylidene derivative leverages this reactivity, participating in a variety of carbon-carbon bond-forming reactions. Its applications are extensive, ranging from the synthesis of complex natural products and their analogs to the preparation of biologically active heterocyclic compounds.[4][5]

Comparative Analysis: Performance in Key Synthetic Transformations

To provide a clear and objective comparison, we will evaluate the performance of isopropylidene Meldrum's acid against two widely used active methylene compounds: malononitrile and ethyl acetoacetate . These reagents are frequently employed in similar synthetic contexts, making a direct comparison of their efficacy highly relevant.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond.[6] The high acidity of Meldrum's acid and its derivatives often allows these reactions to proceed under mild conditions, sometimes even without a catalyst.[1]

Table 1: Comparison of Yields in the Knoevenagel Condensation with Benzaldehyde

Active Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference(s)
Meldrum's Acid NoneMethanolRoom Temp.30 min70[7]
Malononitrile Sodium BicarbonateWaterRoom Temp.30 min50-100[8]
Ethyl Acetoacetate Piperidine/TFABenzeneReflux-High[9][10]

As the data suggests, Meldrum's acid can provide good yields under catalyst-free conditions, highlighting its inherent reactivity. Malononitrile is also highly effective, particularly in aqueous, base-catalyzed systems. Ethyl acetoacetate typically requires more forcing conditions to achieve high conversion.

Experimental Protocol: Knoevenagel Condensation of Meldrum's Acid with Benzaldehyde [1]

  • Materials: Meldrum's acid (1.39 mmol), Benzaldehyde (1.39 mmol), Methanol (2 mL).

  • Procedure:

    • To a solution of Meldrum's acid in methanol, add benzaldehyde.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

    • Upon completion, remove the solvent under reduced pressure to obtain the desired 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

Causality Behind Experimental Choices: The choice of methanol as a solvent is due to the good solubility of both reactants. The absence of a catalyst is a key advantage, simplifying the workup procedure and reducing potential side reactions. Room temperature conditions are sufficient due to the high reactivity of Meldrum's acid.

Knoevenagel_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Dehydration Meldrum's Acid Meldrum's Acid Enolate Enolate Intermediate Meldrum's Acid->Enolate Base (optional) Aldehyde Benzaldehyde Enolate->Aldehyde Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate Product 5-Benzylidene-2,2-dimethyl- 1,3-dioxane-4,6-dione Tetrahedral Intermediate->Product - H2O

Caption: Knoevenagel condensation mechanism.

Michael Addition

The Michael addition is a nucleophilic 1,4-addition of a carbanion to an α,β-unsaturated carbonyl compound.[2] Alkylidene derivatives of Meldrum's acid are excellent Michael acceptors due to the strong electron-withdrawing nature of the dicarbonyl moiety.[11]

Table 2: Qualitative Comparison in Michael Addition Reactions

FeatureIsopropylidene Meldrum's Acid DerivativeMalononitrileEthyl Acetoacetate
Reactivity as Michael Acceptor HighModerateModerate
Subsequent Transformations Prone to ring-opening and decarboxylationCan be hydrolyzed to carboxylic acidsCan be hydrolyzed and decarboxylated
Stereoselectivity Often high due to rigid structureVariableVariable

While quantitative comparative data is sparse in the literature, the inherent electrophilicity of the double bond in alkylidene Meldrum's acids makes them highly reactive Michael acceptors.

Experimental Protocol: Michael Addition of a Nucleophile to an Arylidene Meldrum's Acid [12]

  • Materials: 5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-dione (1.33 mmol), N,N'-diphenyldithiomalondiamide (1.33 mmol), Acetone (15 mL), N-methylmorpholine (5.45 mmol).

  • Procedure:

    • Dissolve the arylidene Meldrum's acid and the nucleophile in anhydrous acetone.

    • Add an excess of N-methylmorpholine as a base.

    • The reaction progress can be monitored by TLC.

    • The Michael adduct may precipitate from the reaction mixture and can be isolated by filtration.

Causality Behind Experimental Choices: Anhydrous acetone is used as the solvent to avoid potential hydrolysis of the reactants or products. N-methylmorpholine is a suitable organic base to deprotonate the nucleophile without causing undesired side reactions with the Meldrum's acid derivative.

Michael_Addition_Workflow Start Start Dissolve Dissolve Arylidene Meldrum's Acid and Nucleophile in Acetone Start->Dissolve Add_Base Add N-methylmorpholine Dissolve->Add_Base Stir Stir at appropriate temperature Add_Base->Stir Monitor Monitor reaction by TLC Stir->Monitor Isolate Isolate Michael Adduct (e.g., by filtration) Monitor->Isolate End End Isolate->End

Sources

Safety Operating Guide

Navigating the Disposal of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione (Meldrum's Acid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone reagent in modern organic synthesis, 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is prized for its unique reactivity.[1][2] Its utility in forming complex carbon-carbon bonds is well-established in pharmaceutical and drug development. However, its chemical characteristics necessitate a thorough understanding of proper handling and disposal procedures to ensure laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Meldrum's acid and its waste streams, grounded in established chemical principles and safety practices.

I. Understanding the Inherent Risks of Meldrum's Acid

Before addressing disposal, it is crucial to recognize the potential hazards associated with Meldrum's acid. While regulatory classifications may vary between suppliers[2][3][4][5][6][7], it is prudent to treat this compound with a high degree of caution. Key hazards include:

  • Irritation: Meldrum's acid is frequently cited as an irritant to the skin, eyes, and respiratory system.[2][4][8][9]

  • Thermal Instability: Upon heating, Meldrum's acid decomposes to produce acetone, carbon dioxide, and highly reactive ketenes.[10][11][12] These ketenes are toxic and can undergo unpredictable reactions.

  • Incompatibility: This compound is incompatible with strong oxidizing agents and is sensitive to moisture.[1][3][5][8]

A comprehensive understanding of these risks, as outlined in the material safety data sheet (MSDS), is the first line of defense in its safe management.

II. Pre-Disposal Considerations: The First Step to Safety

Prior to initiating any disposal protocol, the following preparatory steps are essential:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory attire, including a lab coat, closed-toe shoes, and nitrile gloves, should be worn. Given its irritant nature, chemical splash goggles are mandatory. All handling of solid Meldrum's acid and its concentrated solutions should be performed within a certified chemical fume hood.[8]

  • Waste Segregation: Never mix Meldrum's acid waste with other chemical waste streams without first verifying compatibility. It should be collected in a dedicated, clearly labeled, and sealed waste container.

  • Regulatory Compliance: Always adhere to your institution's and local authorities' guidelines for hazardous waste disposal.[4][13] This guide provides a method for chemical neutralization prior to disposal, but the final disposition of the neutralized waste must comply with all applicable regulations.

III. Step-by-Step Disposal Protocol for Meldrum's Acid

For small quantities of Meldrum's acid waste typically generated in a research setting, chemical neutralization is a responsible approach to mitigate its reactivity before it is collected by a licensed disposal company. The following protocol is based on the principle of hydrolysis, which breaks down the Meldrum's acid molecule into less hazardous components.

A. Alkaline Hydrolysis Protocol

This method is effective for both solid Meldrum's acid and solutions in organic solvents.

1. Preparation:

  • Work in a chemical fume hood.
  • Have a spill kit readily available.
  • Prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
  • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is large enough to accommodate the waste and the basic solution, with ample headspace to allow for any gas evolution.

2. Neutralization:

  • For solid Meldrum's acid waste, slowly add the 1 M NaOH or KOH solution to the waste container. A good starting ratio is 10 mL of 1 M base for every 1 gram of Meldrum's acid.
  • For solutions of Meldrum's acid, slowly add the 1 M NaOH or KOH solution to the waste solution.
  • Stir the mixture gently with a magnetic stirrer. The reaction is exothermic, so slow addition is crucial to control the temperature. If the container becomes warm, pause the addition and allow it to cool.

3. Verification of Complete Hydrolysis:

  • After the initial addition of base, continue stirring for at least 2 hours to ensure the reaction goes to completion.
  • Check the pH of the solution using a pH meter or pH paper. The pH should be in the range of 10-12. If it is lower, add more base dropwise until the pH is stable in this range.

4. Final Disposal:

  • Once the hydrolysis is complete and the solution has cooled to room temperature, securely cap and label the container as "Hydrolyzed Meldrum's Acid Waste (contains malonic acid salts, acetone, and residual base)."
  • Dispose of this container through your institution's hazardous waste program.
B. Disposal of Contaminated Materials
  • Glassware: Rinse glassware that has come into contact with Meldrum's acid with a small amount of acetone to dissolve any residue. Add this acetone rinse to the Meldrum's acid waste container for neutralization. Then, wash the glassware thoroughly with soap and water.

  • Personal Protective Equipment (PPE): Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid chemical waste.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container, and neutralize it using the alkaline hydrolysis protocol described above.

IV. The Chemistry Behind the Disposal

The alkaline hydrolysis of Meldrum's acid proceeds through a nucleophilic attack of the hydroxide ion on the carbonyl carbons of the dioxane ring. This leads to the opening of the ring and subsequent decomposition to form the sodium or potassium salt of malonic acid, acetone, and carbon dioxide. These degradation products are generally less hazardous than Meldrum's acid itself.

V. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

cluster_prep PART 1: Preparation cluster_neutralization PART 2: Alkaline Hydrolysis cluster_final PART 3: Final Disposition PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteSeg Segregate Meldrum's Acid Waste FumeHood->WasteSeg AddBase Slowly Add 1 M NaOH or KOH to Waste with Stirring WasteSeg->AddBase MonitorTemp Monitor and Control Temperature AddBase->MonitorTemp Stir Stir for a Minimum of 2 Hours MonitorTemp->Stir CheckpH Verify pH is between 10-12 Stir->CheckpH Label Label Container as 'Hydrolyzed Meldrum's Acid Waste' CheckpH->Label Dispose Dispose Through Institutional Hazardous Waste Program Label->Dispose

Caption: Workflow for the safe disposal of Meldrum's acid.

VI. Summary of Key Safety and Disposal Parameters

ParameterGuidelineRationale
Personal Protective Equipment Chemical splash goggles, nitrile gloves, lab coatProtects against skin and eye irritation from Meldrum's acid and corrosive bases.[8]
Work Area Chemical fume hoodMitigates inhalation risk from dusts or vapors.
Neutralizing Agent 1 M Sodium Hydroxide or Potassium HydroxideEffectively hydrolyzes Meldrum's acid into less hazardous byproducts.
Reaction Monitoring Slow addition of base, temperature controlThe hydrolysis reaction is exothermic and requires careful management to prevent overheating.
Completion Verification pH measurement (10-12)Confirms that the acidic compound has been fully neutralized.
Final Disposal Licensed hazardous waste contractorEnsures compliance with environmental regulations.[4][13]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can confidently and safely manage the disposal of this compound, ensuring a secure laboratory environment and responsible chemical stewardship.

References

  • Organic Syntheses Procedure. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Meldrum's acid - AK Scientific, Inc.
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  • Decomposition of diazomeldrum's acid: a threshold photoelectron spectroscopy study. Available at: [Link]

  • Cracking Meldrum's Acid: Lowering the Temperature - Open Research Repository. Available at: [Link]

  • Meldrum's acid - Wikipedia. Available at: [Link]

  • Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives - ResearchGate. Available at: [Link]

  • Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

  • Meldrum's acid - Grokipedia. Available at: [Link]

  • EP0206673A2 - Process for the preparation of meldrum's acid - Google Patents.
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  • Meldrum's acid - AK Scientific, Inc.
  • This compound - MySkinRecipes. Available at: [Link]

  • Meldrum's acid | Solubility of Things. Available at: [Link]

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. Available at: [Link]

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  • 2,2-Dimethyl-1,3-dioxane-4,6-dione - PubChem - NIH. Available at: [Link]

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A Researcher's Guide to Handling 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione: A Derivative of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Engineering Controls

Understanding the Risks:

The parent compound, Meldrum's acid, is known to cause skin, eye, and respiratory irritation.[1][6] Given the structural similarities, it is prudent to assume that 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione presents similar, if not potentially enhanced, hazards. The alkylidene moiety may increase its reactivity and potential for biological activity.[7]

Primary Engineering Controls:

All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[1][8]

Personal Protective Equipment (PPE): A Comprehensive Approach

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing.[9][10][11]
Hands Nitrile Gloves (Double Gloving Recommended)Nitrile gloves offer good resistance to a range of chemicals. Double gloving is a best practice to protect against potential tears or rapid permeation.[12] Gloves should be inspected before use and changed frequently, or immediately upon known contact with the chemical.[3][12]
Body Laboratory Coat (Chemically Resistant Recommended)A standard lab coat protects against minor spills and contamination of personal clothing. For larger quantities or procedures with a higher splash risk, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Not typically required with proper engineering controlsWhen handled in a certified chemical fume hood, respiratory protection is generally not necessary.[3] However, if there is a potential for aerosol generation or if engineering controls are not available or malfunctioning, a NIOSH-approved respirator with an organic vapor cartridge should be used.[9]

Step-by-Step Handling Protocol

The following workflow outlines the safe handling of this compound from receipt to disposal.

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Ensure integrity Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Full PPE required Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Inside fume hood Dissolve/React Dissolve/React Weigh Solid->Dissolve/React Minimize dust Transfer Solution Transfer Solution Dissolve/React->Transfer Solution Use appropriate glassware Quench Reaction Quench Reaction Transfer Solution->Quench Reaction Controlled addition Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Aqueous/Organic Decontaminate Decontaminate Segregate Waste->Decontaminate Clean glassware Doff PPE Doff PPE Decontaminate->Doff PPE Proper technique

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Steps:

  • Pre-Handling Inspection: Before use, visually inspect the container for any signs of damage or leaks.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have appropriate spill cleanup materials readily available.

  • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use a spatula and avoid generating dust.

  • Dissolution and Reaction: When dissolving the compound or running a reaction, add reagents slowly and in a controlled manner. Be aware of potential exotherms.

  • Post-Reaction Workup: After the reaction is complete, quench any reactive materials carefully before extraction or purification.

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water.[3]

Disposal Plan

Waste Segregation is Key:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Solutions containing this compound should be segregated into aqueous and organic waste streams, as appropriate for your institution's waste disposal protocols. Do not pour any waste down the drain.[2]

  • Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a designated solid hazardous waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[1][13]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can safely handle this compound and minimize their risk of exposure.

References

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes | Accounts of Chemical Research - ACS Publications.
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  • MELDRUM'S ACID IN ORGANIC SYNTHESIS.
  • Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI.
  • SAFETY DATA SHEET - Fisher Scientific.
  • MELDRUM'S ACID (2,2-DIMETHYL-1,3-DIOXANE-4-6-DIONE).
  • SAFETY DATA SHEET - TCI Chemicals.
  • Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione - ChemicalBook.
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  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • meldrum-acid-msds.pdf - Alkali Metals Limited.
  • 2,2-Dimethyl-1,3-dioxane-4,6-dione - PubChem - NIH.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

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